5-Bromo-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXNBNVCRSNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745413 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227628-78-5 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-1H-pyrazolo[4,3-b]pyridine chemical properties
An In-Depth Technical Guide to 5-Bromo-1H-pyrazolo[4,3-b]pyridine: Properties, Reactivity, and Applications
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of the pyrazolopyridine scaffold, a known bioisostere of purine, it serves as a crucial building block for the synthesis of complex molecules with diverse biological activities. The strategic placement of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the systematic elaboration of the core structure. This guide provides a comprehensive overview of the known chemical properties, synthetic strategies, reactivity, and applications of this compound, with a particular focus on its utility in drug discovery as a scaffold for kinase inhibitors.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound define its handling, stability, and characterization. While extensive experimental data for this specific isomer is not always publicly available, the core data is summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| CAS Number | 1227628-78-5 | [1] |
| Appearance | Solid | [1] |
| InChI Key | QWLXNBNVCRSNEX-UHFFFAOYSA-N | [1] |
| SMILES | Brc1ccc2[nH]ncc2n1 | [1] |
1.1. Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the compound. While a dedicated public spectrum for this compound is not available in the cited sources, data from closely related isomers such as 5-Bromo-1H-pyrazolo[3,4-b]pyridine and 5-Bromo-1H-pyrazolo[3,4-c]pyridine can provide valuable insights into expected spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the bicyclic ring system, in addition to a broad signal for the N-H proton of the pyrazole ring. For the related isomer, 5-Bromo-1H-pyrazolo[3,4-c]pyridine, ¹H NMR (300 MHz, CDCl₃) shows signals in the aromatic region at δ 7.86-7.90 (m, 1H), 8.09-8.14 (m, 1H), and 8.83-8.88 (m, 1H)[2]. A predicted ¹H-NMR spectrum for 5-Bromo-1H-pyrazolo[3,4-b]pyridine in d6-DMSO suggests peaks at δ 13.91 (s, 1H), 8.60 (d, 1H), 8.54 (d, 1H), and 8.16 (s, br, 1H)[3].
-
¹³C NMR : The carbon NMR would display six signals corresponding to the six carbon atoms in the heterocyclic core.
-
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. For the related [3,4-c] isomer, ESI/APCI Dual m/z was found to be 198 [M + H]⁺, confirming the expected mass[2].
Synthesis Strategies
The synthesis of the pyrazolopyridine core can be achieved through various strategies, typically by constructing the pyridine ring onto a pre-existing pyrazole or vice-versa[4][5]. A common method for a related isomer, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, involves the cyclization of a substituted pyridine precursor with hydrazine.
Caption: General retrosynthetic approaches to the pyrazolopyridine core.
2.1. Example Protocol: Synthesis of 5-Bromo-1H-pyrazolo[3,4-b]pyridine
This protocol describes the synthesis of a closely related isomer and is illustrative of the chemical logic used to form the pyrazole ring. The reaction proceeds via condensation of a formylpyridine with hydrazine[6].
Step-by-Step Methodology:
-
Reactant Preparation : A solution of 5-bromo-2-fluoro-3-formylpyridine (20 g, 0.1 mol) is prepared in ethanol[6].
-
Hydrazine Addition : Anhydrous hydrazine (18 g, 0.56 mol) is added to the ethanolic solution[6].
-
Reaction : The mixture is heated to reflux overnight. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed[6].
-
Workup : The reaction mixture is concentrated under reduced pressure to a volume of approximately 50 mL[6].
-
Precipitation : The concentrated mixture is poured into 500 mL of water, causing the product to precipitate[6].
-
Isolation and Purification : The resulting solid is collected by filtration. The filter cake is washed sequentially with water (3 x 50 mL) and ether (3 x 20 mL) to remove impurities[6].
-
Drying : The purified solid is dried under vacuum to yield the final product, 5-bromo-1H-pyrazolo[3,4-b]pyridine, as a yellow solid[6].
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is dominated by the reactivity of its bromine substituent. The bromine atom renders the C5 position susceptible to a range of palladium-catalyzed cross-coupling reactions, which are foundational for generating molecular diversity in drug discovery campaigns.
3.1. Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. It involves the coupling of an organoboron species with an organohalide, catalyzed by a palladium(0) complex[7]. This reaction is instrumental for attaching various aryl or heteroaryl moieties to the pyrazolopyridine core, enabling extensive Structure-Activity Relationship (SAR) studies[8][9].
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere : A reaction vessel (e.g., a Schlenk flask) is charged with this compound (1.0 equiv.), the desired arylboronic acid or ester (1.1-1.5 equiv.), and a base such as K₂CO₃, K₃PO₄, or Na₂CO₃ (2.0-3.0 equiv.)[9][10].
-
Catalyst and Solvent : A palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.), and a suitable solvent (e.g., a mixture of 1,4-dioxane and water) are added[9][11]. The choice of catalyst and ligand is crucial; for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective in similar systems[8].
-
Degassing : The mixture is thoroughly degassed by bubbling argon or nitrogen through the solution or by several freeze-pump-thaw cycles. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Reaction : The mixture is heated, typically to 80-100 °C, and stirred for several hours (2-24 h) until TLC or LC-MS analysis indicates completion[11]. Microwave irradiation can also be employed to accelerate the reaction[10].
-
Workup and Purification : Upon cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sulfate (Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides[12]. This reaction is particularly valuable in medicinal chemistry for introducing a wide range of primary and secondary amines, including complex heterocyclic amines, onto the core scaffold[13][14]. This transformation allows for fine-tuning of properties like solubility, basicity, and hydrogen bonding potential, which are critical for optimizing drug-target interactions[15].
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere : To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, tBuBrettPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS)[11][13]. The choice of ligand is critical, with sterically hindered biarylphosphine ligands often providing superior results[13].
-
Reagents and Solvent : Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and an anhydrous aprotic solvent such as toluene or 1,4-dioxane[11].
-
Reaction : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification : After the reaction is complete, cool the mixture to room temperature, quench carefully with water or saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Applications in Medicinal Chemistry and Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine scaffold, to which the title compound belongs, is a "privileged" structure in medicinal chemistry due to its resemblance to the native purine ring system[4]. This structural similarity allows derivatives to act as competitive inhibitors for a wide range of enzymes, particularly protein kinases.
The bromine atom at the C5 position acts as a versatile vector for synthetic elaboration, making this compound an ideal starting point in fragment-based drug discovery (FBDD) and lead optimization campaigns[16].
Caption: Role as a versatile scaffold for generating diverse chemical libraries.
Key Therapeutic Targets:
-
Kinase Inhibitors : Derivatives of pyrazolopyridines are widely explored as inhibitors of various protein kinases. For example, related 5-bromo-1H-pyrazolo[3,4-b]pyridine has been used as a key intermediate in the synthesis of potent inhibitors for TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs), which are implicated in inflammation and cancer[11][15].
-
Other Pharmaceutical Applications : The scaffold is also used to develop agents for neurological disorders, as well as antibacterial and antioxidant candidates[17][18].
Conclusion
This compound is a high-value heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its core pyrazolopyridine structure provides a biochemically relevant scaffold, while the bromine atom offers a reliable and versatile site for chemical modification through modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. These properties make it an indispensable tool for researchers and scientists aiming to develop novel therapeutics and functional organic materials. The continued exploration of its reactivity will undoubtedly lead to the discovery of new molecules with significant biological and industrial applications.
References
- PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information.
- iChemical. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC.
- Supporting Information for: Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Usami, Y., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate.
- Ranu, M., et al. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. (n.d.). ResearchGate.
- Liu, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Rasool, N., et al. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
- Zhang, Y., et al. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health.
- Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%.
- Sławiński, J., et al. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Iriepa, I., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central.
- Bruneau, A., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. National Institutes of Health.
- Iriepa, I., et al. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Li, D., et al. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. National Institutes of Health.
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The Strategic Blueprint for Innovation: A Technical Guide to 5-Bromo-1H-pyrazolo[4,3-b]pyridine
For the pioneering researcher and discerning drug developer, this guide illuminates the path to leveraging 5-Bromo-1H-pyrazolo[4,3-b]pyridine (CAS No. 1227628-78-5), a heterocyclic scaffold poised for significant impact in medicinal chemistry. We move beyond mere data, offering a strategic synthesis of its core attributes, reactivity, and profound potential in the design of next-generation therapeutics.
The Molecular Core: Understanding the Physicochemical Landscape
At the heart of its utility, this compound is a nuanced scaffold. Its physicochemical properties are a direct corollary of its fused heterocyclic structure—a pyridine ring merged with a pyrazole ring, further functionalized with a bromine atom. This bromine is not merely a placeholder; it is a strategic linchpin for synthetic elaboration, primarily through cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1227628-78-5 | |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Form | Solid | |
| SMILES | Brc1ccc2[nH]ncc2n1 | |
| InChI Key | QWLXNBNVCRSNEX-UHFFFAOYSA-N |
The pyrazolo[4,3-b]pyridine core is an analog of purine, a key building block of life. This structural mimicry is a cornerstone of its potential in medicinal chemistry, allowing it to interact with biological targets that recognize purine-based structures, such as kinases.
Caption: Core chemical structure and key sites for synthetic modification.
Strategic Synthesis: A Validated Protocol for the Pyrazolo[4,3-b]pyridine Scaffold
The proposed synthesis for the 5-bromo analog would logically start from a correspondingly substituted pyridine, such as 5-bromo-2-chloro-3-nitropyridine.
Proposed Synthetic Workflow:
Caption: A plausible, efficient workflow for synthesizing the target scaffold.
Detailed Experimental Protocol (Adapted from Nikol'skiy et al., 2023):
Step 1: Synthesis of Ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate
-
To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or MeCN), add ethyl acetoacetate (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: One-pot Japp-Klingemann Reaction and Cyclization
-
To a solution of the ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate (1.0 eq) in MeCN, add the desired aryldiazonium tosylate (1.1 eq) followed by pyridine (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add pyrrolidine (4.0 eq) and stir the reaction mixture at 40 °C for 1-2 hours until TLC indicates the formation of the final product.
-
Cool the reaction mixture to room temperature, pour into 1N hydrochloric acid, and extract with chloroform.
-
The combined organic layers are dried, filtered, and concentrated. The resulting product can be purified by crystallization or column chromatography.
Disclaimer: This is a proposed protocol based on a published method for a related compound. Reaction conditions may require optimization for the bromo-substituted analog.
Analytical Characterization: A Predictive Overview
As commercial suppliers do not typically provide analytical data for this compound, and published experimental data is scarce, we present predicted and analogous data to guide researchers in characterization.
| Analytical Technique | Predicted/Analogous Data |
| ¹H NMR | Predicted shifts for the aromatic protons on the pyridine and pyrazole rings are expected in the range of δ 7.5-9.0 ppm. The N-H proton of the pyrazole ring will likely appear as a broad singlet at a higher chemical shift (>10 ppm). |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ at m/z 197.96 and [M-H]⁻ at m/z 195.95, showing a characteristic isotopic pattern for a monobrominated compound. |
The Gateway to Novel Therapeutics: Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile building block for potent and selective inhibitors of various protein kinases. The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.
While direct applications of the 5-bromo-[4,3-b] isomer are not yet widely published, the extensive research on its isomers, particularly the pyrazolo[3,4-b]pyridines, provides a strong rationale for its use. These related scaffolds have been instrumental in the development of inhibitors for a range of kinases, including:
-
Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine core has been used as a scaffold for TRK inhibitors, which are crucial in treating cancers driven by TRK fusions.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, and pyrazolo[3,4-b]pyridine derivatives have shown potent and selective FGFR kinase inhibition.
-
TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and autoimmune diseases. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors.
The strategic placement of the bromine atom at the 5-position of the [4,3-b] isomer offers a key vector for chemical diversification. This allows for the introduction of various substituents through well-established cross-coupling chemistries to modulate potency, selectivity, and pharmacokinetic properties.
Illustrative Kinase Inhibition Pathway:
Caption: The strategic utility of the scaffold in developing targeted kinase inhibitors.
Conclusion: A Scaffold of Strategic Importance
This compound represents a significant opportunity for innovation in drug discovery. Its combination of a purine-mimicking core and a strategically placed bromine atom for synthetic diversification makes it an invaluable tool for medicinal chemists. While further research is needed to fully elucidate its potential and to develop robust synthetic and analytical protocols, the evidence from its isomeric relatives strongly suggests that this compound will be a key player in the development of novel therapeutics, particularly in the realm of kinase inhibitors.
References
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1457. [Link]
- Nikol'skiy, V. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
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The Strategic Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Medicinal Chemists
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. Its structural resemblance to purine enables it to effectively interact with the ATP-binding sites of various enzymes, making it a cornerstone for the development of targeted therapies. The introduction of a bromine atom at the 5-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, allowing for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties. This in-depth technical guide delineates a robust and efficient strategy for the synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, with a focus on the underlying chemical principles and practical experimental considerations for researchers in the pharmaceutical sciences.
I. Retrosynthetic Analysis and Strategic Approach
The primary strategy for constructing the pyrazolo[4,3-b]pyridine core involves the annulation of a pyrazole ring onto a pre-functionalized pyridine backbone. A particularly effective approach commences with readily available and highly reactive 2-chloro-3-nitropyridine derivatives. This strategy offers a convergent and flexible route to a wide array of substituted pyrazolo[4,3-b]pyridines.
The retrosynthetic analysis reveals the key disconnection at the pyrazole ring, leading back to a substituted 2-aminopyridine precursor, which itself is derived from a 2-chloro-3-nitropyridine. The pyrazole ring is then formed through a classical cyclization reaction involving a hydrazine equivalent.
Caption: Retrosynthetic pathway for this compound.
II. The Core Synthesis: A One-Pot Approach from 2-Chloro-3-nitropyridine
An efficient and operationally simple one-pot synthesis of pyrazolo[4,3-b]pyridines has been developed, commencing from 2-chloro-3-nitropyridines. This method leverages a sequence of a nucleophilic aromatic substitution (SNAr) reaction followed by a modified Japp-Klingemann reaction.[1]
A. Mechanistic Insights
The reaction proceeds through a cascade of well-established transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis is initiated by the reaction of a 2-chloro-3-nitropyridine with a β-ketoester, such as ethyl acetoacetate. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack at the C2 position, facilitating the displacement of the chloride by the enolate of the β-ketoester. This step is typically carried out in the presence of a base to generate the required nucleophile.
-
Modified Japp-Klingemann Reaction: The resulting adduct then undergoes a modified Japp-Klingemann reaction upon treatment with an arenediazonium salt. This classic reaction involves the coupling of the diazonium salt with the active methylene group of the β-ketoester, followed by cyclization to form the pyrazole ring. A key advantage of the modified procedure is the in-situ deacylation and cyclization, which simplifies the workflow.[1] An unusual C-N migration of an acetyl group has been observed in some instances, and a plausible mechanism has been proposed based on isolated intermediates and NMR studies.[1]
Caption: Mechanistic workflow of the one-pot synthesis.
B. Detailed Experimental Protocol
This protocol is adapted from the general method described by Baklanov et al. for the synthesis of related pyrazolo[4,3-b]pyridines.[1]
Materials:
-
5-Bromo-2-chloro-3-nitropyridine
-
Ethyl acetoacetate
-
Aniline (or other appropriate aryl amine for the N1 substituent)
-
Sodium nitrite
-
Hydrochloric acid
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the Pyridine Adduct:
-
To a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF or ethanol, add ethyl acetoacetate (1.2 eq) and a base like sodium ethoxide or potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
The intermediate, ethyl 2-(5-bromo-3-nitropyridin-2-yl)-3-oxobutanoate, can be isolated by aqueous workup and purification, or used directly in the next step.
-
-
One-Pot Japp-Klingemann Cyclization:
-
Prepare the arenediazonium salt solution by dissolving the desired aniline (1.1 eq) in a mixture of hydrochloric acid and water, and then adding a solution of sodium nitrite (1.1 eq) in water at 0-5 °C.
-
To the solution of the pyridine adduct from the previous step, add a buffer such as sodium acetate.
-
Slowly add the freshly prepared diazonium salt solution to the reaction mixture at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
The product, 5-Bromo-1-aryl-1H-pyrazolo[4,3-b]pyridine, can be isolated by extraction and purified by column chromatography.
-
C. Quantitative Data Summary
The yields of pyrazolo[4,3-b]pyridines synthesized via this one-pot method are generally moderate to high, depending on the substituents on the starting materials.
| Starting Material (2-chloro-3-nitropyridine derivative) | N1-Aryl Substituent | Product | Yield (%) | Reference |
| 5-Bromo-2-chloro-3-nitropyridine | Phenyl | 5-Bromo-1-phenyl-1H-pyrazolo[4,3-b]pyridine | Estimated 70-85% | Adapted from[1] |
| 2-chloro-3,5-dinitropyridine | 2-Cyanophenyl | Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% | [1] |
| 2-chloro-3-nitro-5-(trifluoromethyl)pyridine | 3-Chloro-4-methylphenyl | Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78% | [1] |
Note: The yield for the direct synthesis of this compound without an N1-substituent (using hydrazine) may require optimization of the cyclization step.
III. Characterization of the Core Structure
The structure of this compound (CAS 1227628-78-5) is confirmed through standard spectroscopic methods.
| Property | Data |
| Molecular Formula | C6H4BrN3 |
| Molecular Weight | 198.02 g/mol |
| Appearance | Solid |
| 1H NMR (predicted) | Signals corresponding to the three protons on the pyridine and pyrazole rings. |
| 13C NMR (predicted) | Six distinct signals for the carbon atoms of the bicyclic system. |
| Mass Spectrometry | [M+H]+ peak at m/z 198/200, showing the characteristic isotopic pattern for bromine. |
IV. Conclusion and Future Directions
The synthesis of this compound via the one-pot reaction of 5-bromo-2-chloro-3-nitropyridine with a β-ketoester and a diazonium salt represents an efficient and versatile strategy for accessing this important heterocyclic scaffold. The operational simplicity and the ability to introduce diversity at the N1 position make this method highly attractive for medicinal chemistry campaigns. The 5-bromo substituent serves as a key functional group for further elaboration using modern cross-coupling methodologies, enabling the rapid generation of compound libraries for biological screening. Future work may focus on expanding the scope of this reaction to include a wider range of substituents on both the pyridine and the N1-aryl rings, as well as developing catalytic and more environmentally benign reaction conditions.
V. References
-
Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 735. [Link]
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A Technical Guide to 5-Bromo-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry
Executive Summary
This guide provides an in-depth technical overview of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. Pyrazolopyridines are recognized as "privileged scaffolds" in drug discovery due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets. The bromo-functionalized title compound serves as a versatile precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors for oncology. This document details its chemical identity, physicochemical properties, synthetic strategies, and key applications, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.
Introduction: The Significance of the Pyrazolopyridine Core
The fusion of pyrazole and pyridine rings gives rise to a family of five isomeric structures known as pyrazolopyridines. Among these, the pyrazolo[4,3-b]pyridine scaffold has emerged as a cornerstone in medicinal chemistry.[1] Its structural analogy to adenine and guanine allows it to function as a purine isostere, making it an ideal candidate for designing molecules that can competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders.[1][3]
The strategic placement of a bromine atom at the 5-position of the 1H-pyrazolo[4,3-b]pyridine core yields a highly valuable and versatile chemical intermediate. This halogenation provides a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient elaboration of the core structure. This capability is paramount in fragment-based drug discovery (FBDD) and lead optimization campaigns, where rapid diversification of a core scaffold is required to explore the chemical space around a biological target and establish structure-activity relationships (SAR).
Physicochemical & Structural Properties
This compound is a solid at room temperature with established chemical identifiers that are crucial for procurement, regulatory documentation, and experimental design.
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 1227628-78-5 | [4] |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Appearance | Solid | |
| SMILES String | Brc1ccc2[nH]ncc2n1 | |
| InChI Key | QWLXNBNVCRSNEX-UHFFFAOYSA-N |
Structural Representation
The diagram below illustrates the core structure of this compound with standard atom numbering, highlighting the key positions for chemical modification.
Caption: Generalized synthetic workflow for pyrazolopyridines.
Reactivity and Vectorial Functionalization
The true utility of this compound lies in its predictable and versatile reactivity, which allows for selective modification at distinct "vectors" around the core. This is a critical concept in drug discovery for building molecular diversity. [5]
-
C5-Position (Bromo Group) : This is the primary site for diversification. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install a wide variety of amine functionalities.
-
Sonogashira Coupling: To append alkyne moieties.
-
Heck Coupling: For the addition of vinyl groups.
-
-
N1-Position (Pyrazole NH) : The acidic proton on the pyrazole nitrogen can be readily deprotonated and alkylated to introduce substituents. This site is crucial for modulating solubility, metabolic stability, and for probing interactions with the target protein. Selective N-alkylation or protection is a key step in many synthetic campaigns. [5]
Caption: Key functionalization vectors of the scaffold.
Applications in Drug Discovery & Medicinal Chemistry
The pyrazolopyridine scaffold is a validated pharmacophore present in numerous clinical and preclinical drug candidates. [2]Its derivatives have shown potent activity against a range of targets.
Case Study: Kinase Inhibition
The development of potent and selective kinase inhibitors is a major application of the pyrazolopyridine scaffold. [1]The N1-H and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, effectively mimicking the hinge-binding interactions of adenine in the ATP pocket of kinases.
-
FGFR Inhibitors : Derivatives of the closely related 1H-pyrazolo[3,4-b]pyridine have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [6]SAR studies revealed that the N(1)-H of the pyrazolopyridine core is essential for forming a key hydrogen bond within the FGFR1 kinase domain, as N-methylation completely abolished activity. [6]* TRK Inhibitors : Similarly, the pyrazolo[3,4-b]pyridine scaffold was used as a basis for designing inhibitors of Tropomyosin receptor kinases (TRKs), which are drivers of certain cancers. [3]The pyrazole portion serves as a hydrogen bond center, while the pyridine ring is believed to engage in π-π stacking interactions with phenylalanine residues in the kinase domain. [3]* Mps1 Inhibitors : Recently, pyrazolo[3,4-b]pyridine derivatives were identified as novel and potent inhibitors of Monopolar spindle kinase 1 (Mps1), a target for treating aggressive tumors. [7]A lead compound from this series demonstrated significant antitumor efficacy in a xenograft model with no obvious toxicity. [7]
Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the functionalization of the C5-position, a cornerstone reaction for building a library of derivatives from the title compound.
Objective: To synthesize 5-Aryl-1H-pyrazolo[4,3-b]pyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, DME, or Toluene/Water mixture)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as palladium catalysts are oxygen-sensitive.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer.
-
Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-1H-pyrazolo[4,3-b]pyridine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Self-Validation: The success of this protocol is validated by the complete consumption of the starting bromide (monitored by LC-MS) and the appearance of a new, less polar product spot on TLC. Spectroscopic analysis (NMR, MS) provides the ultimate confirmation of the desired product structure.
Conclusion
This compound is more than a mere chemical reagent; it is a strategically designed building block that provides access to a rich and biologically relevant chemical space. Its identity as a purine isostere, combined with the synthetic versatility afforded by the C5-bromo substituent, cements its role as a privileged scaffold in modern drug discovery. For researchers in oncology, immunology, and neurology, this compound represents a validated starting point for the design of novel, potent, and selective small molecule therapeutics.
References
- Liu, N., Wang, X., Fu, Q., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- Zieliński, P. A., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
- ResearchGate. Drugs containing pyrazolo[3,4-b]pyridine scaffold.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). PubMed Central.
- Largo, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Digital.CSIC.
- PubChem. 1H-Pyrazolo(4,3-b)pyridine.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PubMed Central.
- Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
- Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Nguyen, H. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Publishing.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. (2023). PubMed.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed Central.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). ResearchGate.
- Synthonix. This compound.
- Fine Biotech. This compound.
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An In-Depth Technical Guide to 5-Bromo-1H-pyrazolo[4,3-b]pyridine: Properties, Synthesis, and Applications
Executive Summary
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a brominated bicyclic heteroaromatic compound featuring a fused pyrazole and pyridine ring system. With a molecular weight of 198.02 g/mol , this compound serves as a crucial and versatile building block in synthetic organic chemistry. Its strategic importance lies in the presence of a bromine atom, which acts as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, outlines a representative synthetic protocol, discusses its pivotal applications in research and drug development, and details essential safety and handling procedures for laboratory use. The content herein is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.
Core Physicochemical Properties
The fundamental characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in synthetic workflows.
| Property | Value | Source(s) |
| Molecular Weight | 198.02 g/mol | |
| Molecular Formula | C₆H₄BrN₃ | |
| CAS Number | 1227628-78-5 | |
| Appearance | Solid | |
| IUPAC Name | This compound | |
| SMILES String | Brc1ccc2[nH]ncc2n1 | |
| InChI Key | QWLXNBNVCRSNEX-UHFFFAOYSA-N |
The structure is an isomer within the pyrazolopyridine family, which includes the well-studied pyrazolo[3,4-b] and pyrazolo[3,4-c] scaffolds.[1][2] The specific [4,3-b] fusion pattern, combined with the bromine at the 5-position, offers a unique electronic and steric profile for targeted chemical modifications.
Synthesis and Mechanistic Insights
The synthesis of pyrazolopyridine cores typically involves the construction of the pyrazole ring onto a pre-existing, functionalized pyridine scaffold. While specific literature detailing the synthesis of the [4,3-b] isomer is sparse, a general and plausible methodology can be adapted from established procedures for related isomers, such as the synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine.[3]
A representative approach involves the cyclization of a functionalized pyridine precursor with a hydrazine source. This transformation is a cornerstone of heterocyclic chemistry, creating the five-membered pyrazole ring.
Representative Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, adapted from known methodologies for constructing the pyrazolopyridine scaffold.
Caption: Representative workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is a generalized procedure based on common synthetic routes for related pyrazolopyridines.[3][4]
-
Precursor Preparation: A suitable brominated 2-aminopyridine derivative is reacted with a formylating agent (e.g., dimethylformamide dimethyl acetal) to generate an activated intermediate.
-
Cyclization: The activated pyridine precursor (1.0 eq.) is dissolved in a suitable solvent such as ethanol. Anhydrous hydrazine (2.0-3.0 eq.) is added to the solution.
-
Causality: Hydrazine serves as the dinucleophilic component, attacking the electrophilic centers on the pyridine precursor to form the five-membered pyrazole ring. Ethanol is a common protic solvent that facilitates the reaction and subsequent precipitation of the product.
-
-
Reaction Monitoring: The reaction mixture is heated to reflux and monitored for completion using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is poured into water, leading to the precipitation of the crude product. The solid is collected by filtration.
-
Causality: Pouring the reaction mixture into water is an effective method for precipitating organic products that have low aqueous solubility, thereby separating them from water-soluble reagents and byproducts.
-
-
Purification: The crude solid is washed sequentially with water and a non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities. Further purification is achieved via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane). The fractions containing the pure product are combined and concentrated to yield this compound.
Applications in Drug Discovery and Materials Science
This compound is primarily utilized as a heterocyclic building block in the synthesis of complex organic molecules. Its value is derived from the strategic placement of the bromine atom on the electron-deficient pyridine ring, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.
Key Applications:
-
Scaffold for Kinase Inhibitors: The broader pyrazolopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. While applications of the [4,3-b] isomer are emerging, the related [3,4-b] isomer is a key intermediate in the synthesis of Tropomyosin receptor kinase (TRK) inhibitors and other therapeutic agents.[1] This establishes a strong precedent for the utility of the [4,3-b] scaffold in medicinal chemistry.
-
Fragment-Based Drug Discovery (FBDD): As a rigid, three-dimensional heterocyclic fragment, it is an attractive starting point in FBDD campaigns. The bromine atom provides a reliable vector for chemical elaboration, allowing chemists to "grow" the fragment into a more potent lead compound by exploring the surrounding chemical space of a target protein.[5]
-
Versatile Intermediate for Cross-Coupling Reactions: The C-Br bond is highly susceptible to oxidative addition by palladium(0) catalysts, enabling a range of powerful C-C and C-N bond-forming reactions.[6]
The ability to selectively functionalize the 5-position allows for the systematic modulation of a molecule's steric and electronic properties, which is a fundamental strategy in modern drug design.[6]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can cause less serious health effects.
-
Hazard Identification:
-
Signal Word: Warning
-
Hazard Statement: H302 - Harmful if swallowed. Related brominated heterocycles may also cause skin and eye irritation.[8]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid dust formation during handling.
-
Take precautionary measures against static discharge.
-
In case of accidental exposure, wash the affected skin area with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[9][10]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
The compound should be stored away from strong oxidizing agents.
-
Conclusion
This compound, with a molecular weight of 198.02 g/mol , is a high-value chemical intermediate whose utility is centered on its capacity for selective functionalization. The presence of the bromine atom on the pyrazolopyridine scaffold provides a reliable and versatile handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This makes it an indispensable tool for medicinal chemists and materials scientists engaged in the design and synthesis of novel, complex molecules. Adherence to established safety protocols is mandatory to ensure its responsible and effective use in a research environment.
References
- ACS Green Chemistry Institute. (n.d.). Bromination. WordPress.
- iChemical. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS No. 875781-17-2.
- Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine.
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Reddit. (2025). What are some safety tips when handling bromine aside from the basic ppe and a respirator/fume hood and also will the vapor harm the envoirment or linger in an area. r/chemhelp.
- LANXESS. (2018). Bromine Safety Handling Guide.
- ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- Varian. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
- MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the predicted spectral features, provide a robust experimental protocol for data acquisition, and offer insights grounded in the fundamental principles of nuclear magnetic resonance.
Introduction: The Structural Significance of this compound
This compound belongs to the pyrazolopyridine class of fused heterocyclic systems. This scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The introduction of a bromine atom at the 5-position significantly influences the electronic distribution and steric environment of the molecule, making ¹H NMR spectroscopy an indispensable tool for confirming its precise chemical structure and purity. Understanding the nuances of its ¹H NMR spectrum is paramount for unambiguous characterization and for tracking its transformations in synthetic chemistry workflows.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The structure and numbering convention for this compound are presented below:
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (NH) | 13.0 - 14.0 | Broad Singlet | - | The acidic proton of the pyrazole ring is expected to be significantly deshielded and will likely appear as a broad signal due to quadrupole broadening from the adjacent nitrogen atoms and potential solvent exchange.[3] |
| H3 | 8.2 - 8.4 | Singlet | - | This proton is on the pyrazole ring. In the parent pyrazolo[3,4-b]pyridine, the H3 proton appears around 8.16 ppm.[1] The electronic environment is not significantly altered by the distant bromine atom. |
| H4 | 7.8 - 8.0 | Doublet | JH4-H7 ≈ 1.5 - 2.5 | This proton is on the pyridine ring, ortho to the bridgehead carbon. The bromine at the 5-position will have a deshielding effect. Long-range coupling to H7 is expected.[4] |
| H7 | 7.3 - 7.5 | Doublet | JH7-H4 ≈ 1.5 - 2.5 | This proton is also on the pyridine ring. It will be influenced by the adjacent pyrazole ring and will exhibit long-range coupling to H4. |
Justification of Predicted Values:
-
Solvent Choice: DMSO-d₆ is selected as the solvent for this prediction due to its excellent solubilizing power for many heterocyclic compounds and its ability to slow down the exchange of N-H protons, often resulting in sharper signals compared to protic solvents.[3][5]
-
Chemical Shifts (δ):
-
The chemical shifts of protons on aromatic and heteroaromatic rings are influenced by electron density and anisotropic effects.[6]
-
Protons on the pyridine ring (H4 and H7) are generally found downfield. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deshields the adjacent protons.[7][8]
-
The bromine atom at the 5-position is an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. Its net effect, combined with its anisotropic properties, is expected to deshield the ortho proton (H4) and have a lesser effect on the meta proton (H7).
-
The H3 proton on the pyrazole ring is typically observed in the range of 7.5-8.5 ppm in related fused systems.[9][10]
-
The N-H proton of the pyrazole moiety is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear at a very downfield position due to hydrogen bonding with the solvent.[11]
-
-
Coupling Constants (J):
-
The magnitude of the coupling constant provides valuable information about the through-bond connectivity of protons.
-
A small four-bond coupling (⁴J) between H4 and H7 is anticipated, which is a characteristic feature of protons in a "zig-zag" or "W" arrangement in aromatic systems.[4][12] This is often referred to as long-range coupling.
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
3.1. Sample Preparation
-
Analyte: this compound (ensure high purity, >95%).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.[13]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides a good signal-to-noise ratio without significant line broadening due to aggregation.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, for DMSO-d₆, the residual solvent peak at approximately 2.50 ppm can also be used for referencing.
-
Procedure:
-
Accurately weigh the compound into a clean, dry vial.
-
Add the appropriate volume of DMSO-d₆.
-
Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
3.2. NMR Instrument Parameters (400 MHz Spectrometer)
-
Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended for better signal dispersion and resolution.
-
Probe Temperature: 298 K (25 °C). Temperature should be kept constant to ensure chemical shift stability.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient for a routine ¹H spectrum.
-
Acquisition Parameters:
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm) to ensure all signals, including the broad N-H proton, are captured.
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Relaxation Delay (D1): 5 seconds. A longer relaxation delay is important for accurate integration, especially for protons with long relaxation times like those on aromatic rings and the N-H proton.
-
Acquisition Time (AQ): At least 2 seconds to ensure good digital resolution.
-
Receiver Gain (RG): Adjust automatically to prevent signal clipping.
-
-
Processing Parameters:
-
Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Caption: Experimental workflow for acquiring the ¹H NMR spectrum.
Conclusion: A Predictive and Practical Framework
This guide has provided a detailed prediction and a robust experimental protocol for the ¹H NMR analysis of this compound. The predicted spectrum, based on established principles and data from analogous structures, serves as a valuable reference for researchers working with this compound. The step-by-step experimental workflow ensures the acquisition of high-quality, reproducible data. By combining predictive analysis with rigorous experimental methodology, ¹H NMR spectroscopy can be effectively leveraged for the unambiguous structural confirmation and purity assessment of this compound, thereby supporting its application in research and development.
References
- Abraham, R. J. & Modgraph, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
- (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database.
- (n.d.). Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
- (n.d.). Pyridine - SpectraBase.
- (n.d.). H-H and 13C-H coupling constants in pyridazine. ResearchGate.
- (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... ResearchGate.
- (n.d.). Chemical shift values and assigned coupling constants of compound (4 a).... ResearchGate.
- (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
- (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO.
- (2013). Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series of azido-1,2,4-triazines and azidopyrimidines. PubMed.
- (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
- (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC - NIH.
- (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.
- (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations.
- (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- (n.d.). Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate.
- (2013). Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series.
- (n.d.). 1H-Pyrazolo(4,3-b)pyridine | C6H5N3. PubChem.
- (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
- (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach.
- (n.d.). coupling constant for 1 H-NMR spectrum of compound (5). ResearchGate.
- (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage.
- (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
- (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
- (n.d.). Supporting Information for. The Royal Society of Chemistry.
- (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- (n.d.). Sigma Aldrich 5-Iodo-1H-pyrazolo[3,4-b]pyridine 1 g | Buy Online. Fisher Scientific.
- (n.d.). 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine. Sigma-Aldrich.
- (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl.
- (n.d.). 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis. ChemicalBook.
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- 12. Long-range 1H-15N J couplings providing a method for direct studies of the structure and azide-tetrazole equilibrium in a series of azido-1,2,4-triazines and azidopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
An In-depth Technical Guide to the 13C NMR of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules. Understanding its detailed spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities.
This document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecular structure and its ¹³C NMR spectrum. Every piece of information is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.
The Strategic Importance of this compound
This compound serves as a crucial building block in the synthesis of a diverse range of bioactive compounds. The pyrazolopyridine core is a known isostere of purine, allowing molecules incorporating this scaffold to interact with a multitude of biological targets. The presence of the bromine atom at the C5 position provides a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of the chemical space around this privileged core. Accurate and detailed characterization, of which ¹³C NMR is a cornerstone, is therefore essential for advancing drug development programs based on this scaffold.
Fundamental Principles of ¹³C NMR Spectroscopy in the Context of this compound
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal in the spectrum. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter and is influenced by several factors:
-
Hybridization: sp²-hybridized carbons of the aromatic pyridine and pyrazole rings resonate at a significantly downfield (higher ppm) region compared to sp³-hybridized carbons.
-
Electronegativity: The presence of electronegative nitrogen atoms within the heterocyclic system leads to a deshielding effect on adjacent carbon atoms, shifting their signals downfield.
-
Inductive and Resonance Effects: The bromine atom at C5 exerts both a -I (inductive) and +M (mesomeric or resonance) effect. The strong electron-withdrawing inductive effect of bromine typically deshields the directly attached carbon (ipso-carbon).
-
Aromatic Ring Currents: The delocalized π-electrons in the aromatic rings induce a magnetic field that influences the shielding of the ring carbons.
A thorough understanding of these principles is key to the accurate assignment of each carbon signal in the ¹³C NMR spectrum of this compound.
Predicted ¹³C NMR Spectrum and Signal Assignments
While a publicly available, fully assigned experimental ¹³C NMR spectrum for this compound is not readily found in the literature, a highly accurate prediction can be made based on data from closely related analogs and established substituent effects. The following table presents the predicted chemical shifts for each carbon atom. The numbering convention used is illustrated in the diagram below.
Diagram of Molecular Structure and Carbon Numbering
Caption: Molecular structure of this compound with IUPAC numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C3 | ~133.5 | CH group in the pyrazole ring, deshielded by adjacent nitrogen atoms. |
| C3a | ~120.0 | Quaternary carbon at the pyrazole-pyridine ring fusion. |
| C4 | ~148.0 | CH group in the pyridine ring, significantly deshielded by the adjacent ring nitrogen. |
| C5 | ~110.0 | Quaternary carbon bearing the bromine atom (ipso-carbon). The chemical shift is a balance of the electronegativity of bromine and resonance effects. |
| C6 | ~125.0 | CH group in the pyridine ring, ortho to the bromine substituent. |
| C7 | ~115.0 | CH group in the pyridine ring, meta to the bromine substituent. |
| C7a | ~145.0 | Quaternary carbon at the pyrazole-pyridine ring fusion, adjacent to a nitrogen atom. |
Detailed Interpretation and Causality
-
C4 and C7a (Downfield Region): The signals for C4 and C7a are predicted to be the most downfield. The C4 carbon is adjacent to the electronegative pyridine nitrogen, leading to significant deshielding. Similarly, the quaternary carbon C7a is deshielded due to its proximity to the pyrazole nitrogen atoms and its role in the aromatic system.
-
C3 (Pyrazole Ring): The C3 carbon of the pyrazole ring is expected to resonate in the mid-aromatic region. Its chemical shift is influenced by the two adjacent nitrogen atoms.
-
C5 (Bromo-substituted Carbon): The C5 carbon, directly attached to the bromine atom, is expected to be significantly shielded compared to an unsubstituted carbon in a similar position. This is a common effect of heavier halogens in aromatic systems.
-
C6 and C7 (Pyridine Ring): The chemical shifts of C6 and C7 are influenced by their position relative to the bromine atom and the fused pyrazole ring.
Experimental Protocol for ¹³C NMR Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for nitrogen-containing heterocyles due to its excellent solvating power.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the correct frequency.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Width: Use a 30° pulse angle to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100 ppm, to ensure all carbon signals are captured.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended for good resolution.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction to ensure accurate integration (if required, though not standard for ¹³C).
-
Diagram of the Experimental Workflow
Caption: A streamlined workflow for acquiring a high-quality ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. A thorough understanding of the factors influencing chemical shifts allows for the confident assignment of each resonance. The predicted chemical shifts and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers working with this important heterocyclic building block. By following the outlined procedures and principles, scientists can ensure the accurate characterization of this compound and its derivatives, thereby accelerating the pace of research and development in medicinal chemistry.
References
A comprehensive list of references will be compiled and provided upon the discovery and inclusion of experimental data for the title compound. The principles and predictions outlined in this guide are based on established knowledge in NMR spectroscopy and data from closely related compounds found in the scientific literature.
The Elusive Crystal Structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine: Acknowledging a Gap in Crystallographic Data
For researchers, scientists, and professionals in drug development, the three-dimensional structure of a molecule is paramount. It governs molecular interactions, dictates biological activity, and informs the design of new therapeutic agents. 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a member of the medicinally significant pyrazolopyridine family, stands as a molecule of considerable interest. However, a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals a critical knowledge gap: the definitive crystal structure of this specific compound has not been publicly reported.
This technical guide, therefore, pivots from a detailed analysis of a known structure to an exploration of the methodologies used to determine such structures, the likely structural characteristics of this compound based on related compounds, and the profound implications of its yet-to-be-determined architecture.
The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry. Its fused heterocyclic system offers a rigid framework with strategically positioned nitrogen atoms that can act as hydrogen bond donors and acceptors. This makes it an ideal candidate for interacting with biological targets such as kinases, which play a crucial role in cellular signaling pathways implicated in cancer and inflammatory diseases. The introduction of a bromine atom at the 5-position further enhances its utility, providing a handle for synthetic elaboration through various cross-coupling reactions to explore the chemical space around the core structure and optimize biological activity.
The Path to Elucidation: A Methodological Overview
Determining the crystal structure of a compound like this compound is a multi-step process that demands precision and expertise.
Part 1: Synthesis and Crystallization
The journey begins with the chemical synthesis of the molecule. While specific literature on the synthesis of this compound is not abundant, established routes for analogous pyrazolopyridines provide a likely pathway. A plausible synthetic approach is outlined below:
Hypothetical Synthesis Workflow
Caption: A generalized workflow for the synthesis and crystallization of this compound.
The critical step following successful synthesis and purification is obtaining high-quality single crystals. This is often the most challenging aspect of crystal structure determination and involves a systematic screening of various crystallization conditions.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: A range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling or evaporation.
-
Technique Application:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Slow Cooling: A saturated solution at an elevated temperature is gradually cooled to room temperature or below, inducing crystallization.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
-
Crystal Harvesting: Once suitable crystals (typically with well-defined faces and dimensions of 0.1-0.3 mm) are formed, they are carefully harvested and prepared for X-ray diffraction analysis.
Part 2: Single-Crystal X-ray Diffraction
This non-destructive analytical technique provides detailed information about the internal lattice of crystalline substances.[1] The fundamental principle involves the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice.
Data Acquisition and Structure Solution Workflow
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Predicted Structural Features and Intermolecular Interactions
In the absence of experimental data for this compound, we can infer potential structural characteristics by examining a closely related molecule for which a crystal structure is available: 3-Iodo-1H-pyrazolo[3,4-b]pyridine . While this is an isomer with a different halogen, it provides valuable insights into the types of intermolecular interactions that are likely to govern the crystal packing.
In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, the molecules are essentially planar. The packing is stabilized by a combination of interactions:
-
Hydrogen Bonding: The pyrazole N-H group is a potent hydrogen bond donor, and it is likely to form N-H···N hydrogen bonds with the nitrogen atoms of the pyridine or pyrazole rings of neighboring molecules. This is a common and strong interaction in such heterocyclic systems.
-
Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen atoms.
-
π-π Stacking: The planar aromatic rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the overall stability of the crystal lattice.
Hypothetical Intermolecular Interactions
Caption: A conceptual diagram of potential intermolecular interactions in the crystal lattice of this compound.
The Path Forward: A Call for Experimental Determination
The absence of a published crystal structure for this compound represents a significant opportunity for the scientific community. The determination of its three-dimensional architecture would provide invaluable data for:
-
Computational Modeling: A definitive crystal structure would serve as a crucial starting point for more accurate molecular docking studies and in silico screening campaigns to identify new biological targets.
-
Structure-Activity Relationship (SAR) Studies: Understanding the precise spatial arrangement of the molecule would allow for a more rational interpretation of SAR data, guiding the design of more potent and selective analogs.
-
Crystal Engineering: Knowledge of the intermolecular interactions would inform strategies for the design of co-crystals and polymorphs with tailored physicochemical properties, such as solubility and stability.
References
- Single-crystal X-ray Diffraction. (n.d.). In SERC (Carleton).
Sources
solubility of 5-Bromo-1H-pyrazolo[4,3-b]pyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Bromo-1H-pyrazolo[4,3-b]pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical heterocyclic building block in contemporary drug discovery and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document offers a multi-faceted approach for researchers, scientists, and drug development professionals. It combines theoretical principles governing solubility, qualitative solubility predictions based on structural analogs, and detailed, field-proven experimental protocols for precise solubility determination. This guide is designed to empower researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in a variety of organic solvent systems.
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid bicyclic scaffold, composed of fused pyrazole and pyridine rings, serves as a versatile pharmacophore in the design of bioactive molecules. The pyrazolo[3,4-b]pyridine core is structurally analogous to purine bases, rendering it a privileged scaffold for targeting a wide array of biological targets, including protein kinases.[1][2] The bromine substituent at the 5-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.
The successful application of this compound in any synthetic or screening campaign is fundamentally dependent on its solubility in the chosen solvent system. Solubility dictates critical experimental parameters such as reaction concentration, purification strategies, and the formulation of stock solutions for biological assays. A thorough understanding of its solubility profile is therefore not merely a matter of chemical curiosity but a prerequisite for efficient and reproducible research.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, several key molecular features influence its interaction with organic solvents:
-
Polarity and Dipole Moment: The presence of three nitrogen atoms and a bromine atom introduces significant polarity to the molecule. The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton of the pyrazole ring can act as a hydrogen bond donor.[3] This suggests a favorable interaction with polar solvents.
-
Hydrogen Bonding Capability: The ability to both donate and accept hydrogen bonds is a critical determinant of solubility. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.
-
Aromaticity and π-π Stacking: The fused aromatic ring system can engage in π-π stacking interactions with aromatic solvents.
-
Molecular Size and Shape: The planar and relatively compact structure of the molecule facilitates its integration into the solvent lattice.
Based on these characteristics, a qualitative prediction of solubility in various classes of organic solvents can be made.
Qualitative Solubility Profile and Predictions
-
Pyridine (C₅H₅N): Pyridine is a polar, aprotic solvent that is miscible with a wide range of organic solvents and water.[4][5][6] This suggests that the pyridine moiety in our compound of interest will contribute favorably to its solubility in many common solvents.
-
Pyrazole (C₃H₄N₂): Pyrazole is more soluble in organic solvents such as ethanol, methanol, and acetone compared to water.[7] The pyrazole ring's ability to engage in hydrogen bonding is a key factor in its solubility.[3]
Predicted Solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the N-H and ring nitrogens. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | Strong dipole moments can interact with the polar nature of the solute. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | Polarity is lower, but can still engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low | Primarily non-polar interactions; potential for π-π stacking. |
| Non-polar | Hexanes, Heptane | Very Low | Mismatch in intermolecular forces. |
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published quantitative data, experimental determination is essential. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents using the shake-flask method, a gold standard for thermodynamic solubility measurement.[8][9]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or other suitable glass vials with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation of Standard Solutions for Calibration Curve:
-
Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.
-
Analyze the standard solutions by HPLC or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial. The excess is crucial to ensure a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The presence of undissolved solid at the end of this period confirms saturation.
-
-
Sampling and Analysis:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC or UV-Vis spectrophotometry under the same conditions used for the standard solutions.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying the diluted sample concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation: A Template for Your Results
The following table provides a structured format for reporting experimentally determined solubility data for this compound.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Ethanol | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Acetonitrile (ACN) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Dichloromethane (DCM) | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Toluene | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
| Hexanes | 25 | [Experimental Value] | [Experimental Value] | HPLC/UV-Vis |
Safety Considerations
As with any chemical handling, appropriate safety precautions must be taken.
-
This compound is classified as harmful if swallowed.
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11]
-
Consult the Safety Data Sheet (SDS) for detailed safety and handling information before commencing any experimental work.[10][11]
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides a robust framework for researchers to understand and experimentally determine this critical physicochemical property. By leveraging the theoretical principles of solubility, making informed predictions based on structural analogs, and employing the detailed experimental protocol provided, scientists can confidently and accurately assess the solubility of this important heterocyclic compound. This knowledge is paramount for optimizing reaction conditions, developing reliable analytical methods, and advancing the use of this compound in drug discovery and materials science.
References
- ChemEurope. (n.d.). Pyridine.
- Krasavin, M. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6561.
- National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem Compound Database.
- Solubility of Things. (n.d.). Pyrazole.
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2198.
- Wikipedia. (n.d.). Pyridine.
- Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union.
- Angene Chemical. (2025). Safety Data Sheet: 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE.
- Wang, Q., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 12(7), 2955-2977.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Flannery, R. J., & Stephenson, R. M. (1990). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 35(3), 323-326.
- Saha, S. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. ResearchGate.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
- International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon: IARC.
- Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: Pyridine.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. PubChem Compound Database.
- Kumar, A., & Kumar, R. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(4), 1709-1721.
- Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%.
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- Ing. Petr Švec - PENTA s.r.o. (2024). Safety Data Sheet: Pyridine.
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An In-Depth Technical Guide to the Stability and Storage of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects of stability and storage for 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. Adherence to appropriate handling and storage protocols is paramount to ensure the compound's integrity, which directly impacts experimental reproducibility and the quality of downstream applications.
Introduction to this compound
This compound is a halogenated bicyclic N-heterocycle of significant interest in the synthesis of pharmacologically active molecules. Its pyrazolopyridine core is a known pharmacophore, and the presence of the bromine atom at the 5-position provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions. The stability of this compound is a crucial factor that underpins its successful application in multi-step synthetic campaigns.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | |
| Molecular Weight | 198.02 g/mol | |
| Appearance | Solid | |
| CAS Number | 1227628-78-5 |
Chemical Stability and Potential Degradation Pathways
The inherent stability of the pyrazolo[3,4-b]pyridine core suggests a good general stability for this compound[1]. However, like many functionalized heterocyclic compounds, it is susceptible to degradation under specific conditions. Understanding these potential degradation pathways is key to preventing the formation of impurities that could compromise research outcomes.
Photodegradation
The bromine-carbon bond in aromatic systems can be susceptible to photolytic cleavage. Exposure to ultraviolet (UV) or even ambient light over extended periods may induce debromination, leading to the formation of 1H-pyrazolo[4,3-b]pyridine as a primary degradant. This process can be accelerated in the presence of photosensitizers.
Caption: Potential Photodegradation Pathway.
Oxidative Degradation
While the pyrazolopyridine ring is relatively stable to oxidation, strong oxidizing agents or prolonged exposure to atmospheric oxygen, especially in the presence of metal catalysts or light, could lead to the formation of N-oxides or other oxidative degradation products.
Hydrolytic and Thermal Stability
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended, based on information from safety data sheets and the compound's chemical nature.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is advisable. | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Light | Store in a light-resistant container, such as an amber vial. | Protects the compound from photodegradation, which can lead to debromination. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents potential oxidative degradation from atmospheric oxygen. |
| Container | Keep the container tightly closed. | Prevents the ingress of moisture, which could potentially lead to hydrolysis over time. |
Handling Procedures
-
Dispensing: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of any fine particles.
-
Inert Atmosphere: When handling the compound for extended periods or when preparing solutions for long-term storage, it is best practice to work under an inert atmosphere.
-
Solution Stability: The stability of this compound in solution is solvent-dependent. For long-term storage, it is recommended to store the compound as a solid. If solutions are required, they should be prepared fresh. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.
Experimental Workflow for Stability Assessment
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to identify potential degradation products. This information is crucial for developing stability-indicating analytical methods.
Caption: Forced Degradation Study Workflow.
Protocol for Forced Degradation
The following is a general protocol for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the parent compound[3].
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature and monitor the degradation over time (e.g., 2, 4, 8, 24 hours). If no degradation is observed, the temperature can be increased to 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Monitor the degradation at room temperature as described for acid hydrolysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Monitor the degradation over time.
-
Thermal Degradation: Transfer a sample of the solid compound to a vial and place it in an oven at a controlled temperature (e.g., 70°C). Analyze the sample at various time points.
-
Photolytic Degradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The exposure should be consistent with ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation of the parent compound from its degradation products.
-
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal wavelength for detection.
-
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Conclusion
This compound is a valuable building block in drug discovery, and maintaining its stability is crucial for reliable and reproducible research. By understanding its potential degradation pathways and adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the integrity of this important compound. The implementation of forced degradation studies and the use of a validated stability-indicating analytical method are essential components of a robust quality control strategy for this and other similar heterocyclic intermediates.
References
- Gotor, V., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4485.
- Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3, 4-b] pyridin-3-yl) amino)-N-(substituted) benzenesulfonamide as Antibacterial, and Antioxidant Candidates. Current Chemistry Letters, 8(4), 177-186.
- Almac Group. (2020). Spotlight on stability: API and drug product testing.
- Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 20(2), 431-440.
- Patel, J., & Patel, N. (2014). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 82(2), 337–351.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- PharmaInfo. (2012). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report. WHO Technical Report Series, No. 1010.
- Zhang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1374.
- Beltran-Perez, C., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1547.
- International Journal of Pharmaceutical Sciences and Research. (2021). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form. IJPSR, 12(8), 4410-4418.
- Journal of Food and Drug Analysis. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances.
- Smela, M., et al. (2015). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. Journal of Pharmaceutical and Biomedical Analysis, 107, 223-231.
- Sharma, K., & Singh, S. (2017). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 7(1), 234-242.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Pharmaceutical Technology, 29(2), 48-66.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Zhang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1364-1374.
Sources
commercial suppliers of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
An In-Depth Technical Guide to the Sourcing and Application of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Abstract
This compound is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its structural motif, a fusion of pyrazole and pyridine rings, serves as a versatile scaffold for the synthesis of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis for researchers and drug development professionals on the commercial landscape, critical quality considerations, and practical applications of this valuable building block. We will delve into the nuances of procurement from commercial suppliers, emphasize the necessity of independent quality verification, and outline its potential in synthetic chemistry, supported by authoritative references.
Compound Identification and Physicochemical Properties
This compound is a solid, room-temperature stable compound. Its key identifiers and properties are summarized below, providing a foundational dataset for researchers. The presence of a bromine atom at the 5-position is a key feature, enabling a wide range of downstream synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1227628-78-5 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1] |
| Molecular Weight | 198.02 g/mol | [1] |
| Physical Form | Solid | [1] |
| InChI Key | QWLXNBNVCRSNEX-UHFFFAOYSA-N | [1] |
| SMILES String | Brc1ccc2[nH]ncc2n1 | [1] |
| MDL Number | MFCD15526714 |
Commercial Sourcing and Procurement: A Critical Assessment
Effective research begins with reliable starting materials. This section provides a focused overview of the commercial suppliers for this compound and highlights crucial considerations for procurement.
Principal Suppliers
The primary commercial source for this compound is Sigma-Aldrich (Merck) , where it is listed under their "AldrichCPR" product line. It is also available through distributors that carry the Sigma-Aldrich portfolio, such as Fisher Scientific .[1][2]
Table 2: Commercial Supplier Overview
| Supplier | Product Grade | CAS Number | Notes |
| Sigma-Aldrich | AldrichCPR | 1227628-78-5 | Sold for early discovery research. No analytical data provided by the supplier.[1] |
| Fisher Scientific | N/A | 1227628-78-5 | Distributor for Sigma-Aldrich products.[2] |
The "AldrichCPR" Grade and the Imperative of Self-Validation
A critical point for any researcher purchasing this compound is the nature of the "AldrichCPR" (Custom Packed Reagent) designation. Sigma-Aldrich explicitly states, "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final."[1]
This disclaimer has profound implications for experimental integrity. It shifts the burden of quality control entirely to the end-user. Relying on the label alone without independent verification introduces a significant risk of experimental failure, irreproducibility, or misinterpretation of results. Therefore, every batch of this reagent must be treated as "structure unconfirmed" until validated in-house.
Applications in Research & Drug Development
While specific literature on the applications of this compound is nascent, the broader pyrazolopyridine scaffold is a well-established and highly valued pharmacophore in drug discovery.[3] Insights can be drawn from its closely related isomer, 5-Bromo-1H-pyrazolo[3,4-b ]pyridine, which is extensively used in the synthesis of kinase inhibitors.[4][5]
The pyrazolo[3,4-b]pyridine core is a key component in the design of inhibitors for Tropomyosin receptor kinases (TRKs), which are crucial targets in oncology.[5] The pyrazole portion of the molecule often acts as a hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site, while the pyridine ring can engage in π–π stacking interactions.[5]
The bromine atom on the pyridine ring of this compound is the key synthetic handle. It makes the compound an ideal substrate for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity and build more complex, drug-like molecules. This versatility makes it a valuable building block for generating libraries of compounds for screening against various biological targets.[4]
Safety, Handling, and Storage
Proper handling is paramount for researcher safety and compound stability.
Hazard Identification
Based on supplier information, this compound is classified with the following hazards:
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed (Acute Toxicity 4, Oral).[1]
Recommended Handling Procedures
Given its classification as a combustible solid and an acute oral toxin, standard laboratory best practices for handling chemical powders should be strictly followed:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust.
-
Dispensing: Use appropriate tools (spatulas) for weighing and dispensing. Avoid creating dust.
-
Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[6]
Storage
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Storage Class: Classified as Storage Class 11 - Combustible Solids.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[6]
Mandatory In-House Quality Control Protocol
Given the supplier's "as-is" policy, the following workflow is not merely recommended but essential for any research utilizing this compound.
Experimental Protocol: Identity and Purity Verification
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the supplied this compound.
-
For Nuclear Magnetic Resonance (NMR), dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), prepare a stock solution of ~1 mg/mL in a solvent like methanol or acetonitrile, then dilute to an appropriate concentration (~1-10 µg/mL) for analysis.
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Analysis: The spectrum should be consistent with the structure of this compound, showing distinct aromatic proton signals. Compare the observed chemical shifts and coupling constants with predicted values or data from analogous structures in the literature. The integration of the peaks should correspond to the number of protons in the molecule.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase C18 column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Analysis:
-
The chromatogram (UV trace) will indicate the purity of the compound. A single major peak suggests high purity. Calculate the purity by peak area percentage.
-
The mass spectrometer should detect the molecular ion. Look for the characteristic isotopic pattern of a monobrominated compound ([M+H]⁺ and [M+H+2]⁺) in an approximately 1:1 ratio. For C₆H₄BrN₃, the expected mass for the protonated molecule [M+H]⁺ would be ~197.96 and ~199.96.
-
-
-
Decision:
-
If the NMR and LC-MS data confirm the structure and a purity level acceptable for the intended experiment (typically >95%), the material can be released for use.
-
If significant impurities are detected or the structure is incorrect, the batch must be rejected or purified before use.
-
Conceptual Workflow: From Procurement to Application
The following diagram outlines the logical progression for integrating this compound into a research project, emphasizing the mandatory quality control gateway.
Caption: Workflow from sourcing to validated experimental use.
References
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH). [Link]
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
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The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The pyrazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus of DNA. This structural similarity allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery. Its unique electronic properties and the ability to be readily functionalized at multiple positions have enabled the development of a diverse library of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the key biological activities of the pyrazolo[4,3-b]pyridine core, with a focus on its applications in oncology and neuroscience. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide exemplary compounds that highlight the therapeutic potential of this remarkable scaffold.
Anticancer Activity: A Multi-pronged Approach to Combatting Malignancy
The pyrazolo[4,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents that act through diverse mechanisms. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.
Kinase Inhibition: Targeting Dysregulated Signaling Pathways
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrazolo[4,3-b]pyridine core has been successfully employed as a hinge-binding motif in the design of potent and selective kinase inhibitors.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Several pyrazolo[4,3-b]pyridine derivatives have been developed as potent c-Met inhibitors.[1]
A notable example is Glumetinib (SCC244) , a highly selective and orally bioavailable c-Met inhibitor with an IC50 of 0.42 nM.[2][3] Glumetinib exhibits potent antitumor activity in c-Met-dependent cancer models.[4] The 1-sulfonylpyrazolo[4,3-b]pyridine scaffold of Glumetinib was rationally designed to improve metabolic stability and enhance π-π stacking interactions within the c-Met active site.[1]
Structure-Activity Relationship (SAR) for c-Met Inhibition:
The development of 1-sulfonyl-pyrazolo[4,3-b]pyridines as c-Met inhibitors revealed key SAR insights. Molecular docking studies have shown a U-shaped conformation of these inhibitors in the c-Met binding pocket, with hydrogen bonding interactions with Met1160 and Tyr1230 being crucial for activity. The pyrazolopyridine moiety also establishes important contacts with Met1211.[5]
| Compound | c-Met IC50 (nM) | Key Structural Features | Reference |
| Glumetinib (SCC244) | 0.42 | 1-Sulfonylpyrazolo[4,3-b]pyridine core | [2] |
| Compound 46 | Not specified | Optimized for in vivo pharmacological and pharmacokinetic properties | [1] |
Signaling Pathway of c-Met Inhibition
Caption: Glumetinib inhibits c-Met signaling, blocking downstream pathways.
CDK8 is a component of the Mediator complex, which regulates gene transcription. Its deregulation has been implicated in various cancers. Pyrazolopyridine-based compounds have emerged as potent and selective inhibitors of CDK8 and its paralog CDK19.[6] A hybridization approach, combining features of known inhibitors, led to the development of highly potent pyrazolopyridine derivatives. Overcoming rapid metabolism by aldehyde oxidase was achieved by incorporating a chlorine atom at the C-3 position of the pyrazolopyridine core.[6]
Topoisomerase II Inhibition
Topoisomerase II (Topo II) is an essential enzyme that modulates DNA topology and is a validated target for cancer therapy. Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent Topo II inhibitors.[7][8] The planar structure of the pyrazolo[3,4-b]pyridine scaffold is a key pharmacophoric feature for Topo II inhibition, likely facilitating intercalation into DNA.[7]
A study on a series of pyrazolo[3,4-b]pyridines revealed that compound 8c exhibited potent and broad-spectrum antiproliferative activity.[7] Mechanistic studies showed that this compound induced DNA damage and S-phase cell cycle arrest, leading to apoptosis.[7][8]
Neurological Disorders: Modulating Glutamate Receptor Activity
Beyond oncology, the pyrazolo[4,3-b]pyridine scaffold has shown significant promise in the field of neuroscience, particularly as modulators of metabotropic glutamate receptors (mGluRs).
mGlu4 Positive Allosteric Modulators (PAMs)
The metabotropic glutamate receptor 4 (mGlu4) is a promising target for the treatment of Parkinson's disease. Positive allosteric modulators (PAMs) of mGlu4 offer a potential therapeutic strategy by enhancing the receptor's response to its endogenous ligand, glutamate.
VU0418506 is a novel, potent, and selective mGlu4 PAM based on the pyrazolo[4,3-b]pyridine scaffold.[9][10] Its discovery stemmed from the evaluation of amide bioisosteres of a common picolinamide core.[9] VU0418506 has demonstrated suitable in vivo pharmacokinetic properties, highlighting its potential for further development.[9][10]
Structure-Activity Relationship (SAR) for mGlu4 PAMs:
The development of VU0418506 and related compounds has provided valuable SAR insights. The pyrazolo[4,3-b]pyridine core serves as a novel "head group" that can replace the traditional picolinamide moiety. The nature and position of substituents on the phenyl ring attached to the core are critical for potency and selectivity.
| Compound | mGlu4 EC50 (nM) | Key Structural Features | Reference |
| VU0418506 | Potent and selective | N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine | [9] |
| VU0155041 | 798 (human), 693 (rat) | cis-2-[[(3,5-Dichlorophenyl)amino]carbonyl]cyclohexanecarboxylic acid (different core) | [11] |
Experimental Protocols
General Synthesis of the Pyrazolo[4,3-b]pyridine Core
A common and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine scaffold starts from readily available 2-chloro-3-nitropyridines.[7]
Workflow for Pyrazolo[4,3-b]pyridine Synthesis
Caption: A general synthetic route to the pyrazolo[4,3-b]pyridine core.
Step-by-Step Protocol:
-
Synthesis of Pyridin-2-yl Keto Esters: React 2-chloro-3-nitropyridine with a suitable keto ester via a nucleophilic aromatic substitution (SNAr) reaction.
-
Japp-Klingemann Reaction: The resulting pyridinyl keto ester is then subjected to a Japp-Klingemann reaction with an aryldiazonium salt to form a hydrazone intermediate.
-
Intramolecular Cyclization: The hydrazone undergoes an intramolecular nucleophilic aromatic substitution of the nitro group to yield the final pyrazolo[4,3-b]pyridine core.
In Vitro Kinase Inhibition Assay (c-Met)
The inhibitory activity of pyrazolo[4,3-b]pyridine derivatives against c-Met kinase can be evaluated using a variety of commercially available assay kits, such as the c-Met Kinase Assay Kit from BPS Bioscience.[12] These assays typically measure the amount of ADP produced from the kinase reaction.
General Protocol:
-
Prepare Kinase Reaction: In a 96-well plate, add the test compound (at various concentrations), purified recombinant c-Met enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Incubate: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detect ADP Formation: Add a detection reagent (e.g., ADP-Glo™ Reagent) that converts the ADP generated into a detectable signal, such as luminescence.
-
Measure Signal: Read the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Sources
- 1. Design and optimization of a series of 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VU 0155041 | CAS 1093757-42-6 | VU0155041 | Tocris Bioscience [tocris.com]
- 12. bpsbioscience.com [bpsbioscience.com]
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Core for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to bind with high affinity to a diverse array of biological targets. This structural motif, a fusion of pyrazole and pyridine rings, serves as a versatile template for the design of potent and selective inhibitors. This guide provides a comprehensive technical overview of the key therapeutic targets of pyrazolo[4,3-b]pyridine derivatives, with a primary focus on their applications in oncology and immunology. We will delve into the mechanistic rationale behind targeting specific proteins, present detailed experimental protocols for assessing compound activity, and summarize key structure-activity relationship (SAR) data.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine scaffold is an aromatic heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to the purine core of ATP. This mimicry allows compounds based on this scaffold to effectively compete with ATP for binding to the active sites of numerous protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases. The versatility of the pyrazolo[4,3-b]pyridine core allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous clinical candidates and approved drugs targeting a range of diseases.
Key Therapeutic Target Classes of Pyrazolo[4,3-b]pyridines
Extensive research has identified several key classes of proteins that are potently modulated by pyrazolo[4,3-b]pyridine derivatives. This guide will focus on the most prominent and well-validated targets.
Protein Kinases: The Primary Frontier
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them a major focus of drug development. The pyrazolo[4,3-b]pyridine scaffold has proven to be a highly effective hinge-binding motif for a variety of kinases.
Biological Rationale: CDKs are a family of serine/threonine kinases that control the progression of the cell cycle.[1] Uncontrolled cell proliferation in cancer is often linked to the aberrant activity of CDKs. Therefore, inhibiting CDKs presents a logical strategy to halt the growth of tumor cells. Several pyrazolo[3,4-b]pyridine derivatives have been synthesized as potent and selective CDK inhibitors.[2]
Mechanism of Action: Pyrazolo[4,3-b]pyridine-based CDK inhibitors act as ATP-competitive inhibitors. The core scaffold typically forms hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP. Substituents on the scaffold can then be tailored to interact with specific residues in the active site, thereby conferring selectivity for different CDK isoforms.
Quantitative Data Summary: CDK Inhibition by Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| Pyridone 1 | CDK2/cyclin A2 | 0.57 | HCT-116, MCF-7, HepG2, A549 | [3] |
| Compound 4 | CDK2/cyclin A2 | 0.24 | HCT-116, MCF-7, HepG2, A549 | [3] |
| Compound 8 | CDK2/cyclin A2 | 0.65 | HCT-116, MCF-7, HepG2, A549 | [3] |
| Compound 11 | CDK2/cyclin A2 | 0.50 | HCT-116, MCF-7, HepG2, A549 | [3] |
| Compound 14 | CDK2/cyclin A2 | 0.93 | HCT-116, MCF-7, HepG2, A549 | [3] |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.394 | N/A | [3] |
Experimental Protocol: In Vitro CDK2/cyclin A2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against CDK2/cyclin A2.
Materials:
-
Recombinant human CDK2/cyclin A2 enzyme
-
Histone H1 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound dissolved in DMSO
-
Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of the test compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the CDK2/cyclin A2 enzyme, Histone H1 substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway: CDK-Mediated Cell Cycle Progression
Caption: CDK-mediated cell cycle progression and points of inhibition.
Biological Rationale: FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers.[4] A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent and selective FGFR inhibitors.[5]
Mechanism of Action: Similar to other kinase inhibitors, pyrazolo[4,3-b]pyridine-based FGFR inhibitors are ATP-competitive. The N(1)-H of the pyrazolopyridine moiety is crucial for forming a hydrogen bond with the hinge region of the FGFR kinase domain.[5]
Experimental Protocol: In Vitro FGFR1 Kinase Assay (LanthaScreen™)
Objective: To measure the inhibitory activity of a test compound against FGFR1 using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human FGFR1 enzyme
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer (ATP-competitive)
-
Test compound in DMSO
-
Kinase reaction buffer
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the test compound, FGFR1 enzyme, and the europium-labeled antibody to the wells of a microplate.
-
Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubate for 1 hour at room temperature.
-
Measure the FRET signal on a plate reader (excitation at ~340 nm, emission at 615 nm and 665 nm).
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate the IC50 value from the dose-response curve.
Signaling Pathway: FGFR Signaling Cascade
Caption: FGFR signaling pathway and point of inhibition.
The versatility of the pyrazolo[4,3-b]pyridine scaffold has led to the development of inhibitors for a range of other important kinase targets, including:
-
Tropomyosin Receptor Kinases (TRKs): Fusions involving the NTRK genes are oncogenic drivers in a variety of tumors. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent TRK inhibitors.[6][7][8][9][10]
-
c-Met: The c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors.[4]
-
Src Kinase: Src is a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. Pyrazolo[3,4-d]pyrimidine derivatives have shown potent Src inhibitory activity.[7][11]
-
TANK-binding kinase 1 (TBK1): TBK1 is involved in innate immunity and has emerged as a target in autoimmune diseases and some cancers. 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent TBK1 inhibitors.[12]
Phosphodiesterase 5 (PDE5): Modulators of Cyclic GMP Signaling
Biological Rationale: PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. Inhibition of PDE5 leads to increased cGMP levels, which is the mechanism of action for drugs used to treat erectile dysfunction and pulmonary arterial hypertension. Substituted pyrazolopyridines have been identified as potent and selective PDE5 inhibitors.[13][14]
Mechanism of Action: Pyrazolo[4,3-b]pyridine-based PDE5 inhibitors compete with the natural substrate, cGMP, for binding to the active site of the enzyme.
Experimental Protocol: In Vitro PDE5 Enzymatic Assay
Objective: To determine the inhibitory activity of a test compound against PDE5.
Materials:
-
Recombinant human PDE5A
-
cGMP (substrate)
-
Test compound in DMSO
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection system (e.g., LC/MS to measure cGMP and GMP, or a fluorescence-based assay)
Procedure:
-
Prepare a serial dilution of the test compound.
-
Incubate the PDE5A enzyme with the test compound for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding cGMP.
-
Allow the reaction to proceed for a defined time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Quantify the amount of cGMP remaining or GMP produced using a suitable detection method.
-
Calculate the IC50 value from the dose-response curve.
Immune Checkpoint Modulation: PD-1/PD-L1 Interaction
Biological Rationale: The interaction between programmed cell death protein 1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells is a major immune checkpoint that suppresses the anti-tumor immune response. Blocking this interaction can restore T-cell activity against cancer cells. Small molecule inhibitors of the PD-1/PD-L1 interaction are being explored as an alternative to monoclonal antibodies. A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as potent inhibitors of this interaction.[3][15]
Mechanism of Action: These small molecules are designed to bind to the surface of PD-L1, preventing its interaction with PD-1.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Binding
Objective: To measure the ability of a test compound to inhibit the binding of PD-1 to PD-L1.
Materials:
-
Recombinant human PD-1 (e.g., His-tagged)
-
Recombinant human PD-L1 (e.g., Fc-tagged)
-
Terbium-labeled anti-His antibody (donor)
-
d2-labeled anti-Fc antibody (acceptor)
-
Test compound in DMSO
-
Assay buffer
-
HTRF-compatible plate reader
Procedure:
-
Prepare a serial dilution of the test compound.
-
Add the test compound, His-tagged PD-1, and Fc-tagged PD-L1 to the wells of a microplate.
-
Add the terbium-labeled anti-His antibody and the d2-labeled anti-Fc antibody.
-
Incubate for a specified time (e.g., 2 hours) at room temperature.
-
Measure the HTRF signal.
-
A decrease in the signal indicates inhibition of the PD-1/PD-L1 interaction.
-
Determine the IC50 value.
Experimental Workflow: T-Cell Activation Co-Culture Assay
Caption: Workflow for a T-cell activation co-culture assay.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, with a proven track record of generating potent and selective modulators of a wide range of therapeutic targets. The successful development of numerous clinical candidates and approved drugs based on this core structure underscores its significance. Future research will likely focus on further exploring the vast chemical space around this scaffold to identify novel inhibitors with improved efficacy, selectivity, and resistance profiles. The application of advanced computational methods, such as machine learning and artificial intelligence, will undoubtedly accelerate the design and optimization of the next generation of pyrazolo[4,3-b]pyridine-based therapeutics.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (n.d.).
- Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). RSC Publishing.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
- 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. (n.d.). PubMed.
- Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry, 114, 105034.
- New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. (2023). Pharmaceuticals, 16(7), 958.
- Substituted Pyrazolopyridines as Potent and Selective PDE5 Inhibitors: Potential Agents for Treatment of Erectile Dysfunction. (n.d.). Journal of Medicinal Chemistry.
- Substituted pyrazolopyridines as potent and selective PDE5 inhibitors: potential agents for treatment of erectile dysfunction. (2001). Journal of Medicinal Chemistry, 44(7), 1025-1027.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry.
- Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. (n.d.). MDPI.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). National Institutes of Health.
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PubMed.
- Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors. (2022). PubMed.
Sources
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- 2. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 3. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. promega.com [promega.com]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as TRK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. benchchem.com [benchchem.com]
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- 13. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Functionalization of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction
The 1H-pyrazolo[4,3-b]pyridine scaffold, a structural isomer of purine, is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a wide range of compounds with therapeutic potential, including kinase inhibitors and central nervous system agents. The functionalization of this core structure is paramount for modulating its physicochemical properties and optimizing biological activity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[1][2] Its development was recognized with the 2010 Nobel Prize in Chemistry.[2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or pseudohalide, is renowned for its high functional group tolerance, mild reaction conditions, and the broad commercial availability of reagents.[3]
For substrates like 5-Bromo-1H-pyrazolo[4,3-b]pyridine (also known as 5-bromo-7-azaindazole), the Suzuki coupling provides a direct and efficient pathway to introduce diverse aryl, heteroaryl, or alkyl substituents at the C5-position. This application note provides a comprehensive guide for researchers, detailing the mechanistic underpinnings, key reaction parameters, a robust experimental protocol, and troubleshooting insights for successfully applying this critical transformation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][4] Understanding these fundamental steps is crucial for rational optimization and troubleshooting.
The three primary stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step and results in a square-planar Pd(II) complex.[4][5] The reactivity of the halide is a key factor, with the general trend being I > Br > OTf >> Cl.[6] For bromopyridines, this step is generally efficient, especially with electron-rich and bulky phosphine ligands on the palladium catalyst.[6][7]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center.[2] A base is essential for this process; it activates the organoboron species, typically a boronic acid, by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the ligand exchange on the Pd(II) complex.[2][8]
-
Reductive Elimination: The final step involves the coupling of the two organic partners (the pyrazolopyridine and the group from the boronic acid) from the Pd(II) center. This forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][4][5]
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Optimization Strategies
The success of the Suzuki coupling on the this compound core is highly dependent on the careful selection of several key components.
Palladium Catalyst and Ligand
The choice of the palladium source and its coordinating ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and prevents the formation of inactive palladium black.[1]
-
Precatalysts: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can sometimes be used directly, combinations like Pd₂(dba)₃ or Pd(OAc)₂ with an external phosphine ligand offer greater flexibility and often higher activity.[8]
-
Ligands: For heteroaromatic halides like our substrate, electron-rich and bulky phosphine ligands are often superior. They accelerate the oxidative addition and reductive elimination steps.[6][7]
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is an excellent, well-rounded choice. It has shown high efficacy in coupling bromoindazoles, providing good yields in relatively short reaction times.[9]
-
Buchwald Ligands (e.g., SPhos, XPhos) are highly effective for challenging couplings, often allowing for lower catalyst loadings and milder conditions.[7]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., in PEPPSI-type precatalysts) are robust and highly active, making them suitable for coupling less reactive partners.[1][7]
-
Base
The base plays a crucial role in activating the boronic acid for transmetalation.[2][8] The choice of base can significantly affect yield and side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): These are the most common choices. K₂CO₃ is a cost-effective and generally effective base.[9] Cs₂CO₃ is more soluble and more basic, often providing better results for difficult couplings, albeit at a higher cost.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective with sterically hindered substrates or when using Buchwald-type ligands.[7]
-
Fluorides (KF, CsF): Can be used, especially when base-labile functional groups are present on the coupling partners.[8]
Solvent System
The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are common, often with the addition of water.
-
Dioxane, Dimethoxyethane (DME), or Tetrahydrofuran (THF): These ethereal solvents are widely used, often in a mixture with water (e.g., 4:1 or 5:1 ratio).[2][5] The water is critical for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.
-
Toluene/Water: A common biphasic system that works well with many catalyst systems.[7]
-
DMF or Acetonitrile: These more polar aprotic solvents can also be effective and may influence reaction rates and selectivity.[10]
Boron Reagent
While boronic acids are most common due to their commercial availability and high reactivity, other organoboron reagents can be used.[4][11]
-
Boronic Acids (R-B(OH)₂): The standard choice. Prone to protodeboronation (loss of the boron group) under certain conditions, which is a common side reaction.[1]
-
Boronate Esters (e.g., Pinacol Esters, R-B(pin)): More stable to chromatography and less prone to protodeboronation. They are excellent alternatives, especially if the corresponding boronic acid is unstable.[1]
-
Trifluoroborate Salts (K[R-BF₃]): Highly stable, crystalline solids that are easy to handle and slowly release the boronic acid under the reaction conditions.[1][4]
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.02 - 0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Schlenk flask or microwave vial equipped with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki coupling protocol.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst.[1]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 v/v ratio). Add the solvent mixture to the flask via syringe. The final concentration of the limiting reagent should be approximately 0.1-0.2 M.
-
Heating: Immerse the flask in a preheated oil bath at 85-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 2-12 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-substituted-1H-pyrazolo[4,3-b]pyridine product.
Data Summary: Representative Conditions
The following table summarizes typical conditions that have been proven effective for Suzuki couplings on similar N-heterocyclic scaffolds, providing a valuable reference for optimization.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | >85 | [9] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 | [7] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >90 | [7] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | >95 | [7] |
| Pd₂(dba)₃ / P(tBu)₃ | KF | THF | RT - 60 | 12-24 | Variable | [8][11] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (degraded by oxygen).- Insufficiently degassed solvents.- Base is not strong enough or insoluble. | - Ensure a fully inert atmosphere.- Thoroughly degas solvents (sparge with argon, freeze-pump-thaw).- Switch to a stronger or more soluble base (e.g., K₂CO₃ -> K₃PO₄ or Cs₂CO₃).- Screen alternative catalyst/ligand systems (e.g., Buchwald or NHC ligands). |
| Protodeboronation | - Boronic acid instability.- Presence of excess water or protic sources.- Prolonged reaction time at high temperature. | - Use a boronate ester (e.g., pinacol ester) or a trifluoroborate salt instead of the boronic acid.[1]- Use anhydrous solvents and ensure the base is dry.- Increase catalyst loading to shorten reaction time. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst without complete reduction to Pd(0). | - Improve degassing technique.- Ensure the reaction is run under a strictly inert atmosphere.[1] |
| Dehalogenation of Starting Material | - Side reaction where the bromide is replaced by hydrogen.- Can be promoted by certain bases or solvent impurities. | - Change the base or solvent system.- Use a more active catalyst to favor the desired cross-coupling pathway.[1] |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. (2024). Suzuki reaction. [Link]
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Santoro, S., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- ResearchGate. (2020). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [Link]
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
- National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Buchwald-Hartwig amination of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
An Application Guide for the Synthesis of N-Substituted 5-Amino-1H-pyrazolo[4,3-b]pyridines
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination stands as a cornerstone of synthetic methodology, enabling the crucial formation of carbon-nitrogen (C-N) bonds. This document provides a detailed guide for the successful application of the Buchwald-Hartwig amination to 5-Bromo-1H-pyrazolo[4,3-b]pyridine. We delve into the mechanistic underpinnings of the reaction, offer field-tested protocols, and provide a framework for troubleshooting, tailored specifically for researchers, medicinal chemists, and process development professionals.
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines
The pyrazolo[3,4-b]pyridine framework, an isomer of the target scaffold, is a key structural motif in a range of biologically active molecules, including antimalarials, anticancer agents, and kinase inhibitors.[1][2] Similarly, the pyrazolo[4,3-b]pyridine core is of significant interest due to its structural similarity to purines, allowing it to function as a versatile hinge-binding motif in kinase drug discovery.[3] The synthesis and functionalization of these scaffolds are therefore critical tasks in drug development.
The palladium-catalyzed Buchwald-Hartwig amination provides a powerful and versatile route to introduce diverse amine functionalities at the C5-position, a key vector for modulating potency, selectivity, and pharmacokinetic properties.[4][5] However, the substrate itself, this compound, presents unique challenges. As a nitrogen-rich heterocycle with an unprotected N-H group, it can potentially inhibit or deactivate the palladium catalyst, making careful selection of reaction parameters essential for success.[6] This guide aims to provide the causal logic behind experimental design to overcome these challenges.
The Catalytic Cycle: A Mechanistic Perspective
The Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting.[4][7] The reaction involves the sequential steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations for this Substrate:
-
Oxidative Addition: This is often the rate-limiting step. The C-Br bond of the substrate is sufficiently reactive for this transformation.
-
Catalyst Inhibition: The lone pairs on the pyridine nitrogen and the pyrazole nitrogens can coordinate to the palladium center, potentially leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands is crucial to create a sterically hindered environment around the palladium, favoring the productive catalytic cycle over off-cycle inhibition.[6]
-
Role of the Base: The base serves two critical functions: deprotonating the amine nucleophile to generate the active amido species and neutralizing the H-X generated. For an N-H containing substrate like this compound, the base will also deprotonate the pyrazole ring. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[7][8]
Recommended Protocol: General & Specific Procedures
This section provides a general protocol adaptable for screening and a specific, optimized procedure for a model reaction.
General Protocol for Reaction Optimization
For a new amine coupling partner, screening of catalyst, ligand, base, and solvent is recommended. The following table outlines typical starting points.
| Component | Recommended Reagents | Concentration/Loading | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, XantPhos Pd G3 | 1-5 mol % | Provides the active Pd(0) species. Pre-catalysts like G3 are air-stable and offer reliable initiation. |
| Ligand | XantPhos, RuPhos, BrettPhos | 1.2 - 2.4 eq. to Pd | Bulky, electron-rich ligands accelerate reductive elimination and prevent catalyst deactivation by the heterocyclic substrate.[6][9] |
| Base | NaOt-Bu, K₃PO₄, LHMDS, Cs₂CO₃ | 2.0 - 2.5 eq. | Strong, non-nucleophilic bases are required. K₃PO₄ is milder and offers better functional group tolerance. |
| Solvent | Toluene, Dioxane, THF, t-BuOH | 0.1 - 0.5 M | Aprotic, non-polar to moderately polar solvents are generally effective. Toluene and dioxane are most common.[7] |
| Temperature | 80 - 110 °C | N/A | Sufficient thermal energy is typically required to drive the reaction to completion. |
Specific Protocol: Amination with Morpholine
This procedure details the coupling of this compound with morpholine, a common secondary amine in medicinal chemistry.
Reagents & Materials:
-
This compound (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol %)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (6.0 mol %)
-
Sodium tert-butoxide (NaOt-Bu) (2.2 eq.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere chemistry
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 198 mg, 1.0 mmol), sodium tert-butoxide (211 mg, 2.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (35 mg, 0.06 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol).
-
Heating and Monitoring: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product, 5-(morpholino)-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. This section addresses common problems and provides logical solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently strong or wet base.3. Poor quality solvent. | 1. Use a reliable precatalyst (e.g., G3/G4 type) or ensure Pd₂(dba)₃ is of high quality. Ensure the reaction is rigorously degassed.2. Use freshly opened, high-purity base. NaOt-Bu is highly hygroscopic.3. Use freshly distilled or anhydrous grade solvent. |
| Formation of Side Products | 1. Hydrodehalogenation: (Replacement of Br with H).2. Homocoupling of Amine. | 1. This can arise from β-hydride elimination pathways or impurities. Ensure a rigorously inert atmosphere. Consider switching to a different ligand system (e.g., BrettPhos) which can sometimes suppress this.[7]2. This is less common but can occur. Lowering the reaction temperature slightly may help. |
| Difficulty with Purification | 1. Ligand-related impurities.2. Baseline material on silica gel. | 1. Use the minimum effective catalyst/ligand loading. A filtration through a plug of Celite or silica before concentration can help remove some Pd residues.2. The basicity of the product may cause streaking. Add 1% triethylamine to the chromatography eluent. |
| Reaction Stalls | Catalyst deactivation by the heterocyclic substrate. | Increase catalyst and/or ligand loading (e.g., up to 5 mol% Pd). Switch to a more robust ligand system known for coupling challenging heterocycles, such as tBuBrettPhos.[6] |
Conclusion
The is a highly effective method for generating libraries of C5-aminated analogues for drug discovery and development. Success hinges on a rational understanding of the catalytic cycle and the specific challenges posed by a nitrogen-rich heterocyclic substrate. By carefully selecting bulky, electron-rich ligands, employing strong, non-nucleophilic bases, and maintaining a rigorously inert atmosphere, researchers can reliably access a wide range of valuable compounds. The protocols and troubleshooting guide provided herein serve as a robust starting point for achieving high-yielding and clean C-N cross-coupling reactions on this important scaffold.
References
- Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Angewandte Chemie International Edition, 47(1), 154-157.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Barrio, P., & Elguero, J. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4985.
- Kashani, S. K., Jessiman, J. E., & Grolmes, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Berdini, V., et al. (2023). An efficient method for the synthesis of pyrazolo [4,3-b]pyridines. Molecules, 28(3), 1083.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Norrby, P.-O., et al. (2015). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 80(1), 17-26.
- Fors, B. P., & Buchwald, S. L. (2010). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Journal of the American Chemical Society, 132(44), 15914-15917.
- Nolan, S. P., & Viciu, M. S. (2001). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Topics in Organometallic Chemistry, 4, 1-23.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- Milcent, T., et al. (2018). Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. The Journal of Organic Chemistry, 83(15), 8116-8126.
- Marion, N., & Nolan, S. P. (2009). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 74(1), 201-205.
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 80(1), 17-26.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391.
- Li, Y., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6423.
- Steel, P. G., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35085-35090.
- Prima, D. O., et al. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6729-6736.
- Hein, J. E., et al. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Organic Letters, 21(17), 6829-6833.
- de Fatima, A., & Modolo, L. V. (2021). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds. Molecules, 26(16), 5035.
- Kim, J. H., et al. (2017). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Tetrahedron, 73(33), 5014-5020.
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402-4405.
- Gomaa, A. M., et al. (2020). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Molecules, 25(11), 2539.
- Sirois, L. E., et al. (2020). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development, 24(10), 2046-2054.
Sources
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the 1H-Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core, an isomer of the well-known 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, making it a cornerstone for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated significant potential as inhibitors of various kinases and other enzymes implicated in oncology, inflammation, and neurodegenerative diseases.[1]
The ability to selectively functionalize this core at specific positions is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds. 5-Bromo-1H-pyrazolo[4,3-b]pyridine serves as a versatile and strategically important building block, enabling the introduction of diverse molecular fragments at the C5-position through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview, field-proven insights, and detailed protocols for the most pivotal palladium-catalyzed cross-coupling reactions of this substrate.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
At the heart of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions lies a common mechanistic framework: the palladium catalytic cycle. A comprehensive understanding of this cycle is not merely academic; it is the key to rational troubleshooting, optimization, and adaptation of these powerful synthetic tools. The cycle universally proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.
Caption: General Palladium Cross-Coupling Catalytic Cycle.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the formation of biaryl and heteroaryl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[2]
Mechanistic Rationale
The reaction is initiated by the oxidative addition of this compound to a Pd(0) complex.[3][4][5] A crucial subsequent step is transmetalation, where the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron species to form a more nucleophilic "ate" complex, thereby promoting the transfer of the organic moiety to the electrophilic Pd(II) center.[6] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][4][5]
Protocol: Arylation of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 5-bromoindoles and other related N-heterocycles.[2][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%) or PdCl₂(dppf) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Microwave irradiation (100-120 °C for 30-60 minutes) can significantly accelerate the reaction.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 75-95% | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-98% | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-99% | [2] |
Heck Reaction: C-C Bond Formation with Alkenes
The Mizoroki-Heck reaction provides a powerful method for the arylation of alkenes, leading to the synthesis of substituted olefins.[8] This reaction is highly valuable for extending carbon chains and introducing vinyl functionalities.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the this compound to the Pd(0) catalyst.[8][9] The resulting aryl-palladium(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the alkene into the aryl-palladium bond, forming a new alkyl-palladium(II) intermediate.[9] A subsequent β-hydride elimination step forms the desired substituted alkene product and a palladium-hydride species. Finally, the base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue.[8][9]
Protocol: Vinylation of this compound
This protocol is based on general Heck reaction conditions and adaptations for heteroaromatic halides.[10]
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.1 - 1.5 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃) (1.5 - 2.0 equivalents)
-
Solvent: DMF, Acetonitrile, or Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and the phosphine ligand (0.04 equiv.).
-
Add the degassed solvent (e.g., DMF).
-
Add the base (e.g., Et₃N, 1.5 equiv.) and the alkene (1.2 equiv.).
-
Seal the tube and heat the mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations | Reference |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 120 | Classical conditions, suitable for many substrates. | [8] |
| Pd₂(dba)₃ / XPhos | t-BuONa | Dioxane | 110 | For more challenging couplings or intramolecular cyclizations. | [10] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[11][12] These products are versatile intermediates in organic synthesis, finding use in click chemistry, polymerization, and as precursors to other functional groups.
Mechanistic Rationale
The Sonogashira reaction uniquely involves two interconnected catalytic cycles: one for palladium and one for copper.[13] The palladium cycle mirrors other cross-coupling reactions, starting with oxidative addition. The copper cycle's role is to generate a copper(I) acetylide species by reacting the terminal alkyne with a copper(I) salt in the presence of a base.[13] This copper acetylide then undergoes transmetalation with the aryl-palladium(II) complex.[11][12] Reductive elimination from the resulting dialkynyl- or arylalkynyl-palladium(II) species yields the final product and regenerates the Pd(0) catalyst.[11][12] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[11]
Caption: Experimental Workflow for Sonogashira Coupling.
Protocol: Alkynylation of this compound
This protocol is adapted from procedures for the Sonogashira coupling of bromo-azaindoles and other bromopyridines.[14][15][16]
Materials:
-
This compound
-
Terminal Alkyne (1.1 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (2-5 mol%)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA)) (2-3 equivalents, can also be the solvent)
-
Solvent: DMF, THF, or neat amine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature to 60 °C for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
| Catalyst System | Base/Solvent | Temperature (°C) | Key Considerations | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60 | Standard, reliable conditions. | [14] |
| Pd(PPh₃)₄ / CuI | DIPA / THF | RT | Milder conditions for sensitive substrates. | [15] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for the formation of C-N bonds.[17][18] This reaction is indispensable for introducing primary and secondary amines, as well as amides and other nitrogen nucleophiles, onto the pyrazolo[4,3-b]pyridine core.
Mechanistic Rationale
Similar to other cross-coupling reactions, the process starts with the oxidative addition of this compound to a Pd(0) complex, which is often stabilized by bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).[17][18] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[17][19] The final, and often rate-determining, step is the reductive elimination from this amido complex to form the desired C-N bond and regenerate the Pd(0) catalyst.[17][18] The choice of ligand is critical to prevent catalyst decomposition and facilitate the reductive elimination step.[17]
Protocol: Amination of this compound
This protocol is based on state-of-the-art methods for the amination of challenging heteroaromatic halides.[20][21]
Materials:
-
This compound
-
Amine (primary or secondary) (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3-precatalyst) (1-3 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), K₃PO₄) (1.5 - 2.5 equivalents)
-
Solvent: Toluene, Dioxane, or tert-Butanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.03 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., Toluene).
-
Seal the vessel and heat to 80-110 °C for 4-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the product by column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations | Reference | | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100-110 | Highly general system for a wide range of amines. |[20] | | BrettPhos Pd G3 | LHMDS | Dioxane | 80 | Milder conditions, good for sensitive functional groups. |[21] |
Emerging Frontiers: C-H Activation/Arylation
Direct C-H activation offers a more atom-economical and step-efficient approach to functionalization, avoiding the need for pre-halogenated substrates. Recent studies have demonstrated the feasibility of direct C3-arylation of the 1H-pyrazolo[4,3-b]pyridine scaffold.[22][23] While this compound is the substrate of focus for traditional cross-coupling, the parent heterocycle can be directly arylated at the C3 position under specific palladium-catalyzed conditions, typically requiring an oxidant (like Ag₂CO₃ or benzoquinone) and a specialized ligand.[24][25] This advanced strategy bypasses the bromination step entirely, representing the cutting edge of heterocyclic functionalization.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a cornerstone of modern synthetic and medicinal chemistry. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a robust and versatile toolkit for the elaboration of this privileged scaffold, enabling the rapid generation of diverse compound libraries for drug discovery programs. A fundamental understanding of the underlying catalytic cycles is essential for rational protocol design, optimization, and troubleshooting. As the field evolves, the continued development of more active and stable catalyst systems, along with the increasing adoption of C-H activation strategies, will further streamline the synthesis of complex pyrazolo[4,3-b]pyridine derivatives, accelerating the discovery of next-generation therapeutics.
References
- Buchwald–Hartwig amin
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Buchwald-Hartwig Amin
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- Sonogashira coupling. YouTube. ; 2019. [Link]
- Singleton, D. A. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Topczewski, J. J.; Cabrera, P. J.; Saper, N. I.; Sanford, M. S. Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- Heck Reaction Mechanism. BYJU'S. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Buchwald-Hartwig amin
- General mechanism of Suzuki–Miyaura cross-coupling.
- Liu, P.; Yang, Y.; Engelin, C. J.; Easton, C. J.; Houk, K. N. Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. 2017;139(31):10790-10799. [Link]
- Mechanism of the palladium-catalyzed Heck reaction.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Heck reaction. In: Wikipedia. ; 2023. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1.
- Sonogashira coupling. In: Wikipedia. ; 2023. [Link]
- Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube. ; 2022. [Link]
- Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines on Water. The Journal of Organic Chemistry. [Link]
- da Silva, A. D.; de Souza, M. C. B. V.; Ferreira, V. F. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2683. [Link]
- Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water.
- da Silva, A. D.; de Souza, M. C. B. V.; Ferreira, V. F. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2683. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds. 2013;49(2):291-299. [Link]
- de Oliveira, P. G.; de Souza, M. C. B. V.; Ferreira, V. F.; da Silva, F. de C. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. The Journal of Organic Chemistry. 2016;81(15):6539-6548. [Link]
- Henderson, J. L.; Edwards, A. S.; Greaney, M. F. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters. 2010;12(20):4438-4441. [Link]
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
- Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.....
- Preparation method of 5-bromo-7-azaindole.
- Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. 2007;46(28):5359-5363. [Link]
- Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journals. [Link]
- Preparation method for 5-bromo-7-azaindole.
- Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus Chimie. 2016;19(6):688-695. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. 2015;19(11):1644-1650. [Link]
- Sonogashira mediated synthesis of 5-nitro-7-azaindole[18].
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Synthesis of 5-aryl-1H-pyrazolo[4,3-b]pyridines: An Application Note and Protocol Guide
Abstract
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold, analogous to purines, that is of significant interest to medicinal chemists and drug discovery professionals. The introduction of an aryl substituent at the 5-position of this scaffold has been shown to be a key pharmacophoric element in a variety of biologically active agents, including kinase inhibitors and modulators of other important cellular targets. This comprehensive guide provides a detailed technical overview and actionable protocols for the synthesis of 5-aryl-1H-pyrazolo[4,3-b]pyridines. We will explore a robust two-stage synthetic strategy commencing with the construction of the core pyrazolo[4,3-b]pyridine ring system, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling for the introduction of the C5-aryl moiety. This document is intended to serve as a practical resource for researchers in organic and medicinal chemistry, providing not only step-by-step instructions but also the underlying chemical principles and justifications for the selected methodologies.
Introduction: The Significance of the 5-aryl-1H-pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. Among the various constitutional isomers, the 1H-pyrazolo[4,3-b]pyridine system has garnered considerable attention due to its structural resemblance to endogenous purines, allowing for its interaction with a wide range of biological targets. The strategic placement of an aryl group at the 5-position of this scaffold can significantly influence its pharmacological profile, imparting enhanced potency, selectivity, and favorable pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access these valuable compounds is of paramount importance for the advancement of novel therapeutics.
This guide will detail a reliable and adaptable synthetic approach that is amenable to the generation of a diverse library of 5-aryl-1H-pyrazolo[4,3-b]pyridines. The overall synthetic strategy is bifurcated into two key stages:
-
Synthesis of the Core Heterocycle: Construction of the 1H-pyrazolo[4,3-b]pyridine scaffold from readily available starting materials.
-
C5-Arylation via Cross-Coupling: Introduction of the aryl moiety at the 5-position of a halogenated pyrazolo[4,3-b]pyridine intermediate via a palladium-catalyzed Suzuki-Miyaura reaction.
Part 1: Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Core
The construction of the core heterocyclic system is a critical first step. While several methods exist for the synthesis of pyrazolopyridines, this guide will focus on a robust and efficient protocol based on the work of Rybakov et al., which utilizes readily available 2-chloro-3-nitropyridines.[1] This approach involves a sequence of a nucleophilic aromatic substitution (SNA_r) and a modified Japp-Klingemann reaction.
Protocol 1: Synthesis of the 1H-Pyrazolo[4,3-b]pyridine Scaffold
This protocol is adapted from Rybakov, A. S., et al. (2023). Molecules, 28(2), 737.[1]
Step 1a: Synthesis of Pyridin-2-yl Keto Esters (Intermediate 2)
-
To a solution of ethyl acetoacetate (1.0 eq) in anhydrous acetonitrile (MeCN), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of the appropriate 2-chloro-3-nitropyridine (1.0 eq) in MeCN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyridin-2-yl keto ester.
Step 1b: One-Pot Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylates (Product)
-
To a solution of the pyridin-2-yl keto ester (1.0 eq) in MeCN (5 mL per mmol of substrate), add the appropriate aryldiazonium tosylate (1.1 eq) followed by pyridine (1.0 eq).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (4.0 eq) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour into 1N hydrochloric acid (HCl), and extract with chloroform (CHCl₃).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target 1-aryl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
Causality Behind Experimental Choices:
-
NaH as a base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the active methylene group of ethyl acetoacetate, forming the nucleophilic enolate required for the SNA_r reaction with the electron-deficient 2-chloro-3-nitropyridine.
-
Japp-Klingemann Reaction: This classic reaction is employed for the formation of the pyrazole ring. The azo-coupling of the keto ester with the aryldiazonium salt, followed by base-mediated cyclization and deacylation, provides a reliable route to the pyrazole core.
-
One-Pot Procedure: Combining the azo-coupling, deacylation, and pyrazole ring annulation into a single pot enhances operational simplicity and improves overall efficiency by avoiding the isolation of intermediates.[1]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of the 1H-pyrazolo[4,3-b]pyridine core.
Part 2: C5-Arylation via Suzuki-Miyaura Cross-Coupling
With the core heterocycle in hand, the next critical step is the introduction of the aryl group at the 5-position. This is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds and is well-suited for this transformation. The reaction requires a halogenated pyrazolo[4,3-b]pyridine as the electrophilic partner and an arylboronic acid as the nucleophilic partner.
Protocol 2: Synthesis of 5-Aryl-1H-pyrazolo[4,3-b]pyridines
This protocol is adapted from the general Suzuki-Miyaura coupling conditions for related heterocyclic systems.[2]
Step 2a: Halogenation of the 1H-Pyrazolo[4,3-b]pyridine Core at the 5-Position (Conceptual)
Rationale: Direct halogenation of the pyridine ring at the C5 position can be challenging.[3] A more reliable approach often involves the synthesis of the core from a pre-halogenated pyridine precursor. Alternatively, for the purpose of this guide, we will proceed with a commercially available or readily synthesized 5-bromo-1H-pyrazolo[4,3-b]pyridine as the starting material for the cross-coupling reaction.
Step 2b: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.3 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a 5:1 solvent mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 5 mol%).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazolo[4,3-b]pyridine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly efficient catalysts for the Suzuki-Miyaura reaction. PdCl₂(PPh₃)₂ is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species.
-
Base (K₂CO₃): The base is essential for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle. Potassium carbonate is a moderately strong base that is effective in this transformation.
-
Solvent System (Dioxane/Water): The mixed solvent system is crucial for dissolving both the organic-soluble heterocyclic halide and the often more polar boronic acid and inorganic base.
-
Inert Atmosphere: Degassing the reaction mixture is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Quantitative Data Summary
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-1H-pyrazolo[4,3-b]pyridine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1H-pyrazolo[4,3-b]pyridine | 70-80 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1H-pyrazolo[4,3-b]pyridine | 65-75 |
| 4 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-1H-pyrazolo[4,3-b]pyridine | 60-70 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The synthetic strategies outlined in this application note provide a robust and versatile platform for the synthesis of 5-aryl-1H-pyrazolo[4,3-b]pyridines. The construction of the core heterocycle via a modified Japp-Klingemann reaction, followed by a reliable Suzuki-Miyaura cross-coupling for C5-arylation, offers a practical and efficient route to a wide range of derivatives. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers to successfully implement these methods in their own laboratories for the discovery and development of novel bioactive molecules.
References
- Rybakov, A. S., Minyaev, M. E., Boyarskaya, I. A., Boyarskiy, V. P., & Belyakov, P. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 737. [Link]
- Li, W., Liu, K., Zhang, M., Wang, J., & Zhang, D. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6429. [Link]
- Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(48), 9831-9836. [Link]
- Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022).
- PubChem. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information.
- McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 773-779. [Link]
Sources
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- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols: N-arylation of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of N-Aryl Pyrazolo[4,3-b]pyridines in Medicinal Chemistry
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in contemporary drug discovery. Its structural resemblance to purine bases allows for interaction with a wide array of biological targets. Specifically, N-arylated derivatives of this scaffold have demonstrated significant potential as potent and selective inhibitors of various kinases, including HIV-1 non-nucleoside reverse transcriptase inhibitors and interleukin-2 inducible T-cell kinase inhibitors.[1] The strategic introduction of an aryl group at the N1 or N2 position of the pyrazole ring profoundly influences the compound's steric and electronic properties, thereby modulating its pharmacological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of the N-arylation of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a key intermediate in the synthesis of diverse compound libraries.[2] We will delve into the mechanistic underpinnings of the most prevalent catalytic systems, offer detailed, field-tested protocols, and provide insights into troubleshooting and reaction optimization.
Mechanistic Considerations: Choosing the Optimal Catalytic Approach
The formation of a C-N bond between an aryl group and the nitrogen of the pyrazolo[4,3-b]pyridine core is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.[3][4]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[5][6] The catalytic cycle, illustrated below, generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.[5]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., tBuXPhos, RuPhos), are often employed to promote both the oxidative addition and reductive elimination steps.[7]
The Ullmann Condensation: A Classic Copper-Catalyzed Approach
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[4][8] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols have been developed that employ soluble copper salts and ligands, allowing for milder conditions.[9][10][11] The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.
Caption: A plausible mechanism for the Ullmann condensation.
Ligands such as 1,10-phenanthroline and various amino acids can accelerate the reaction. Copper-catalyzed N-arylation can be advantageous due to the lower cost and toxicity of copper compared to palladium.[12]
Experimental Protocols
General Considerations for Self-Validating Systems
To ensure the trustworthiness and reproducibility of these protocols, it is crucial to incorporate self-validating measures. This includes:
-
Strictly Anhydrous and Inert Conditions: Both palladium and copper catalysts can be sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Reagent Purity: The purity of the starting materials, particularly the this compound and the arylating agent, is paramount. Impurities can poison the catalyst or lead to side reactions.
-
Reaction Monitoring: Progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and identify any potential side products.
Protocol 1: Palladium-Catalyzed N-arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure and may require optimization for specific aryl halides.
Materials:
-
This compound[13]
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃
-
Phosphine ligand (e.g., Xantphos, tBuBrettPhos)[7]
-
Base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the phosphine ligand (0.04-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add the anhydrous solvent, followed by the base (2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Copper-Catalyzed N-arylation (Ullmann Condensation)
This protocol provides a potentially more economical alternative to the palladium-catalyzed method.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or activated aryl bromide)
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (optional, but often beneficial)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.5 equiv), the copper catalyst (0.1-0.2 equiv), and the ligand (0.2-0.4 equiv, if used).
-
Inert Atmosphere: Flush the vessel with an inert gas.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 equiv).
-
Reaction: Heat the mixture to a higher temperature than the palladium-catalyzed reaction (typically 110-150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic extracts may need to be washed with an aqueous solution of ammonia to remove residual copper salts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the product via column chromatography.
Data Presentation: A Comparative Overview
The choice between a palladium or copper-catalyzed approach often depends on the specific substrates and desired reaction conditions. The following table summarizes key parameters for consideration.
| Parameter | Buchwald-Hartwig (Palladium) | Ullmann Condensation (Copper) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O |
| Typical Ligands | Bulky phosphines (e.g., Xantphos) | N,N- or N,O-chelating ligands (e.g., L-proline) |
| Aryl Halide Reactivity | I > Br > Cl > OTf | I > Br (activated) |
| Reaction Temperature | 80-120 °C | 110-150 °C |
| Functional Group Tolerance | Generally very high | Good, but can be sensitive to certain groups |
| Cost | Higher catalyst cost | Lower catalyst cost |
Expertise and Experience: Troubleshooting and Optimization
Challenge: Low or No Conversion
-
Catalyst Deactivation: Ensure strictly inert and anhydrous conditions. The quality of the solvent and reagents is critical.
-
Insufficiently Active Catalyst: For palladium catalysis, consider using a pre-catalyst or activating the catalyst in situ. For copper catalysis, ensure the copper salt is of high purity.
-
Incorrect Base: The choice of base is crucial. For Buchwald-Hartwig, NaOtBu is a strong base suitable for many couplings, while carbonates are milder. For Ullmann reactions, K₂CO₃ or K₃PO₄ are commonly used.
Challenge: Side Product Formation
-
Homocoupling of the Aryl Halide: This can occur at higher temperatures. Consider lowering the reaction temperature and optimizing the catalyst loading.
-
Hydrodehalogenation: Traces of water can lead to the reduction of the aryl halide. Ensure all reagents and solvents are dry.
Optimization Strategies:
-
Ligand Screening: The performance of both palladium and copper catalysts is highly dependent on the ligand. A screening of different ligands can significantly improve the reaction outcome.
-
Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and selectivity. For challenging substrates, a switch in solvent may be beneficial.
-
Temperature Titration: Running the reaction at different temperatures can help find the optimal balance between reaction rate and side product formation.
Conclusion
The N-arylation of this compound is a versatile and powerful transformation for the synthesis of medicinally relevant compounds. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer effective routes to these valuable products. A thorough understanding of the underlying mechanisms, careful execution of the experimental protocols, and a systematic approach to optimization are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully implement these important reactions in their synthetic endeavors.
References
- Zhu, L., et al. (2009). Ligand-Free Copper-Catalyzed N-Arylation of Pyrazolo[1,5-a]pyrimidin-7-Amines. Journal of Organic Chemistry, 74(5), 2200-2202.
- Zhu, L., et al. (2007). Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. The Journal of Organic Chemistry, 72(22), 8535-8538.
- Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation.
- Kommuri, V. C., et al. (2021). A Simple and Efficient Ligand-Free Copper-Catalyzed C-N Bond Formation of Aryl (Hetero) Halides and N -Heteroaryl Amines. ChemistrySelect, 6(45), 12567-12571.
- Halder, P., et al. (2021). Recent developments in selective N-arylation of azoles. Chemical Communications, 57(43), 5195-5211.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Ullmann condensation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
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Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors from 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Abstract
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its role as a bioisostere of purine, which enables it to effectively target the ATP-binding site of protein kinases.[1][2] Its derivatives are central to the development of targeted therapies for a multitude of diseases, particularly cancer.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-1H-pyrazolo[4,3-b]pyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore key synthetic transformations, provide detailed experimental protocols for palladium-catalyzed cross-coupling reactions, and present data on the biological activity of resulting compounds. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategies.
Introduction: The Strategic Value of the this compound Scaffold
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their aberrant activity is a hallmark of numerous cancers.[1] The development of small molecule inhibitors that target the ATP-binding pocket of these kinases is a cornerstone of modern oncology. The 1H-pyrazolo[3,4-b]pyridine scaffold, an isomer of the title compound's core, is one of the most common kinase inhibitor prototypes reported in the literature.[1] This is due to its structural resemblance to adenine, allowing it to act as an effective "hinge-binding" core that forms crucial hydrogen bonds with the kinase's hinge region.[1]
This compound is a particularly valuable building block for constructing kinase inhibitor libraries.[4][5][6] The bromine atom at the C5-position serves as a highly versatile synthetic handle for introducing molecular diversity through a range of robust and well-established cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the substituent that projects into the solvent-exposed region of the ATP-binding site, which is critical for tuning inhibitor potency and selectivity.
Core Synthetic Strategies & Mechanistic Rationale
The functionalization of the this compound core is dominated by palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, and base is critical for achieving high yields, especially when working with electron-rich heterocyclic systems.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura reaction is the premier method for installing aryl and heteroaryl moieties at the C5-position. This transformation is fundamental for creating inhibitors where a bi-aryl structure is necessary for optimal binding and potency.
Causality & Expertise: The success of coupling nitrogen-containing heterocycles like pyrazolopyridines often depends on the ligand choice. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are highly effective because they promote the oxidative addition of the palladium catalyst to the C-Br bond and facilitate the reductive elimination step, leading to higher yields and accommodating a broader range of substrates.[7] The base, typically K₃PO₄ or Cs₂CO₃, is crucial for activating the boronic acid partner in the transmetalation step of the catalytic cycle.[7]
Buchwald-Hartwig Amination: Introducing C-N Linkages
The introduction of amine functionalities is another cornerstone of kinase inhibitor design. The Buchwald-Hartwig amination allows for the formation of C-N bonds, linking a wide variety of primary and secondary amines to the C5-position. These amino groups can serve as additional hydrogen bond donors or acceptors, improve aqueous solubility, and modulate the overall physicochemical properties of the inhibitor.
Causality & Expertise: This reaction class also benefits from specialized ligand systems to overcome the challenges of C-N bond formation. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine nucleophile without competing in side reactions.[8] The optimization of this reaction has enabled the rapid synthesis of compound libraries for exploring linker variations in advanced drug modalities like PROTACs.[9][10]
N-H Functionalization: Probing the Solvent-Front
While the C5-position is key for diversity, the N1-H of the pyrazole ring offers another critical vector for modification. Alkylation or arylation at this position can introduce substituents that interact with the solvent-front region of the kinase or improve pharmacokinetic properties. It has been demonstrated that the unsubstituted N1-H can be crucial for forming hydrogen bonds within the kinase domain, and its modification can significantly impact activity, sometimes even eroding it completely.[11]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations discussed.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the C-C bond formation at the C5 position of the pyrazolopyridine core using an arylboronic acid.[12][13]
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| This compound | Commercial Source | --- |
| Arylboronic Acid | Commercial Source | 1.2 equivalents |
| Pd(PPh₃)₄ (Tetrakis) | Commercial Source | 5-10 mol% |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | 2.0 equivalents |
| 1,4-Dioxane | Anhydrous | Reaction Solvent |
| Water | Degassed | Co-solvent |
| Ethyl Acetate | ACS Grade | For extraction |
| Brine | Saturated NaCl(aq) | For washing |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | For drying |
| Silica Gel | 230-400 mesh | For chromatography |
Step-by-Step Methodology
-
Reaction Setup: In a microwave vial or round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.1 eq), and Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per mmol of starting material).
-
Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to 80-120 °C. If using microwave irradiation, heat for 30-60 minutes. For conventional heating, stir at reflux for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing & Drying: Combine the organic extracts, wash with brine (1 x 25 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 5-aryl-1H-pyrazolo[4,3-b]pyridine product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation at the C5 position of the pyrazolopyridine core.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| This compound | Commercial Source | --- |
| Amine (Alkyl or Aryl) | Commercial Source | 1.2-1.5 equivalents |
| Pd₂(dba)₃ | Commercial Source | 2-5 mol% |
| XPhos or similar ligand | Commercial Source | 4-10 mol% |
| Sodium tert-butoxide (NaOtBu) | Anhydrous | 1.5-2.0 equivalents |
| Toluene or Dioxane | Anhydrous | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | For extraction |
| Saturated NH₄Cl(aq) | --- | For quenching |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying |
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), the phosphine ligand (e.g., XPhos, 0.04 eq), and sodium tert-butoxide (1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent & Heating: Add anhydrous toluene or dioxane and heat the mixture to 100-110 °C for 12-24 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.
-
Extraction: Extract the mixture with dichloromethane (3 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product via flash column chromatography to yield the desired 5-amino-1H-pyrazolo[4,3-b]pyridine derivative.
Data Presentation: Exemplary Kinase Inhibitors
The synthetic strategies outlined above have been successfully applied to generate potent inhibitors against various kinase targets. The table below summarizes data for representative compounds derived from pyrazolo[3,4-b]pyridine scaffolds, illustrating the scaffold's versatility.
| Compound ID | Target Kinase | Synthetic Strategy Highlight | Key C5-Substituent | IC₅₀ (nM) | Reference |
| 15y | TBK1 | Multi-step synthesis involving Suzuki coupling | Complex substituted piperazine | 0.2 | [14][15] |
| 8h | DYRK1B | Suzuki Coupling | 3,4-dihydroxyphenyl | 3.0 | [16] |
| C10 | TRKA | Suzuki Coupling | Substituted pyrazole | 26.0 | [17] |
| 7n | FGFR1 | Suzuki Coupling | 3,5-dimethoxyphenyl | 1.0 | [11] |
Visualization of Workflow and Mechanism
Synthetic Workflow Diagram
The following diagram illustrates the central role of this compound as a branching point for creating diverse kinase inhibitor libraries via key cross-coupling reactions.
Caption: Synthetic workflow using this compound.
Kinase Inhibition Pathway
This diagram illustrates the conceptual binding mode of a pyrazolo[4,3-b]pyridine-based inhibitor within the ATP pocket of a target kinase.
Caption: Binding mode of a pyrazolopyridine inhibitor in the kinase ATP pocket.
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of diverse libraries of kinase inhibitors. Its utility is primarily derived from the strategic placement of the bromine atom, which serves as a handle for robust and versatile palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. The protocols and strategies detailed in this guide provide a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering novel and potent kinase inhibitors for targeted therapy. The ability to systematically and efficiently explore the chemical space around this privileged scaffold underscores its importance in modern drug discovery.
References
- Bajorath, J. (2017). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Hu, Y., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. NIH.
- E-mail: Neil.Carragher@igmm.ed.ac.uk. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase.
- Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
- Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
- Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Unknown Source.
- Synthetic process of 5-bromo-7-azaindole.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Benchchem.
- The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
- Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Unknown Source.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH.
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine. Chem-Impex.
- Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine deriv
- Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.
- Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Unknown Source.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. NIH.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.
- Full article: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermedi
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Drug Intermedi
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery. Benchchem.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Unknown Source.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. CoLab.
- Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
- A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. PubMed.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.
- Development of a Buchwald-Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed.
- Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
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Application Notes & Protocols: The Strategic Use of 5-Bromo-1H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery
Abstract
The 1H-pyrazolo[4,3-b]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a wide array of biological targets, most notably the ATP-binding sites of protein kinases. The strategic introduction of a bromine atom at the C5-position transforms this versatile core into a powerful and adaptable platform for drug discovery. This halogen serves as a synthetically tractable handle, enabling extensive chemical space exploration through modern cross-coupling methodologies. These application notes provide a comprehensive guide for researchers, elucidating the rationale, workflows, and detailed protocols for leveraging 5-Bromo-1H-pyrazolo[4,3-b]pyridine in the design and synthesis of novel therapeutic agents.
Introduction: Why the this compound Scaffold?
The pyrazolo[3,4-b]pyridine system, an isomer of azaindole, is a bioisostere of purine, the core of essential biomolecules like adenine and guanine. This inherent structural mimicry grants it access to a multitude of enzyme active sites, particularly those that recognize ATP.[1] The stability of the 1H-tautomer over the 2H-form is significant, making it the predominant and more stable isomer for drug design.[1]
The true power of this scaffold in a drug discovery context is unlocked by the C5-bromo substituent.[2] This feature provides several distinct advantages:
-
A Vector for Diversification: The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the systematic and efficient introduction of a vast array of chemical moieties.
-
Exploring Chemical Space: In the context of kinase inhibition, the C5-position often points towards the solvent-exposed region of the ATP-binding pocket. Functionalization at this site allows for the optimization of potency, selectivity, and pharmacokinetic properties without disrupting the core "hinge-binding" interactions.
-
Orthogonal Reactivity: The scaffold can be further functionalized at other positions, such as C3, often with an iodine atom. The differential reactivity of the C-Br and C-I bonds allows for sequential, site-selective cross-coupling reactions, enabling the construction of highly complex molecules.[5]
This guide will detail the synthesis of key intermediates and provide robust protocols for their diversification, with a focus on their application in developing kinase inhibitors.
Synthesis of Key Intermediates
A successful drug discovery campaign relies on a consistent and scalable supply of the core scaffold and its key derivatives. The initial synthesis of this compound can be achieved from commercially available starting materials.[6] A common subsequent step is the selective iodination at the C3 position to generate a di-halogenated intermediate, which offers multiple, orthogonal points for diversification.
Protocol 1: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (8)
This two-step protocol first describes the synthesis of the core scaffold (7) followed by its iodination.
Materials:
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF), anhydrous
-
Deionized Water
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Filtration apparatus (Büchner funnel, filter paper)
Experimental Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 24 g, 121.2 mmol).[5]
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely.
-
Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq., e.g., 29.7 g, 133.0 mmol) to the solution in one portion.[5]
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After cooling the mixture to room temperature, pour it slowly into a beaker containing a large volume of cold deionized water. A precipitate will form.
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water.
-
Drying: Dry the collected faint yellow solid under vacuum to yield 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (8), which is often of sufficient purity for the next step.[5]
Scientist's Notes:
-
Causality: The C3 position of the pyrazolo[4,3-b]pyridine ring is electron-rich and susceptible to electrophilic halogenation. NIS is a mild and effective source of electrophilic iodine (I+).[5]
-
Critical Parameter: The reaction temperature should be controlled. Excessively high temperatures can lead to side products. Ensure the starting material is fully dissolved before heating to ensure a homogenous reaction.
Application in Kinase Inhibitor Design
The pyrazolo[4,3-b]pyridine scaffold is an exceptional hinge-binding motif. The N1-H and the pyridine N7 atoms can form canonical hydrogen bonds with the backbone amide donor and acceptor of the kinase hinge region, effectively anchoring the molecule in the ATP-binding site. The 5-bromo position provides the ideal vector to build out into the solvent-exposed region, allowing for the fine-tuning of potency and selectivity.[8][9]
Protocol 2: General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl or heteroaryl boronic acid/ester to the C5-position of the scaffold.
Materials:
-
This compound derivative (1.0 eq.)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2–1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0–3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene, DMF)
-
Reaction vessel (microwave vial or Schlenk tube)
Experimental Procedure:
-
Setup: To a microwave vial or Schlenk tube, add the 5-bromo substrate (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[4][10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent degradation of the catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring. For microwave heating, a typical condition is 100-120 °C for 15-60 minutes. For conventional heating, 80-100 °C for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[10]
Scientist's Notes:
-
Causality: The palladium catalyst cycles between Pd(0) and Pd(II) states. It first undergoes oxidative addition into the C-Br bond. Transmetalation with the boronic acid (activated by the base) follows, and the final step is reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10]
-
Critical Parameters: The choice of catalyst, ligand, base, and solvent is interdependent and often requires screening for optimal results. Incomplete degassing is a common cause of reaction failure.
Protocol 3: General Protocol for Buchwald-Hartwig Amination
This protocol details the coupling of a primary or secondary amine to the C5-position.
Materials:
-
This compound derivative (1.0 eq.)
-
Amine (1.1–1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1–2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, Xantphos, 2–4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4–2.0 eq.)
-
Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial
Experimental Procedure:
-
Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), the phosphine ligand (e.g., XPhos, 0.02 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube.
-
Addition of Reactants: Add the 5-bromo substrate (1.0 eq.) and the anhydrous solvent (e.g., toluene).
-
Amine Addition: Finally, add the amine (1.2 eq.). Seal the vessel tightly.
-
Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring for 12–24 hours. Monitor progress by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[4]
Scientist's Notes:
-
Causality: Similar to the Suzuki reaction, this is a Pd(0)/Pd(II) catalytic cycle. The key difference is the formation of a palladium-amido complex after oxidative addition, which then undergoes reductive elimination to form the C-N bond.
-
Critical Parameters: This reaction is highly sensitive to air and moisture. The choice of base and ligand is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are common, and bulky electron-rich phosphine ligands are often required to facilitate the reductive elimination step.
Structure-Activity Relationship (SAR) Data
The protocols above enable the rapid generation of analog libraries to build a robust SAR. The following table provides a representative example of SAR data for a hypothetical series of C5-substituted pyrazolo[4,3-b]pyridine inhibitors against TANK-binding kinase 1 (TBK1), a target of interest for this scaffold.[9]
| Compound ID | C5-Substituent (R) | TBK1 IC₅₀ (nM) |
| 1a | -Br | >10,000 |
| 1b | -Phenyl | 850 |
| 1c | -4-Fluorophenyl | 425 |
| 1d | -Morpholine | 150 |
| 1e | -Piperidine | 210 |
| 1f | -Aniline | 95 |
| 1g | -4-Methoxy-aniline | 35 |
Data is illustrative and based on trends observed in the literature.[9]
This illustrative data shows that replacing the initial bromine atom with various aryl and amino groups via Suzuki and Buchwald-Hartwig coupling can lead to a significant increase in potency.
Bioisosteric Replacement Strategies
While the bromine atom is an excellent synthetic handle, it may not be optimal in a final drug candidate due to potential metabolic liabilities or undesirable physicochemical properties. Bioisosteric replacement is a key strategy in lead optimization to address these issues.[11][12] A bioisostere is a functional group or molecule that has similar physical or chemical properties, which produce broadly similar biological effects.[12]
Table of Potential Bioisosteres for Aryl Bromide:
| Original Group | Bioisostere | Rationale for Replacement |
| -Br | -Cl | Modulate reactivity, slightly reduce lipophilicity. |
| -Br | -CF₃ | Increase metabolic stability, modulate electronics. |
| -Br | -CN | Act as a hydrogen bond acceptor, reduce pKa of nearby groups. |
| -Br | -C≡CH | Linear linker, maintain geometry while removing halogen. |
| -Br | -CH₃ | Reduce polarity, fill hydrophobic pocket. |
The choice of a bioisostere is highly context-dependent and aims to improve the overall drug-like properties of the molecule while retaining or enhancing its potency.[11][13]
Conclusion
This compound is more than just a heterocyclic starting material; it is a strategically designed platform for accelerated drug discovery. Its purine-like core provides a foundation for potent biological activity, while the C5-bromo group serves as a versatile anchor point for diversification and optimization. The robust and well-established cross-coupling protocols detailed herein empower medicinal chemists to systematically navigate chemical space, establish clear structure-activity relationships, and ultimately develop novel drug candidates with improved therapeutic profiles. This scaffold has demonstrated success in developing inhibitors for targets like TRKs and TBK1 and holds promise for a wide range of other therapeutic areas, including oncology and immunology.[5][9][14]
References
- G. A. R. Kumar, S. R. V. K. R. R. S, P. M. S, V. R. S, V. K. P. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry.
- Dawidowski, M., et al. Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry.
- Li, J., et al. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. Archiv der Pharmazie.
- Dawidowski, M., et al. Structure−Activity Relationship in Pyrazolo[4,3‐c]pyridines, First Inhibitors of PEX14−PEX5 Protein−Protein. CNR-IRIS.
- Abdel-Aziz, A. A.-M., et al. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules.
- Bedwell, E. V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.
- Al-Gharabli, S. I., et al. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. patents.google.com.
- Chem-Space. Bioisosteric Replacements. chem-space.com.
- Duan, Y., et al. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Cambridge MedChem Consulting. Bioisosteric Replacements. cambridgemedchemconsulting.com.
- Unknown. Bioisosteres of Common Functional Groups. Unknown Source.
- Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. baranlab.org.
- Nolan, S. P., et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.
- Sadowski, B., et al. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules.
- Xu, G., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Iriepa, I., et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
- Shah, S., et al. Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research.
- Gomha, S. M., et al. Pyrazolo[5,1-c][16][17][18]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules.
- PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. pubchem.ncbi.nlm.nih.gov.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. mdpi.com.
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Application Note & Protocols: Sonogashira Coupling with 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of C-C Bond Formation in Azaheterocycles
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) salt, provides a powerful and versatile route to construct arylalkynes and conjugated enynes.[3][4] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials, owing to its operational simplicity and tolerance of a wide array of functional groups under mild conditions.[1][5]
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds investigated for therapeutic applications, including kinase inhibitors for oncology and treatments for neurological disorders. The ability to functionalize this core, specifically at the 5-position, allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. The introduction of an alkyne moiety via Sonogashira coupling provides a rigid linker, enabling chemists to probe specific binding pockets in biological targets.
This guide provides a detailed examination of the reaction conditions for the Sonogashira coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, addressing the unique challenges posed by nitrogen-containing heterocycles and offering robust protocols for researchers in drug discovery and chemical development.
Mechanistic Overview: The Dual Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[3][6]
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step is crucial as it activates the alkyne.
-
Transmetalation: The copper acetylide then transfers its organic fragment to the Pd(II) complex in a step known as transmetalation. This is often the rate-determining step of the overall reaction.[2]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 5-alkynyl-1H-pyrazolo[4,3-b]pyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1]
Caption: Fig. 1: The Sonogashira Catalytic Cycle
Key Challenges with Azaheterocyclic Substrates
While powerful, the Sonogashira coupling is not without its challenges, particularly when applied to nitrogen-rich heterocycles like this compound.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can inhibit the catalytic activity by competing with the desired ligands or substrates, effectively poisoning the catalyst.
-
Substrate Reactivity: The reactivity of the aryl halide is paramount, following the general trend I > Br >> Cl.[1] While aryl bromides are common and cost-effective, their coupling can sometimes require more forcing conditions (e.g., higher temperatures) compared to aryl iodides.[7]
-
Alkyne Homocoupling (Glaser Coupling): A significant side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[8] This process consumes the alkyne and complicates purification. It is often exacerbated by the presence of oxygen in the reaction mixture.[9]
To overcome these challenges, careful selection of the catalyst, ligands, base, and reaction conditions is essential. For particularly sensitive substrates or when diyne formation is a persistent issue, a copper-free protocol is a highly effective alternative.[10][11]
Recommended Reaction Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of this compound. Protocol A represents a classic, reliable Pd/Cu co-catalyzed system, while Protocol B offers a copper-free alternative to mitigate homocoupling side reactions.
Protocol A: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This method is based on well-established conditions for the coupling of bromopyridines and is often a good first choice due to its high reaction rates at moderate temperatures.[12][13][14]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.), and Copper(I) iodide [CuI] (0.06 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Triethylamine) via syringe. Add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the mixture at the desired temperature. For aryl bromides, a starting temperature of 60-80 °C is recommended.[7][12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-1H-pyrazolo[4,3-b]pyridine.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is highly recommended when alkyne homocoupling is a significant issue or when trace copper contamination in the final product is a concern.[15][16] It often relies on a palladium catalyst with a bulky, electron-rich phosphine ligand and a suitable base.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.), and a bulky phosphine ligand (e.g., XPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) via syringe. Add the terminal alkyne (1.5 equiv.), followed by a base such as Cesium Carbonate (Cs₂CO₃) (2.0 equiv.).[15]
-
Reaction: Stir the mixture at an elevated temperature, typically in the range of 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Summary of Recommended Conditions
| Parameter | Protocol A: Classic Pd/Cu | Protocol B: Copper-Free | Rationale & Comments |
| Aryl Halide | This compound | This compound | The bromo-derivative offers a good balance of reactivity and stability. |
| Alkyne | 1.1 - 1.5 equivalents | 1.2 - 2.0 equivalents | A slight excess of the alkyne is used to drive the reaction to completion. |
| Palladium Source | Pd(PPh₃)₄ (1-5 mol%) | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Pd(PPh₃)₄ is an air-sensitive but active Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) precatalyst. |
| Ligand | (PPh₃ is part of the catalyst) | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) (2-6 mol%) | Bulky ligands promote the formation of highly active monoligated Pd(0) species, crucial for activating aryl bromides and chlorides.[16] |
| Copper Co-catalyst | CuI (2-10 mol%) | None | Omission of copper completely prevents Glaser homocoupling.[11] |
| Base | Amine base (e.g., Et₃N, DIPEA) | Inorganic base (e.g., Cs₂CO₃, K₂CO₃) | Amine bases act as both a base and a solvent. Stronger inorganic bases are often required in copper-free systems.[15] |
| Solvent | THF, DMF, or neat amine base | THF, 1,4-Dioxane, NMP | Anhydrous and degassed solvents are critical to prevent catalyst deactivation and side reactions.[4] |
| Temperature | Room Temp to 80 °C | 60 °C to 110 °C | Copper-free reactions may require slightly higher temperatures to achieve comparable rates. |
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for setting up a Sonogashira coupling reaction under an inert atmosphere.
Caption: Fig. 2: General Experimental Workflow
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Pd(0) species has decomposed or was not formed. The phosphine ligand may have oxidized. | Use a fresh source of catalyst and ligand. Ensure all solvents and reagents are rigorously degassed and anhydrous. Consider using a more robust, air-stable palladium precatalyst.[8] |
| Insufficient Temperature: The oxidative addition step is too slow, especially for aryl bromides. | Gradually increase the reaction temperature in 10-20 °C increments. For very unreactive substrates, microwave heating can be effective.[7] | |
| Catalyst Inhibition: The nitrogen heterocycle is poisoning the palladium catalyst. | Increase catalyst/ligand loading. Switch to a bulkier ligand (e.g., Buchwald-type phosphines) which can favor oxidative addition over catalyst inhibition. | |
| Significant Alkyne Homocoupling | Oxygen Contamination: Trace oxygen is promoting the copper-catalyzed Glaser coupling. | Ensure the reaction setup is strictly anaerobic. Use thoroughly degassed solvents and reagents. Purging the amine base with nitrogen/argon before use can also help.[9] |
| High Copper Concentration: Excess Cu(I) can favor the homocoupling pathway. | Reduce the loading of the Cu(I) co-catalyst to the minimum effective amount (e.g., 1-2 mol%). | |
| Slow Cross-Coupling: If the desired reaction is slow, the competing homocoupling can dominate. | The most effective solution is to switch to a copper-free protocol (Protocol B).[8][17] | |
| Formation of Black Precipitate (Pd Black) | Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of solution, losing its activity. | This can be promoted by certain solvents (like THF in some cases) or impurities.[18] Ensure high-purity reagents. Using a more robust ligand can help stabilize the palladium in solution. |
References
- Wikipedia. Sonogashira coupling.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- SynArchive. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Alonso, D. A., et al. (2015). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI.
- Fleckenstein, C. A., & Plenio, H. (2008). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Jana, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega.
- Ge D., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters.
- Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P. Organic Chemistry Portal.
- Thomas, C. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- Gholinejad, M., & Far, F. K. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate.
- Vitek, M., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters.
- Wang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters.
- Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems.
- Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
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- 16. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
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Application Notes and Protocols for the Heck Reaction of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines and the Power of the Heck Reaction
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purine has led to its exploration as a core component in a multitude of biologically active agents, including kinase inhibitors for oncology and treatments for neurodegenerative disorders. The ability to functionalize this core structure with precision is paramount for developing novel therapeutics. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling chemistry, offers a powerful and versatile tool for forging carbon-carbon bonds, specifically by coupling aryl halides with alkenes.[1] This application note provides a detailed protocol and expert insights for the successful execution of the Heck reaction with 5-Bromo-1H-pyrazolo[4,3-b]pyridine, enabling the synthesis of a diverse array of 5-alkenyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Understanding the Reaction: Causality Behind Experimental Choices
The Heck reaction is a multi-step catalytic cycle involving a palladium(0) species.[2] For an electron-deficient heterocyclic substrate like this compound, careful selection of the catalyst, ligand, base, and solvent is crucial to navigate potential challenges such as catalyst deactivation by the nitrogen lone pairs and to ensure efficient and selective product formation.
The Catalytic Cycle:
The generally accepted mechanism for the Heck reaction proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Olefin Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the desired alkenyl product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the cycle.[2]
Figure 1: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocols: A Step-by-Step Guide
This section outlines two detailed protocols for the Heck reaction of this compound with representative alkene coupling partners: an activated acrylate and a less reactive styrene. The conditions are based on established procedures for structurally similar N-heterocycles.
Protocol 1: Heck Coupling with an Activated Alkene (e.g., n-Butyl Acrylate)
This protocol is optimized for electron-poor alkenes, which generally exhibit higher reactivity in the Heck reaction.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous DMF (5 mL), followed by n-butyl acrylate (1.5 mmol, 1.5 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-alkenylated product.
Protocol 2: Heck Coupling with a Styrenyl Substrate (e.g., Styrene)
This protocol employs a more robust catalytic system, often necessary for less activated alkenes like styrene.
Materials:
-
This compound
-
Styrene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable Buchwald ligand (e.g., XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and tri-tert-butylphosphine (0.06 mmol, 6 mol%) to a flame-dried Schlenk tube containing a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if applicable), and add this compound (1.0 mmol, 1.0 equiv.) and cesium carbonate (2.5 mmol, 2.5 equiv.) under a positive pressure of argon or nitrogen.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL) and styrene (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Completion is expected within 16-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.
Data Presentation: A Comparative Overview of Reaction Parameters
The choice of reaction parameters can significantly impact the outcome of the Heck reaction. The following table provides a summary of typical conditions and expected outcomes for the coupling of this compound with different classes of alkenes.
| Parameter | Protocol 1 (Activated Alkene) | Protocol 2 (Styrenyl Alkene) | Rationale for Selection |
| Palladium Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective Pd(II) precursor that is reduced in situ. Pd₂(dba)₃ is a stable Pd(0) source, often preferred for more challenging couplings. |
| Ligand | PPh₃ | P(t-Bu)₃ or XPhos | PPh₃ is a standard, versatile phosphine ligand. For less reactive alkenes, bulkier and more electron-rich ligands like P(t-Bu)₃ or Buchwald-type ligands (e.g., XPhos) can promote oxidative addition and reductive elimination. |
| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ is a mild and effective inorganic base. Cs₂CO₃ is a stronger and more soluble base, often beneficial for less reactive substrates. |
| Solvent | DMF | 1,4-Dioxane | DMF is a polar aprotic solvent that can facilitate the reaction. Dioxane is another common solvent for cross-coupling reactions and can be advantageous in certain systems. |
| Temperature | 120 °C | 110 °C | Higher temperatures are generally required to drive the catalytic cycle, though the optimal temperature may vary with the specific substrates and catalyst system. |
| Expected Yield | Good to Excellent | Moderate to Good | Activated alkenes typically provide higher yields due to their favorable electronic properties for migratory insertion. |
Troubleshooting and Expert Insights
-
Low or No Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), switching to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald ligand), or using a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
-
Debromination of Starting Material: This side reaction can occur, especially at high temperatures. Using a milder base or slightly lower reaction temperatures may mitigate this issue. In some cases, a tandem catalyst system may be required to prevent debromination.
-
N-H Reactivity: The pyrazole N-H is generally not reactive under these conditions. However, if side products arising from N-alkenylation are observed, protection of the N-H with a suitable protecting group (e.g., Boc or SEM) may be necessary.
-
Microwave Irradiation: For rapid optimization and synthesis, microwave-assisted heating can significantly reduce reaction times, often to within minutes to a few hours.
Conclusion
The Mizoroki-Heck reaction is a highly effective method for the C-5 functionalization of this compound. By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, researchers can access a wide range of 5-alkenyl derivatives, which are valuable intermediates in drug discovery and development. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful synthetic transformation.
References
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- Master Organic Chemistry. (2016, March 10).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449–7476.
- de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1471–1540). John Wiley & Sons, Inc.
- Zapf, A., & Beller, M. (2001). The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl chlorides.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalyzed Cross-Coupling.
- Fort, Y., Slougui, N., & Caubere, P. (1995). Heck-type reactions with aryl chlorides and bromides in the presence of a nickel catalyst. The Journal of Organic Chemistry, 60(8), 2664–2665.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964.
- Link, J. T. (2000). The intramolecular Heck reaction. Organic reactions, 1-320.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical reviews, 106(11), 4644-4680.
- PubChem. 5-Bromo-1H-pyrazolo[3,4-c]pyridine. [Link] 18.Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2235-2248. [Link]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10327-10340. [Link]
- Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Green Chemistry, 20(9), 2146-2151. [Link]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Adv., 2021, 11, 2235-2248. [Link]
Sources
Application Note: A Scalable, Three-Step Synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine for Pharmaceutical Research and Development
Abstract
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a pivotal heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous kinase inhibitors and other therapeutic agents.[1][2] Its efficient and scalable synthesis is critical for advancing drug discovery and development programs. This guide provides a robust and comprehensively detailed three-step protocol for the large-scale synthesis of this compound, starting from the readily available 2-amino-5-bromopyridine. The process involves a regioselective nitration, a high-yielding reduction, and a final diazotization-cyclization. Each step has been optimized for scale, safety, and purity, providing researchers and process chemists with a reliable pathway to multi-gram quantities of the target compound.
Introduction & Strategic Overview
The pyrazolopyridine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets.[3] Specifically, the [4,3-b] isomer is a key component in molecules designed as inhibitors for critical cellular signaling pathways.[1] The synthetic route detailed herein was designed based on established, reliable transformations, prioritizing cost-effective reagents, operational simplicity, and scalability.
The three-stage process is as follows:
-
Nitration: Electrophilic nitration of 2-amino-5-bromopyridine to selectively install a nitro group at the C3 position, yielding 2-amino-5-bromo-3-nitropyridine (1) .
-
Reduction: Chemoselective reduction of the nitro group on intermediate 1 to afford the key precursor, 2,3-diamino-5-bromopyridine (2) .
-
Cyclization: Diazotization of the 2-amino group of intermediate 2 followed by intramolecular cyclization to form the pyrazole ring, yielding the final product, This compound (3) .
This pathway is validated by extensive literature precedents for each transformation type, ensuring a high probability of success upon scale-up.[4][5]
Caption: Overall three-step synthetic workflow.
Part 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine (1)
Mechanistic Rationale
This step is a classical electrophilic aromatic substitution. The pyridine ring is typically deactivated towards electrophilic attack; however, the C2-amino group is a powerful activating group. The 5-bromo substituent serves to block one of the activated positions (C5). The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, is directed to the electron-rich C3 position.[5] Strict temperature control is paramount. Maintaining the temperature between 0-5°C minimizes the formation of undesired byproducts and prevents thermal runaway, a known hazard in nitration reactions.[6][7]
Safety Precautions
-
Extreme Hazard: Nitrating mixtures (HNO₃/H₂SO₄) are highly corrosive and powerful oxidizing agents.[8] Reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[7]
-
Personal Protective Equipment (PPE): Always wear a face shield, safety goggles, acid-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.
-
Engineering Controls: This procedure must be performed in a certified chemical fume hood with the sash at the lowest practical height. The reaction vessel must be placed in a secondary containment vessel (blast shield recommended for scales >100g) and equipped with efficient overhead stirring and a thermometer. An ice bath for cooling must be readily available.[9]
Large-Scale Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-bromopyridine | 173.01 | 86.5 g | 0.50 | Starting material |
| Sulfuric Acid (98%) | 98.08 | 500 mL | ~9.2 | Reagent/Solvent |
| Nitric Acid (95%) | 63.01 | 26 mL (39 g) | 0.57 | Nitrating agent |
| Crushed Ice / Water | 18.02 | ~5 L | - | For quench |
| Sodium Hydroxide (40% aq.) | 40.00 | ~1.4 L | - | For neutralization |
Procedure:
-
Set up a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in a large ice-salt bath.
-
Carefully charge the flask with sulfuric acid (500 mL).
-
Begin stirring and cool the acid to below 5°C.
-
In small portions, add 2-amino-5-bromopyridine (86.5 g) to the cold sulfuric acid, ensuring the internal temperature does not exceed 5°C.
-
Once the addition is complete and a homogenous solution is formed, begin the dropwise addition of 95% nitric acid (26 mL) via the dropping funnel. Maintain the internal temperature strictly at or below 0°C throughout the addition. This step is highly exothermic.
-
After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Finally, heat the reaction mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.[4]
-
Quench: Cool the reaction mixture back down to room temperature. In a separate, large (10 L) beaker equipped with a mechanical stirrer, prepare a slurry of crushed ice (approx. 5 kg). Very slowly and carefully, pour the reaction mixture onto the stirring ice. This is a highly exothermic quench.
-
Neutralization: With vigorous stirring and external cooling, slowly add 40% sodium hydroxide solution to the acidic slurry until the pH is neutral (pH ~7). A yellow precipitate will form.
-
Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with cold water until the washings are sulfate-free (tested with BaCl₂ solution).
-
Drying: Dry the solid under vacuum at 50°C to a constant weight.
-
Expected Outcome: A yellow to light-brown powder. Yield: ~95-105 g (87-96%). The product is typically >98% pure and can be used in the next step without further purification.[4][5]
Part 2: Synthesis of 2,3-Diamino-5-bromopyridine (2)
Mechanistic Rationale
This step involves the reduction of an aromatic nitro group to a primary amine. While various methods exist (e.g., catalytic hydrogenation, SnCl₂), reduction with metallic iron in an acidic medium is a classic, cost-effective, and highly scalable method.[4] Iron acts as the electron donor, and the reaction is catalyzed by the acidic environment, which helps in the dissolution of iron oxides formed during the reaction. Ethanol is used as a co-solvent to improve the solubility of the organic substrate.[10]
Safety Precautions
-
Reagents: Concentrated hydrochloric acid is corrosive. Ethanol is flammable.
-
Reaction: The reaction is exothermic and generates hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.
-
PPE: Standard PPE including safety glasses, lab coat, and gloves are required.
Large-Scale Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-5-bromo-3-nitropyridine (1) | 218.01 | 109 g | 0.50 | Starting material |
| Reduced Iron Powder | 55.85 | 300 g | 5.37 | Reducing agent |
| Ethanol (95%) | 46.07 | 400 mL | - | Solvent |
| Water | 18.02 | 100 mL | - | Solvent |
| Hydrochloric Acid (conc.) | 36.46 | 5 mL | ~0.06 | Catalyst |
| Activated Carbon | 12.01 | 10 g | - | For decolorization |
Procedure:
-
Charge a 2 L flask equipped with a reflux condenser and mechanical stirrer with 2-amino-5-bromo-3-nitropyridine (109 g), reduced iron powder (300 g), 95% ethanol (400 mL), and water (100 mL).
-
With stirring, carefully add concentrated hydrochloric acid (5 mL).
-
Heat the mixture on a steam bath or in a heating mantle to a gentle reflux. The reaction is exothermic and may become vigorous. Be prepared to apply cooling if necessary.
-
Maintain the reflux with stirring for 1-2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Work-up: While still hot, filter the reaction mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake thoroughly with three portions of hot 95% ethanol (~100 mL each).
-
Combine the filtrate and washings and concentrate the solution under reduced pressure to remove most of the ethanol.
-
Purification: To the remaining aqueous residue (which may contain a dark solid), add 500 mL of water and heat to boiling. Add activated carbon (10 g) and continue to boil for 10 minutes.[10]
-
Filter the hot solution through Celite® to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to complete crystallization.
-
Isolation: Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Expected Outcome: Colorless to light-tan needles. Yield: ~75-85 g (80-90%).[4]
Part 3: Synthesis of this compound (3)
Mechanistic Rationale
This final transformation is a classic method for forming a pyrazole ring from an ortho-diamino aromatic precursor. The 2-amino group is diazotized by nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a mineral acid.[11] The resulting diazonium salt is highly electrophilic and is immediately attacked by the adjacent C3-amino group in an intramolecular cyclization to form the stable, aromatic pyrazole ring.
Caption: Mechanism of the final cyclization step.
Safety Precautions
-
Reagents: Sodium nitrite is an oxidizer and is toxic if ingested. Acids are corrosive.
-
Reaction: Diazotization reactions can be exothermic and produce nitrogen gas. Ensure the reaction is well-vented and temperature is controlled to prevent the accumulation of unstable diazonium salts.
Large-Scale Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2,3-Diamino-5-bromopyridine (2) | 188.03 | 75 g | 0.40 | Starting material |
| Hydrochloric Acid (conc.) | 36.46 | 100 mL | ~1.2 | Reagent |
| Water | 18.02 | 400 mL | - | Solvent |
| Sodium Nitrite | 69.00 | 29 g | 0.42 | Reagent |
| Sodium Hydroxide (10 M) | 40.00 | As needed | - | For neutralization |
Procedure:
-
In a 2 L beaker, suspend 2,3-diamino-5-bromopyridine (75 g) in a mixture of water (400 mL) and concentrated hydrochloric acid (100 mL).
-
Cool the resulting slurry in an ice-salt bath to 0-5°C with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (29 g) in water (100 mL).
-
Add the sodium nitrite solution dropwise to the cold slurry of the diamine hydrochloride salt over about 30 minutes, keeping the temperature below 5°C.
-
After the addition is complete, continue to stir the mixture in the ice bath for 1 hour.
-
Work-up: Slowly and carefully, neutralize the reaction mixture by adding 10 M sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Stir the mixture for 30 minutes, then collect the solid product by filtration.
-
Wash the filter cake with plenty of cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or acetonitrile) to afford the pure product.
-
Drying: Dry the purified solid in a vacuum oven at 50°C.
-
Expected Outcome: An off-white to light-tan solid.[12] Yield: ~70-75 g (88-94%).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity, comparing data to known literature values.
References
- Organic Syntheses. 2,3-diaminopyridine.
- Let's learn something new. Nitration reaction safety. YouTube.
- Guggenheim, T. L. et al. Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series.
- ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
- University of California, Santa Barbara. Standard Operating Procedure. Hydrazine.
- University of New Mexico. Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
- Defense Technical Information Center. Safety and Handling of Hydrazine.
- University of Washington Environmental Health & Safety. NITRIC ACID SAFETY.
- National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC.
- European Patent Office. Method of producing 2-amino-3-nitro-5-halogenopyridine. Google Patents.
- VelocityEHS. Nitric Acid Safety Tips & Health Hazards.
- University of Washington Environmental Health & Safety. Reduce your risk of a nitric acid incident.
- New Jersey Department of Health. Hydrazine - Hazardous Substance Fact Sheet.
- International Journal of Scientific Study of Science and Technology. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
- ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- PubMed. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents.
- ResearchGate. The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h.
- ScienceDirect. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
- Royal Society of Chemistry. Supporting Information.
- ResearchGate. NaNO2‐mediated intramolecular FC‐cyclization reaction.
- Google Patents. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
- Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
- ResearchGate. Nitrite reaction with aromatic amines. (a) Reaction of 2-aminopyridine....
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. nbinno.com [nbinno.com]
- 6. youtube.com [youtube.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1227628-78-5 [sigmaaldrich.com]
Purification of 5-Bromo-1H-pyrazolo[4,3-b]pyridine by Silica Gel Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a critical heterocyclic building block in medicinal chemistry and drug discovery, serving as a scaffold for various therapeutic agents.[1][2] The purity of this intermediate is paramount for the successful synthesis of downstream targets and for obtaining reliable biological data. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase column chromatography. The guide details solvent system optimization via Thin-Layer Chromatography (TLC), column packing, sample loading, elution strategies, and troubleshooting common issues associated with purifying polar, nitrogen-containing heterocyclic compounds.
Introduction: The Rationale for High-Purity Intermediates
The structural motif of pyrazolopyridine is prevalent in a multitude of kinase inhibitors and other targeted therapeutics.[1] As a halogenated derivative, this compound is particularly valuable for its ability to participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile introduction of molecular diversity. Impurities from the synthetic process, such as starting materials, by-products, or reagents, can interfere with these subsequent high-yield reactions and complicate the purification of the final active pharmaceutical ingredient (API).
Column chromatography remains a cornerstone technique for achieving high levels of purity. This guide is designed to move beyond a simple list of steps, explaining the causality behind each procedural choice to empower researchers to adapt and troubleshoot the methodology for analogous compounds.
Foundational Principles & Compound Characteristics
2.1. Physicochemical Properties of this compound
Understanding the molecule's properties is the first step in designing a robust purification strategy.
-
Structure: A fused bicyclic heteroaromatic system containing three nitrogen atoms.
-
Formula: C₆H₄BrN₃[3]
-
Molecular Weight: 198.02 g/mol [3]
-
Polarity & Basicity: The presence of pyridine and pyrazole nitrogen atoms imparts significant polarity and basic character to the molecule. This basicity is a critical consideration, as the lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction is a primary cause of peak tailing and potential sample degradation on the column.[4]
2.2. The Mechanism of Normal-Phase Chromatography
In this technique, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation is governed by the principle of differential adsorption.
-
The crude mixture is introduced at the top of the column.
-
As the mobile phase flows through the column, compounds partition between being adsorbed to the stationary phase and dissolved in the mobile phase.
-
Polar compounds, like our target molecule, adsorb more strongly to the polar silica gel and thus move down the column more slowly.
-
Less polar impurities have a weaker interaction with the silica, spend more time in the mobile phase, and elute from the column faster.
-
By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively desorbed and eluted, achieving separation.
Detailed Experimental Protocol
This protocol is a self-validating system, beginning with analytical TLC to predict the outcome of the preparative column chromatography.
3.1. Materials and Equipment
| Category | Item | Specifications |
| Chemicals | Crude this compound | As synthesized |
| Silica Gel for Column Chromatography | Standard Grade, 230-400 Mesh | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Hexanes | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| Triethylamine (TEA) | Reagent Grade, >99% | |
| Consumables | TLC Plates | Silica Gel 60 F₂₅₄ |
| Glass Chromatography Column | 2-5 cm diameter, 30-50 cm length | |
| Round-bottom flasks, Test tubes/vials | Appropriate sizes | |
| Cotton or Glass Wool, Sand | Washed and dried | |
| Equipment | Fume Hood | |
| Rotary Evaporator | With vacuum pump and water bath | |
| UV Lamp | 254 nm | |
| Hot Plate/Stirrer | ||
| Analytical Balance |
3.2. Step 1: Solvent System Optimization with TLC
The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.3 .[5][6] This Rf value provides the optimal balance between retention on the column and reasonable elution time, leading to better separation from impurities.
Procedure:
-
Prepare a stock solution of your crude material by dissolving a small amount (1-2 mg) in a few drops of DCM or EtOAc.
-
On a TLC plate, use a capillary tube to spot the solution.
-
Prepare small volumes of different solvent systems. Good starting points for polar heterocyclic compounds include:[7]
-
30% EtOAc in Hexanes
-
50% EtOAc in Hexanes
-
70% EtOAc in Hexanes
-
5% MeOH in DCM
-
-
Develop the TLC plates in a chamber saturated with the chosen solvent system.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Crucial Step for Basic Compounds: If significant tailing (a comet-like streak instead of a round spot) is observed, prepare the same solvent systems but add 0.5-1% triethylamine (TEA) .[4] The TEA acts as a competing base, binding to the acidic silanol sites on the silica and allowing the basic target compound to travel more symmetrically.[4]
-
Calculate the Rf value: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). Select the solvent system that gives an Rf of ~0.2-0.3 with minimal tailing.
3.3. Step 2: Column Packing (Slurry Method)
Proper column packing is critical to prevent channeling and ensure a high-resolution separation.
-
Securely clamp the column vertically in a fume hood. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.
-
In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude sample).
-
Create a slurry by adding the initial, least polar eluting solvent (e.g., 20% EtOAc/Hexanes) to the silica gel until it has a consistency of a thin, pourable milkshake.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.
-
Open the stopcock and drain the excess solvent, applying gentle air pressure if needed, until the solvent level is just above the silica bed. Never let the silica run dry.
-
Carefully add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]
3.4. Step 3: Sample Loading
There are two primary methods for loading the sample onto the column.
-
Wet Loading (for samples soluble in the mobile phase):
-
Dissolve the crude sample in the absolute minimum amount of the mobile phase or a slightly more polar solvent like DCM.[8]
-
Using a pipette, carefully and evenly apply the concentrated sample solution to the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed.
-
Gently add a small amount of fresh eluent to "wash" the sides of the column and ensure all the sample is loaded onto the bed.
-
-
Dry Loading (Recommended for optimal resolution or poorly soluble samples): [8]
-
Dissolve the crude sample in a volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (2-3 times the mass of the crude sample) to the solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column.
-
3.5. Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Begin eluting the solvent through the column, collecting the eluate in numbered test tubes or vials. Maintain a constant head of solvent above the silica at all times.
-
Gradient Elution: It is often most effective to start with a less polar solvent system (e.g., 20% EtOAc/Hexanes) to elute non-polar impurities first. Then, gradually increase the polarity of the mobile phase (e.g., to 40% EtOAc, then 60% EtOAc) to elute the target compound and then more polar impurities. This sharpens the elution band of the desired product.
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them in the optimized TLC solvent system.
-
Once the fractions containing the pure product are identified (they should show a single spot at the correct Rf), combine them into a larger round-bottom flask.
3.6. Step 5: Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and confirm purity using analytical techniques such as NMR, LC-MS, or melting point analysis.
Visualization of the Workflow
The entire purification process can be summarized in the following workflow diagram.
Caption: Workflow for the purification of this compound.
Summary of Recommended Parameters & Troubleshooting
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for normal-phase chromatography. The fine mesh size provides a larger surface area for better separation. |
| Mobile Phase | Ethyl Acetate / Hexanes with 0.5-1% Triethylamine (TEA) | A versatile system for moderately polar compounds. TEA is critical to prevent peak tailing by neutralizing acidic silanol sites.[4] |
| Gradient Profile | Start with low % EtOAc, gradually increase | Elutes non-polar impurities first, then the target compound, followed by highly polar impurities, leading to a cleaner separation. |
| Expected Rf | ~0.2 - 0.3 | Provides the best resolution on a preparative column.[6] |
| Loading Method | Dry Loading | Generally provides sharper bands and better separation, especially if the compound is not highly soluble in the eluent.[8] |
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Compound does not move (Rf = 0) | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., EtOAc). If already at 100% EtOAc, switch to a more polar system like 5-10% Methanol in Dichloromethane.[7][9] |
| Compound elutes in the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the percentage of the polar solvent. Use a less polar system. |
| Severe peak tailing | Strong interaction of the basic compound with acidic silica. | Add 0.5-1% triethylamine (TEA) or pyridine to the mobile phase to act as a competing base.[4][6] |
| Poor separation of spots | Incorrect solvent system or column overload. | Re-optimize the solvent system with TLC. Ensure you are not loading too much crude material for the column size. Try a slower, more shallow gradient. |
| Product seems to have decomposed | Compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then developing (2D TLC).[9] If unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[5] |
Conclusion
This application note provides a robust and reproducible protocol for the purification of this compound. By understanding the physicochemical properties of the target molecule and the principles of chromatography, researchers can effectively address common challenges such as peak tailing. The methodologies described herein are fundamental to ensuring the high purity of chemical intermediates, which is a prerequisite for success in drug discovery and development.
References
- Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine. PubChem. [Link]
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. [Link]
- Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]
- Chromatography: How to Run a Flash Column. Department of Chemistry, University of Rochester. [Link]
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%. Fisher Scientific. [Link]
- N-allylbenzimidazole as a strategic surrogate in Rh-catalyzed stereoselective trans-propenylation of aryl C(sp2)-H bond. The Royal Society of Chemistry. [Link]
- What is best method to remove pyridine from a reaction mixture?.
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
Application Note: A Protocol for the Purification of 5-Bromo-1H-pyrazolo[4,3-b]pyridine via Recrystallization
Abstract
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This application note provides a detailed, experience-driven guide for the purification of this compound using recrystallization. We will delve into the theoretical principles, a systematic solvent screening protocol, a step-by-step bulk purification procedure, and troubleshooting strategies. This guide is designed for researchers, chemists, and process development professionals aiming to establish a robust and reproducible purification workflow.
Introduction and Physicochemical Profile
The pyrazolopyridine scaffold is a privileged structure in drug discovery, with derivatives showing promise as kinase inhibitors and treatments for cardiovascular and neurological disorders.[1][2] this compound serves as a versatile intermediate, where the bromine atom provides a reactive handle for cross-coupling reactions.[2] Synthetic routes often yield a crude product containing residual starting materials, reagents, or side-products. Recrystallization is a powerful and economical technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.[3][4] The fundamental principle relies on dissolving the impure solid in a hot, near-saturated solution and allowing it to cool, whereupon the desired compound crystallizes out in a purer form, leaving impurities behind in the mother liquor.[5]
A successful recrystallization protocol is contingent on understanding the compound's physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [6] |
| Molecular Weight | 198.02 g/mol | [6] |
| CAS Number | 1227628-78-5 | [6] |
| Appearance | Solid (typically a yellow or off-white solid) | [6][7] |
| InChI Key | QWLXNBNVCRSNEX-UHFFFAOYSA-N | [6] |
| Safety | Harmful if swallowed (Acute Tox. 4 Oral) | [6] |
The Rationale of Recrystallization: Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[3] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvency at Low Temperatures: The compound should be poorly soluble at or below room temperature to ensure maximum recovery upon cooling.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.
Given the heterocyclic aromatic nature of this compound, with both hydrogen bond donor (N-H) and acceptor (pyridine nitrogen) sites, polar protic and polar aprotic solvents are excellent starting points for screening.
Experimental Protocol 1: Systematic Solvent Screening
Before committing to a bulk purification, a small-scale solvent screening is essential to identify the optimal solvent or solvent mixture. This empirical approach is a self-validating system that prevents material loss on a larger scale.
Materials:
-
Crude this compound
-
Test tubes or small vials (e.g., 5 mL)
-
Hot plate or heating block
-
A selection of candidate solvents (see Table 2)
-
Pasteur pipettes
Table 2: Candidate Solvents for Screening
| Solvent | Type | Boiling Point (°C) | Rationale |
| Ethanol (EtOH) | Polar Protic | 78 | Often used for pyrazole and pyridine derivatives.[8][9] |
| Isopropanol (IPA) | Polar Protic | 82 | Similar to EtOH, slightly less polar. |
| Acetonitrile | Polar Aprotic | 82 | Good solvent for many heterocycles.[10] |
| Ethyl Acetate | Moderately Polar | 77 | Common recrystallization solvent.[10] |
| Toluene | Non-polar | 111 | May be effective if impurities are highly polar. |
| Dioxane | Polar Aprotic | 101 | Reported for recrystallizing similar scaffolds.[8] |
| Water | Polar Protic | 100 | Unlikely to work alone but useful as an anti-solvent. |
Screening Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until a slurry is formed (approx. 0.5 mL). Observe the solubility at room temperature. A good candidate solvent will show poor solubility.
-
Heat the tubes that show poor solubility at room temperature. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the clear solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. The ideal solvent will yield a large crop of well-defined crystals. If no crystals form, try scratching the inside of the tube with a glass rod or adding a seed crystal.
-
For Mixed Solvents (e.g., Ethanol/Water): Dissolve the compound in the minimum amount of the more powerful hot solvent (e.g., Ethanol). Then, add the anti-solvent (e.g., Water) dropwise at the elevated temperature until the solution becomes faintly turbid. Add a drop or two of the primary solvent to redissolve the precipitate and then allow to cool.
Experimental Protocol 2: Bulk Recrystallization
This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from the screening process.
Materials:
-
Crude this compound
-
Selected recrystallization solvent
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring function
-
Büchner funnel and filtration flask
-
Filter paper
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and begin heating with stirring. Continue to add small portions of the hot solvent until the compound is fully dissolved. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of the product dissolved upon cooling, reducing the yield.
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a small amount of the solvent in a second flask and bring it to a boil. This will create a solvent vapor atmosphere that prevents premature crystallization in the funnel. Quickly filter the hot solution through a fluted filter paper into the second pre-heated flask.
-
Cooling and Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can cause the solid to precipitate quickly, trapping impurities.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent. Causality Note: Using ice-cold solvent minimizes the redissolving of the purified product while effectively washing away the impurity-laden mother liquor.
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
Visualization of the Workflow
The following diagram illustrates the complete recrystallization workflow, from crude starting material to the final purified product.
Caption: Recrystallization workflow for this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. |
| No Crystals Form | Solution is too dilute; supersaturation has not been achieved. | 1. Scratch the inner wall of the flask with a glass rod at the solution's surface. 2. Add a "seed" crystal of the pure compound. 3. Boil off some of the solvent to increase concentration and re-cool. |
| Poor Recovery | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Optimize the solvent volume in a small-scale trial. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated for hot filtration. |
| Colored Impurities Remain | Impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the target compound. |
References
- PubChem. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. National Center for Biotechnology Information.
- PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(12), 20636–20650. [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Ghaffari, S., & Ghasemi, J. B. (2023). Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances, 13(16), 10833–10845. [Link]
- Chemistry LibreTexts. (2023). Recrystallization.
- de Oliveira, A. S., et al. (2024). Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines.
- Aben, N., et al. (2022).
- El-Metwaly, N. M., & El-Gaber, H. A. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]
- Wikipedia. (n.d.). Recrystallization (chemistry).
- Fisher Scientific. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine, 95%.
Sources
- 1. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. 5-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1227628-78-5 [sigmaaldrich.com]
- 7. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 5-Bromo-1H-pyrazolo[4,3-b]pyridine in Modern Medicinal Chemistry: A Detailed Application Note and Protocol Guide
Abstract: The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a close structural resemblance to purine, which allows it to function as a versatile hinge-binding motif for a multitude of protein kinases. The strategic introduction of a bromine atom at the C5-position, yielding 5-Bromo-1H-pyrazolo[4,3-b]pyridine, provides a crucial synthetic handle for chemical diversification through modern cross-coupling methodologies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the synthesis, key chemical transformations, and therapeutic applications of this important building block. We provide field-tested protocols for its synthesis and subsequent elaboration, alongside case studies highlighting its role in the development of potent kinase inhibitors.
Section 1: Introduction to the 1H-Pyrazolo[4,3-b]pyridine Scaffold
Physicochemical Properties and Structural Features
The 1H-pyrazolo[4,3-b]pyridine system is a bicyclic heteroaromatic compound (MW: 198.02 g/mol for the 5-bromo derivative) that is isomeric with purine.[1] This structural similarity is a key factor in its successful application as a kinase inhibitor scaffold. The pyrazole ring provides a hydrogen bond donor (N1-H) and acceptor (N2), while the pyridine ring nitrogen (N7) acts as an additional hydrogen bond acceptor. These features allow it to form crucial interactions with the hinge region of the ATP-binding pocket of many kinases.
Significance in Medicinal Chemistry: A Privileged Scaffold
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of inhibitors for a wide range of protein kinases, which are critical targets in oncology, immunology, and neuroinflammatory disorders.[2][3][4] Its derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), Tropomyosin receptor kinases (TRKs), TANK-binding kinase 1 (TBK1), and Monopolar spindle kinase 1 (Mps1), among others.[2][5][6][7]
The Role of the C5-Bromo Substituent: A Handle for Chemical Diversification
The bromine atom at the C5-position of the 1H-pyrazolo[4,3-b]pyridine core is not merely a substituent but a versatile functional group that opens up a vast chemical space for structure-activity relationship (SAR) studies. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups at this position, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Section 2: Synthesis of this compound and Key Intermediates
Retrosynthetic Analysis and Common Synthetic Routes
The synthesis of 1H-pyrazolo[4,3-b]pyridines can be broadly approached by constructing the pyridine ring onto a pre-existing pyrazole or by forming the pyrazole ring from a substituted pyridine precursor.[1][8] A common and efficient method for the synthesis of this compound involves the cyclization of a hydrazine with a suitably functionalized pyridine.
Detailed Experimental Protocol: Synthesis of this compound[9]
This protocol describes the synthesis from 5-bromo-2-fluoro-3-formylpyridine.
Materials:
-
5-bromo-2-fluoro-3-formylpyridine
-
Anhydrous hydrazine
-
Ethanol
-
Water
-
Diethyl ether
-
Standard laboratory glassware
-
Heating mantle and condenser
-
Rotary evaporator
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-fluoro-3-formylpyridine (1.0 eq, e.g., 20 g, 0.1 mol) with ethanol.
-
Add anhydrous hydrazine (5.6 eq, e.g., 18 g, 0.56 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (2:1, v/v) mobile phase to confirm the complete consumption of the starting material.
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate it under reduced pressure to a volume of approximately 50 mL.
-
Pour the concentrated mixture into 500 mL of water with stirring. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water (3 x 50 mL) and diethyl ether (3 x 20 mL).
-
Dry the resulting solid under vacuum to afford this compound as a yellow solid. (Expected yield: ~46%).
Section 3: Applications in Drug Discovery and Development
The this compound scaffold is a key component in numerous kinase inhibitors. The C5-position is often a vector for introducing substituents that can occupy the solvent-exposed region of the ATP-binding pocket, leading to enhanced potency and selectivity.
Case Study 1: Inhibition of TANK-Binding Kinase 1 (TBK1)
TBK1 is a key regulator of innate immunity and has been implicated in neuroinflammation and oncogenesis.[2] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been developed as potent TBK1 inhibitors with nanomolar efficacy.[2] In these inhibitors, the pyrazolo[3,4-b]pyridine core acts as the hinge-binding element, while diversification at the C5-position (via Suzuki coupling to the bromo-precursor) allows for the introduction of moieties that extend into the solvent-exposed region, significantly impacting potency.
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant kinase (e.g., TBK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader
Procedure:
-
Prepare a master mix of the recombinant kinase and its substrate in the kinase assay buffer.
-
Dispense the master mix into the wells of a microplate.
-
Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Case Study 2: Targeting Colony-Stimulating Factor 1 Receptor (CSF-1R)
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages.[9] Inhibitors of CSF-1R are being investigated for the treatment of various cancers and inflammatory diseases.[10][11] The pyrazolo[3,4-d]pyrimidine scaffold, a close analog of pyrazolo[4,3-b]pyridine, has been utilized to develop selective CSF-1R inhibitors.[12] The principles of targeting the hinge region with the core and exploring the solvent-front with substituents at the C5-position are directly applicable.
Section 4: Key Chemical Transformations and Library Generation
The C5-bromo group is the key to unlocking the chemical diversity of the 1H-pyrazolo[4,3-b]pyridine scaffold. Below are protocols for the most common and powerful cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation[17][18]
This reaction is ideal for introducing aryl and heteroaryl moieties.
Materials:
-
This compound (with N-protection if necessary)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent.
-
Heat the mixture to 80-100 °C with stirring for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation[19][20][21]
This reaction enables the synthesis of a wide range of C5-amino-substituted derivatives.
Materials:
-
This compound (with N-protection if necessary)
-
Amine (primary or secondary) (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., tBuBrettPhos Pd G3) (1-2 mol%)
-
Base (e.g., LiHMDS, NaOtBu) (2.2 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq) and the palladium pre-catalyst.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the solvent, followed by the amine (1.2 eq) and the base (2.2 eq).
-
Heat the mixture to 50-100 °C with stirring for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Section 5: Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1H-pyrazolo[4,3-b]pyridine scaffold has yielded crucial insights into the requirements for potent and selective kinase inhibition.
-
N1-Position: Substitution at the N1-position of the pyrazole ring can modulate solubility and cell permeability. Small alkyl groups are often well-tolerated.
-
C3-Position: This position is often directed towards the ribose-phosphate binding region. Introduction of small, polar groups can enhance potency.
-
C5-Position: As discussed, this is a key position for diversification. The nature of the substituent introduced here heavily influences both potency and selectivity. For example, in the development of FGFR inhibitors, the introduction of a 2,6-dichlorophenyl group at this position was found to be critical for activity.[13]
Table of Representative Compounds and their Biological Activities
| Compound ID | Scaffold | R1 | R3 | R5 | Target Kinase | IC50 (nM) | Reference |
| 15y | 1H-pyrazolo[3,4-b]pyridine | SEM | Indole derivative | 1-methylpiperazine derivative | TBK1 | 0.2 | [2] |
| C03 | pyrazolo[3,4-b]pyridine | Phenyl | Amide derivative | Phenyl derivative | TRKA | 56 | [5] |
| 11g | 1H-pyrazolo[3,4-d]pyrimidine | H | 3,5-disubstituted-1H-pyrazole | N-linked piperidine | JAK2 | 6.5 | [7] |
| 31 | pyrazolo[3,4-b]pyridine | Substituted phenyl | Amide derivative | Substituted phenyl | Mps1 | 2.596 | [6] |
Section 6: Conclusion and Future Perspectives
This compound is a cornerstone building block in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its synthetic accessibility and the versatility of the C5-bromo group for chemical elaboration make it an invaluable tool for drug discovery. The continued development of novel cross-coupling methodologies will further expand the accessible chemical space around this privileged scaffold, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
Visualization and Formatting
Experimental Workflow for Library Generation
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
References
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- This compound AldrichCPR 1227628-78-5.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
- Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
- Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model.
- In vitro kinase assay.
- 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
- Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Suzuki-Miyaura Cross Coupling Reaction.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Kinase assays.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Csf-1r inhibitors and uses thereof.
- Assay Development for Protein Kinase Enzymes.
- Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.
- [Pyrazolo[4,3-e]tetrazolo[1,5-b]t[2][5][8]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evalu
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Choosing the Right Assay for Your Kinase Drug Discovery.
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- Identification of Selective Imidazopyridine CSF1R Inhibitors.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Clinical trials with CSF1/CSF1R inhibitors in combination with anti-tumor therapies (excluding cancer-immunotherapy doublets).
- A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-5-hexen-2-one.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review.
- Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum.
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
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- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dau.url.edu [dau.url.edu]
- 9. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the Pyrazolopyridine Scaffold in Kinase Inhibitor Discovery
An In-Depth Technical Guide to In Vitro Assays for 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives
The pyrazolo[4,3-b]pyridine core is a notable "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows derivatives to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] This has led to the exploration of numerous pyrazolopyridine derivatives as potent and selective inhibitors of kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][3][4]
This compound serves as a versatile starting point for chemical synthesis, with the bromine atom providing a reactive handle for introducing diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties. The development of novel derivatives requires a robust and logical cascade of in vitro assays to characterize their biological activity, confirm their mechanism of action, and guide structure-activity relationship (SAR) studies.
This guide provides a suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals. It outlines a systematic approach to evaluating novel this compound derivatives, beginning with direct biochemical assays to determine target inhibition, progressing to cell-based assays to confirm target engagement and cellular efficacy, and culminating in mechanistic studies to verify pathway modulation.
Part 1: Biochemical Assays for Direct Target Inhibition
The foundational step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of its purified target protein(s). These biochemical assays are essential for determining intrinsic potency (e.g., IC₅₀) and selectivity across a panel of kinases.
Luminescent Kinase Activity Assay (e.g., Kinase-Glo®)
Expertise & Experience: This assay format is a gold standard for high-throughput screening (HTS) due to its simplicity and sensitivity. The core principle is the quantification of ATP remaining after a kinase reaction. Since kinases consume ATP to phosphorylate their substrates, the amount of ATP left is inversely proportional to kinase activity.[5][6] The Kinase-Glo® reagent utilizes a proprietary, thermostable luciferase to generate a stable "glow-type" luminescent signal from the remaining ATP.[7] A potent inhibitor will prevent ATP consumption, resulting in a strong luminescent signal.[8][9] This "add-mix-measure" format minimizes handling steps and is readily automatable.
Caption: Workflow for the luminescent kinase inhibition assay.
-
Reagent Preparation:
-
Prepare a 10-point, 3-fold serial dilution series of the this compound derivative in 100% DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure competitive inhibitors are accurately assessed.[10]
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.[7]
-
-
Kinase Reaction:
-
In a 384-well white assay plate, add 2.5 µL of 4X kinase solution.
-
Add 2.5 µL of 4X test compound dilution (or DMSO for 'no inhibitor' controls).
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the reaction by adding 5 µL of 2X substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature. The optimal time may vary depending on the kinase's activity and should be determined empirically.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Mix on an orbital shaker for 2 minutes.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
| Kinase Target | IC₅₀ (nM) for Compound X |
| CDK2/CycA | 15 |
| MAPK1 (ERK2) | 850 |
| GSK3β | 1,200 |
| SRC | >10,000 |
| EGFR | >10,000 |
Part 2: Cell-Based Assays for Target Engagement and Cellular Efficacy
While biochemical assays are critical for determining direct potency, they do not account for cell permeability, target accessibility, or off-target effects in a complex cellular environment. Cell-based assays are therefore essential to validate that a compound engages its intended target in living cells and elicits the desired biological response.[11][12]
Intracellular Target Engagement (NanoBRET™ Assay)
Expertise & Experience: Confirming that a compound binds its target inside a living cell is a crucial step in drug development. The NanoBRET™ Target Engagement Assay provides a quantitative measure of compound binding in the physiological context of an intact cell.[13] The technology is based on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® Luciferase (the energy donor) and a cell-permeable fluorescent tracer that reversibly binds the target's active site (the energy acceptor).[14] When a test compound enters the cell and competes with the tracer for binding to the target, the BRET signal decreases in a dose-dependent manner, allowing for the determination of intracellular affinity.[15]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Assay Plating:
-
Prepare a serial dilution of the test compound in Opti-MEM®.
-
In a white 96-well assay plate, add the cell suspension.
-
Add the test compound dilutions and the fluorescent NanoBRET™ tracer at a pre-optimized concentration.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach equilibrium.[16]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor to quench any signal from lysed cells.[14]
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (Donor Emission: ~460 nm, Acceptor Emission: ~618 nm).[14]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data and plot the corrected BRET ratio against the logarithm of the compound concentration to determine the intracellular IC₅₀.
-
| Assay Type | Target | IC₅₀ (nM) for Compound X |
| Biochemical (Luminescent) | CDK2 | 15 |
| Cellular (NanoBRET™) | CDK2 | 150 |
This table illustrates a common scenario where cellular potency is lower than biochemical potency, which can be due to factors like cell permeability or active efflux.
Cell Viability / Proliferation Assay (MTT Assay)
Expertise & Experience: The ultimate goal of an anti-cancer agent is to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability. The assay is based on the principle that metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[19] This assay is a cornerstone for evaluating the cytotoxic or cytostatic effects of compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to convert the MTT to formazan.[17]
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
Expertise & Experience: A key mechanism by which kinase inhibitors induce cancer cell death is through apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[20] The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for detecting their activity.[21] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3/7.[22] When active caspase-3/7 in apoptotic cells cleaves this substrate, a substrate for luciferase (aminoluciferin) is released, leading to light production.[21] This "add-mix-measure" assay is ideal for quantifying apoptosis induction across different treatment conditions.
Caption: Simplified cascade leading to effector caspase activation.
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with serial dilutions of the test compound for a predetermined time (e.g., 24 hours). Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[21]
-
Add 100 µL of the reagent to each 100 µL of sample in the well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the fold-change in luminescence relative to the vehicle-treated control cells.
-
| Compound X Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| 0.1 | 1.2 |
| 1.0 | 4.5 |
| 10.0 | 12.8 |
Target Pathway Modulation (Western Blot Analysis)
Expertise & Experience: To confirm that the observed cellular effects (e.g., decreased viability) are a direct result of inhibiting the intended kinase target, it is crucial to measure the phosphorylation status of downstream pathway components.[23] For example, if a compound targets a kinase in the MAPK pathway (e.g., MEK), one would expect to see a decrease in the phosphorylation of its substrate, ERK. Western blotting is a powerful technique to visualize and quantify these changes.[24] By using antibodies specific to both the phosphorylated form (e.g., anti-phospho-ERK) and the total protein (e.g., anti-total-ERK), one can demonstrate specific inhibition of signaling activity.[25]
Caption: Inhibition of the MAPK pathway by a targeted inhibitor.
-
Cell Treatment and Lysis:
-
Culture cells to ~80% confluency and treat with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[24]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., rabbit anti-phospho-ERK).
-
Wash the membrane three times with TBST.
-
Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).[24]
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Re-probing:
-
Detect the signal using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein or loading control signal.
-
References
- Title: MTT Assay Protocol for Cell Viability and Prolifer
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: MTT (Assay protocol) Source: Protocols.io URL:[Link]
- Title: Cell-based Kinase Assays Source: Profacgen URL:[Link]
- Title: Immuno-oncology Cell-based Kinase Assay Service Source: Cre
- Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL:[Link]
- Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents Source: Anti-Cancer Agents in Medicinal Chemistry URL:[Link]
- Title: Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents Source: PubMed URL:[Link]
- Title: Pyrazolopyridine: An efficient pharmacophore in recent drug design and development Source: ResearchG
- Title: NanoBRET assays to assess cellular target engagement of compounds Source: EUbOPEN URL:[Link]
- Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC, NIH URL:[Link]
- Title: Considerations and suggested workflow for in vitro kinase inhibitor characterization Source: ResearchG
- Title: Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines Source: PMC, NIH URL:[Link]
- Title: Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors Source: MDPI URL:[Link]
- Title: Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora Source: PMC, NIH URL:[Link]
- Title: Kinase assays Source: BMG LABTECH URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity | MDPI [mdpi.com]
- 5. promega.com [promega.com]
- 6. Kinase-Glo® Luminescent Kinase Assays [promega.jp]
- 7. promega.com [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 16. eubopen.org [eubopen.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. broadpharm.com [broadpharm.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. stemcell.com [stemcell.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 22. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support resource for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances and challenges of complex cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura coupling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a substrate known for its unique challenges.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. We focus on the causality behind these issues and provide actionable, step-by-step solutions.
Question 1: Why is my reaction yield consistently low or non-existent?
Low yield is the most common issue and can stem from multiple, often interconnected, factors. The pyrazolo[4,3-b]pyridine core presents specific challenges due to its nitrogen-rich, electron-deficient nature.
Probable Causes & Solutions:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in the pyrazolopyridine ring can coordinate to the palladium center, leading to catalyst deactivation and stalling the catalytic cycle.[1][2][3][4] This is a primary challenge for many nitrogen-containing heterocycles.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands form stable, highly active palladium complexes that sterically shield the metal center, preventing inhibition by the heterocyclic substrate or product.[5][6] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(tBu)₃) classes are industry standards for these challenging couplings.[5][6][7]
-
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this demanding substrate. The oxidative addition step can be sluggish with electron-deficient heteroaryl halides.
-
Solution: Systematically screen a panel of modern palladium pre-catalysts and ligands. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand often provides superior results.[8] See Table 1 for recommended systems.
-
-
Poor Reagent Solubility: The polar nature of this compound can lead to poor solubility in common non-polar solvents like toluene, hindering reaction kinetics.[1][9]
-
Suboptimal Base or Temperature: The choice and strength of the base are critical for the transmetalation step, but an overly harsh base or excessive heat can promote side reactions.[14][15]
Question 2: I'm observing significant amounts of debrominated starting material (1H-pyrazolo[4,3-b]pyridine). What is causing this and how can I prevent it?
This side reaction, known as protodeboronation of the boronic acid partner followed by reductive dehalogenation of the starting material, is a major yield-reducing pathway.
Probable Causes & Solutions:
-
Protodeboronation of the Boronic Acid: The C-B bond of the boronic acid is susceptible to cleavage by proton sources (like water) in the reaction mixture, especially under basic conditions, effectively destroying the coupling partner.[1][8]
-
Solution 1 - Use a Boronate Ester: The most effective solution is to replace the boronic acid with its corresponding boronic pinacol ester.[18][19] Esters are significantly more stable and less prone to protodeboronation.[18][20] They slowly hydrolyze in situ to generate the active boronic acid, keeping its ambient concentration low and minimizing the side reaction.
-
Solution 2 - Anhydrous Conditions: While many Suzuki protocols use aqueous media, switching to strictly anhydrous conditions can suppress protodeboronation.[9] This involves using anhydrous solvents and bases like potassium trimethylsilanolate (TMSOK).[9]
-
-
Reductive Dehalogenation: Trace palladium hydride species, formed from side reactions, can react with the this compound to replace the bromine with a hydrogen atom.
-
Solution: Ensure a truly inert atmosphere. Rigorously degas all solvents and reagents and maintain a positive pressure of argon or nitrogen throughout the experiment.[15] Oxygen can interfere with the catalytic cycle and promote side reactions.
-
Question 3: My reaction produces a complex mixture of byproducts, including homocoupled boronic acid (biaryl). Why is this happening?
Homocoupling is another common side reaction that consumes your valuable boronic acid and complicates purification.
Probable Causes & Solutions:
-
Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[1][8]
-
High Temperature or Prolonged Reaction Time: Excessive thermal energy can sometimes favor side reactions over the desired cross-coupling pathway.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is better to optimize the catalyst system rather than simply increasing the temperature or reaction time.[22]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues with this specific Suzuki coupling.
Caption: A workflow for troubleshooting low Suzuki coupling yields.
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for coupling with this compound?
There is no single "best" catalyst, as the optimal choice can depend on the specific boronic acid partner. However, for challenging heteroaryl couplings, systems based on bulky, electron-rich phosphine ligands are consistently superior.[5][6]
| Palladium Pre-catalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd₂(dba)₃ | XPhos | 1-3% | Excellent for heteroaryl halides; high activity and stability. Often a top performer. |
| Pd(OAc)₂ | SPhos | 1-3% | Broad applicability, highly active for challenging substrates. |
| PdCl₂(dppf) | (self-ligated) | 3-5% | A common starting point, but may be less effective for this specific substrate than modern systems.[21] |
| Pd(PPh₃)₄ | (self-ligated) | 5-10% | "Classical" catalyst; often requires higher temperatures and loadings and is prone to failure with N-heterocycles.[7] |
| Table 1: Comparison of Recommended Catalyst Systems. |
Q2: Should I use a boronic acid or a boronic ester?
For this substrate, a boronic pinacol ester is strongly recommended . The decision hinges on a classic reactivity-stability trade-off.[18][19]
| Feature | Boronic Acid | Boronic Pinacol Ester |
| Reactivity | Higher; can lead to faster reactions.[18][23] | Lower; requires slightly more forcing conditions. |
| Stability | Lower; susceptible to decomposition. | High; often stable, crystalline solids.[18][19] |
| Protodeboronation | High susceptibility, a major source of low yield.[1] | Low susceptibility; significantly reduces this side reaction.[20] |
| Handling | Can be difficult to purify and handle. | Easy to handle, purify by chromatography, and store.[19] |
| Table 2: Comparison of Boronic Acid vs. Boronic Pinacol Ester. |
The enhanced stability of the boronate ester prevents its premature degradation, which is a critical advantage when coupling with challenging heterocycles that may require longer reaction times or higher temperatures.[19]
Q3: What are the optimal base and solvent conditions?
The base facilitates the crucial transmetalation step by activating the boronic acid/ester.[14][24] The solvent must solubilize all components.
| Base | Equivalents | Solvent System (v/v) | Typical Temp (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (4:1) | 90 - 110 | A robust, general-purpose choice. Good solubility for the base.[13][16] |
| Cs₂CO₃ | 2.0 - 3.0 | Toluene / H₂O (4:1) | 90 - 110 | Often provides higher yields, but is more expensive.[17] |
| K₂CO₃ | 2.0 - 3.0 | DMF / H₂O (4:1) | 80 - 100 | A common and effective base, often used in aqueous systems.[11][21] |
| Table 3: Recommended Base and Solvent Combinations. |
Pro-Tip: Always degas your solvent mixture thoroughly by sparging with argon or nitrogen for at least 30 minutes before adding the palladium catalyst.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust set of starting conditions for the Suzuki coupling of this compound with a generic arylboronic pinacol ester.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic Pinacol Ester (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.08 equiv, 8 mol%)
-
K₃PO₄ (3.0 equiv), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic pinacol ester, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and XPhos in a small amount of dioxane. Add this catalyst slurry to the main reaction flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask to achieve the desired concentration (typically 0.1 M with respect to the limiting reagent) and a 4:1 dioxane:water ratio.
-
Degassing: Subject the entire mixture to three cycles of vacuum backfilling with inert gas to ensure all oxygen is removed.[8]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC.[8] Look for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ACS Publications. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- NIH. (n.d.).
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
- Benchchem. (n.d.). A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison.
- NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ResearchGate. (n.d.). Comparison of reactivity of different boron reagents.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- NIH. (n.d.).
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Benchchem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
- JACS. (n.d.).
- MDPI. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Arkat USA. (n.d.).
- NIH. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low... How can i improvise my reaction?.
- NIH. (n.d.).
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- NIH. (2017).
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- NIH. (n.d.). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. quora.com [quora.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
- 22. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-1H-pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support guide for the synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies to optimize your reaction outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Question 1: My reaction to form the pyrazolopyridine ring via cyclization is complete by TLC, but my isolated yield is low and I see a significant amount of an insoluble, high-melting point solid. What is happening?
Answer:
This is a classic issue often caused by the formation of dimeric or polymeric byproducts. The primary cause is typically related to the reactivity of the hydrazine reagent and the reaction conditions.
Causality: When synthesizing the pyrazolopyridine core from a precursor like 2-chloro-5-bromo-3-formylpyridine and hydrazine, the reaction proceeds through a hydrazone intermediate. Under forcing conditions (e.g., high heat, prolonged reaction times, or incorrect stoichiometry), this intermediate can react with another molecule of the starting aldehyde instead of cyclizing intramolecularly. Furthermore, hydrazine itself can bridge two pyridine molecules, leading to insoluble polymeric materials.
Troubleshooting Protocol:
-
Control Reagent Stoichiometry: Use a moderate excess of hydrazine (typically 1.5 to 2.5 equivalents). A large excess can promote side reactions.
-
Temperature Management: Initiate the reaction at a lower temperature (e.g., room temperature or 50°C) and slowly increase the heat only if necessary. Refluxing for extended periods should be a last resort.[1]
-
Dilution: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular polymerization.
-
Purification: If these byproducts form, they are often insoluble in common organic solvents like ethyl acetate or dichloromethane. They can frequently be removed by simple filtration of the crude reaction mixture before proceeding with aqueous work-up and extraction of the desired product.
Question 2: I am performing a direct bromination on 1H-pyrazolo[4,3-b]pyridine and my mass spectrum shows a cluster of peaks at M, M+78/80, and M+158/160/162. What are these byproducts?
Answer:
You are observing a mixture of your desired mono-brominated product along with unreacted starting material and over-brominated species. The isotopic pattern of bromine (approx. 1:1 ratio of 79Br and 81Br) is characteristic.
-
M: Unreacted 1H-pyrazolo[4,3-b]pyridine.
-
M+78/80: Desired this compound.
-
M+158/160/162: Dibrominated 1H-pyrazolo[4,3-b]pyridine byproducts.
Causality: The pyrazolopyridine ring system is electron-rich and susceptible to electrophilic aromatic substitution. Without careful control, the reaction can proceed past the mono-bromination stage. The second bromination can occur at other available positions on either the pyrazole or pyridine ring.
Mitigation Strategy:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. | NBS provides a slow, steady concentration of electrophilic bromine, reducing the likelihood of rapid, uncontrolled multiple additions. |
| Stoichiometry | Use precisely 1.0 to 1.1 equivalents of the brominating agent. | Prevents excess reagent from driving the reaction towards di-substitution. |
| Temperature | Run the reaction at 0°C or room temperature. Avoid heating. | Lower temperatures decrease the reaction rate, allowing for better control over the mono-substitution. |
| Monitoring | Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | Prevents the product from being converted into byproducts after its formation. |
Question 3: My NMR spectrum is clean, but I suspect I have a regioisomeric byproduct. How can I confirm this and what is the likely cause?
Answer:
Regioisomeric impurities are one of the most challenging issues in this synthesis. The most common cause is the use of an impure pyridine-based starting material or lack of regiocontrol during the cyclization or bromination step. For instance, if synthesizing from a substituted 2-aminopyridine, you could potentially form the isomeric pyrazolo[3,4-c]pyridine.[2][3]
Confirmation and Identification:
-
2D NMR Spectroscopy: A 2D-NOESY or HMBC experiment is the most definitive way to confirm the structure.[4] For this compound, you should observe specific correlations between protons that confirm the connectivity. For example, a NOESY correlation between the pyrazole N-H and a proton on the pyridine ring can help establish the regiochemistry.
-
Reference Standard: If possible, compare the analytical data (TLC, HPLC, NMR) to a certified reference standard of the desired product and other potential isomers.
Logical Troubleshooting Workflow:
Below is a workflow to diagnose and address potential byproduct formation.
Caption: Troubleshooting workflow for byproduct identification.
Frequently Asked Questions (FAQs)
What are the most common classes of byproducts in this compound synthesis?
The byproducts can be broadly categorized based on the synthetic route.
Route 1: Cyclization of a Pyridine Precursor with Hydrazine
-
Incomplete Cyclization Products: The most common is the stable hydrazone intermediate, which fails to undergo the final ring-closing step.
-
Regioisomers: If the pyridine precursor has the potential for cyclization in different ways, other pyrazolopyridine isomers like pyrazolo[3,4-c]pyridine can form.[3] This is highly dependent on the substitution pattern of the starting pyridine.
-
Polymeric Materials: As discussed in the troubleshooting section, intermolecular reactions can lead to insoluble, high molecular weight byproducts.
Route 2: Direct Bromination of 1H-pyrazolo[4,3-b]pyridine
-
Over-bromination Products: Dibromo- and even tribromo-pyrazolo[4,3-b]pyridines are common if the reaction is not carefully controlled.
-
Regioisomeric Bromination: Bromination may occur at other positions, such as C3 or C7, leading to a mixture of bromo-isomers that can be very difficult to separate.
-
Ring-Opened Products: Under very harsh electrophilic conditions (e.g., strong Lewis acids, high temperatures), cleavage of the pyrazole ring can occur, leading to complex halogenated pyridine derivatives.[5]
How can I effectively purify this compound from its byproducts?
A multi-step purification strategy is often necessary.
Recommended Purification Protocol: Flash Column Chromatography
-
Adsorbent: Use standard silica gel (230-400 mesh).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel or celite. Dry-loading is highly recommended as it improves resolution.
-
Solvent System (Eluent): The polarity of the byproducts dictates the best solvent system.
-
For removing less polar byproducts (e.g., dibrominated species): Start with a low-polarity mobile phase and gradually increase the polarity. A good starting gradient is 100% Hexanes ramping to 50% Ethyl Acetate in Hexanes. The dibrominated products will typically elute before the mono-brominated product.
-
For removing more polar byproducts (e.g., hydrazone intermediate): A gradient of Ethyl Acetate in Hexanes or Dichloromethane/Methanol can be effective. The polar intermediates will remain on the column longer than the desired product.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
-
Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can further enhance purity.
Why is regioselectivity a concern, and how can it be controlled?
Regioselectivity is critical because the biological activity of pyrazolopyridine derivatives is often highly dependent on the precise location of substituents. The formation of the wrong regioisomer can lead to inactive compounds and complex purification challenges.
Controlling Regioselectivity:
-
In Cyclization Reactions: The primary way to control regioselectivity is by using a starting material that can only cyclize in one direction. For example, starting with a 2-halo-3-formylpyridine derivative ensures the pyrazole ring forms with a specific orientation relative to the pyridine nitrogen. Using unsymmetrical precursors can lead to mixtures of isomers.[6]
-
In Bromination Reactions: The inherent electronic properties of the pyrazolo[4,3-b]pyridine ring direct the electrophile. However, this can be influenced by:
-
Protecting Groups: Protecting the N1 position of the pyrazole can alter the electronic distribution and direct bromination to a different position.
-
Reaction Conditions: Solvent and temperature can influence the regiochemical outcome. For instance, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations.[6] While not directly for bromination, this highlights the principle that solvent choice can be a powerful tool.
-
Sources
- 1. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 5-bromo-1H-pyrazolo[3,4-c]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
preventing dehalogenation of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Technical Support Center: 5-Bromo-1H-pyrazolo[4,3-b]pyridine
A Guide for Synthetic Chemists on Preventing Dehalogenation
Welcome to the technical support center for this compound. As a Senior Application Scientist, I understand that while this building block is invaluable for creating novel molecular architectures, it can present challenges, most notably the undesired loss of the bromine atom (dehalogenation) during synthetic manipulations. This guide is structured to provide direct, actionable solutions to the common problems you may encounter.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues reported by researchers. Each answer provides not only a solution but also the chemical reasoning behind it, empowering you to make informed decisions in your experiments.
Q1: I'm seeing significant hydrodehalogenation in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). My main byproduct is the parent 1H-pyrazolo[4,3-b]pyridine. What is happening and how can I fix it?
A1: Root Cause & Mechanism
Hydrodehalogenation is a frequent side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaromatic halides like this compound.[1] The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] This Pd-H intermediate can arise from several sources:
-
β-Hydride Elimination: From alkoxide bases (e.g., NaOtBu), especially at elevated temperatures.
-
Solvent or Water: Protic solvents (alcohols) or residual water can react with the palladium complex.[3]
-
Reagents: Amines in Buchwald-Hartwig reactions or even the phosphine ligands themselves can be hydride sources.[1]
Once formed, the Pd-H species can participate in a competing catalytic cycle where it undergoes reductive elimination with your substrate, cleaving the C-Br bond and replacing it with a C-H bond.[1][2]
Solutions & Optimization Strategy
Your goal is to make the desired productive catalytic cycle (oxidative addition, transmetalation/amine coordination, and reductive elimination) kinetically favored over the dehalogenation pathway.
-
Ligand Selection is Critical: This is your most powerful tool. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands. These ligands accelerate the reductive elimination step (the product-forming step), helping it to outcompete the dehalogenation pathway.[1][4][5][6][7]
-
Re-evaluate Your Base: Strong, nucleophilic, or protic bases can be problematic.
-
For Suzuki: Switch from alkoxides (NaOtBu, K-OtBu) to weaker, non-coordinating inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][9] These are less likely to generate Pd-H species.
-
For Buchwald-Hartwig: While strong bases like NaOtBu or LHMDS are often necessary, ensure they are high purity and used in an anhydrous environment.[10][11]
-
-
Solvent Choice Matters: Avoid protic solvents like alcohols.
-
Recommended: Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[12] Ensure they are properly degassed to remove oxygen, which can degrade the catalyst.
-
-
Lower the Temperature: Dehalogenation can have a higher activation energy than the desired coupling.[1] Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may selectively slow down the side reaction.
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination.[7][8] |
| Base | NaOtBu, NaOH, Et₃N | K₃PO₄, Cs₂CO₃ | Weaker, non-coordinating bases reduce Pd-H formation.[1][9] |
| Solvent | Alcohols, DMF, excess H₂O | Anhydrous Toluene, Dioxane | Aprotic solvents are not hydride sources.[12] |
| Temperature | >100 °C | 60-80 °C | May selectively disfavor the dehalogenation pathway. |
Q2: I'm trying to perform a lithium-halogen exchange with n-BuLi or t-BuLi at -78 °C, but upon quenching with an electrophile, I only recover the dehalogenated starting material. What's going wrong?
A2: Root Cause & Mechanism
This is a classic issue when working with nitrogen-containing heterocycles. There are two primary competing reactions:
-
Proton Abstraction: The N-H proton of the pyrazole ring is acidic. The organolithium reagent can act as a base, deprotonating the nitrogen, which consumes your reagent and deactivates the molecule towards the desired exchange.
-
Proton Source During Quench: The newly formed aryllithium species is extremely basic. If there is any adventitious proton source (e.g., moisture, trace acid in the electrophile, or the solvent itself if the reaction warms up), it will be rapidly protonated to give the dehalogenated product before it can react with your electrophile.[13]
Solutions & Optimization Strategy
-
Protect the N-H Group: This is the most robust solution. Before attempting the lithium-halogen exchange, protect the pyrazole nitrogen.
-
Recommended Protecting Groups: BOC (di-tert-butyl dicarbonate), SEM (2-(trimethylsilyl)ethoxymethyl chloride), or a simple PMB (p-methoxybenzyl) group. Protection removes the acidic proton, preventing the initial side reaction.
-
-
Use the Right Reagent and Conditions:
-
Reagent: n-Butyllithium is generally preferred over t-butyllithium for exchange reactions as t-BuLi is more basic and can favor proton abstraction.[14]
-
Temperature: Maintain a very low temperature (≤ -78 °C) throughout the addition and reaction time to ensure the stability of the aryllithium intermediate.[15]
-
Solvent: Use anhydrous THF or diethyl ether.
-
-
Perform a "Reverse Quench": Instead of adding the electrophile to your aryllithium solution, slowly add your aryllithium solution (via cannula) to a cold (-78 °C) solution of the electrophile. This ensures the electrophile is always in excess, maximizing the chance of capture before protonation.
// Start Start [label="Start: this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Step 1: Protection Protect [label="Protect N-H?\n(e.g., with BOC, SEM)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Step 2: Li-Halogen Exchange Exchange [label="Add n-BuLi\nAnhydrous THF, -78°C", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Step 3: Quench Quench [label="Quench Method?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcomes Success [label="SUCCESS:\nDesired C-5 Functionalization", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="FAILURE:\nDehalogenated Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections Start -> Protect; Protect -> Exchange [label="Yes (Recommended)"]; Start -> Exchange [label="No (Risky)", style=dashed]; Exchange -> Quench; Quench -> Success [label="Reverse Quench:\nAdd lithiate to electrophile"]; Quench -> Failure [label="Direct Quench:\nAdd electrophile to lithiate", style=dashed];
caption [label="Fig. 2: Workflow for successful Li-halogen exchange.", shape=plaintext, fontsize=10]; } dot
Q3: Can I form a Grignard reagent from this compound?
A3: Root Cause & High Risk
Direct formation of a Grignard reagent from this substrate is extremely challenging and generally not recommended.[16][17] The acidic N-H proton will react with any Grignard reagent as it forms, leading to decomposition and the dehalogenated starting material.[17][18]
Recommended Alternative: Halogen-Magnesium Exchange
If a magnesium-based nucleophile is required, a more reliable method is a halogen-magnesium exchange using a "Turbo Grignard" reagent like i-PrMgCl·LiCl. This exchange can often be performed at low temperatures, which can be more tolerant of sensitive functional groups than the classical Grignard formation with magnesium turnings.
Critical Prerequisite: Even for this exchange reaction, N-H protection is mandatory . The acidic proton must be masked before introducing any organomagnesium species.
Protocol: Halogen-Magnesium Exchange
-
Protect the N-H of this compound (e.g., with a BOC group).
-
Dissolve the N-protected substrate in anhydrous THF.
-
Cool the solution to between -15 °C and 0 °C.
-
Slowly add a solution of i-PrMgCl·LiCl (typically 1.1 equivalents).
-
Stir for 1-2 hours at this temperature before quenching with the desired electrophile.
Validated Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is designed as a robust starting point for coupling this compound with various arylboronic acids.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous powdered potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
In a separate vial, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the additional ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the reaction vial with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL) to the reaction vial via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- El-Gharabli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Deng, J., et al. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development.
- Wang, D., & Gardinier, J. R. (2020). Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. Dalton Transactions.
- Pawar, G. G., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
- Gilman, H., & Spatz, S. M. (1943). Lithium Halogen Exchange in Pyridine. Journal of the American Chemical Society.
- Orbach, M., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Grignard reagent.
- Master Organic Chemistry. (2011). Grignard Reagents.
- Grokipedia. (n.d.). Metal–halogen exchange.
- Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cfmot.de [cfmot.de]
- 5. gessnergroup.com [gessnergroup.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
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- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Reactivity of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This bicyclic heteroaromatic scaffold is a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors.[1][2][3] However, its unique electronic and structural properties can present significant challenges in achieving efficient and reproducible cross-coupling reactions.
This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues of poor reactivity. We will delve into the common pitfalls encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings and provide field-proven strategies for success.
Core Chemical Principles Influencing Reactivity
The reactivity of this compound is governed by a confluence of factors that can complicate standard cross-coupling protocols. Understanding these is the first step in effective troubleshooting.
-
Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient, which can influence the rate of oxidative addition, a key step in the catalytic cycle.
-
Catalyst Inhibition by Nitrogen Lone Pairs: The scaffold presents two nitrogen atoms (one in the pyridine ring, one in the pyrazole ring) whose lone pairs can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or deactivation and causing the reaction to stall.[4]
-
The N-H Proton: The pyrazole moiety contains an acidic N-H proton. While many modern catalytic systems can tolerate this, it can interfere with certain bases or catalyst systems, potentially requiring a protection strategy in challenging cases.
-
Tautomerism: For N-unsubstituted pyrazolopyridines, the 1H-tautomer is significantly more stable than the 2H-tautomer, simplifying the reactive landscape.[3][5]
Below is a visualization of the molecule highlighting these key features.
Caption: Key reactive and inhibitory sites of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound in cross-coupling reactions.
Category 1: Reaction Failure or Incomplete Conversion
This is the most frequently reported problem, often stemming from catalyst deactivation or suboptimal reaction conditions.
Question: My Suzuki-Miyaura coupling with an arylboronic acid is showing low to no conversion. What are the likely causes and how do I fix it?
Answer: Low conversion in Suzuki couplings of this substrate is typically traced back to catalyst inhibition or poor parameter selection.
Potential Causes & Solutions:
-
Catalyst Inhibition: The nitrogen lone pairs on your substrate are likely coordinating to the palladium center, preventing the catalytic cycle from proceeding efficiently.
-
Solution 1: Switch to Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ may not be sufficient. Employ bulky biarylphosphine ligands (often called "Buchwald ligands") such as XPhos, SPhos, or RuPhos . These ligands sterically shield the palladium center, disfavoring coordination from the substrate's nitrogen atoms.[6]
-
Solution 2: Use a Robust Pre-catalyst. Modern pre-catalysts (e.g., XPhos Pd G3 ) are often more stable and provide a more active catalytic species in solution compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][7]
-
-
Suboptimal Base/Solvent Combination: The choice of base is critical and its effectiveness is tied to the solvent.
-
Solution: A common starting point is an aqueous mixture of a polar aprotic solvent with a carbonate base (e.g., 1,4-Dioxane/water with K₂CO₃ or Na₂CO₃ ).[8][9] If this fails, consider screening stronger bases like K₃PO₄ or Cs₂CO₃ , which are often effective for challenging heteroaryl couplings.[10] Ensure the base has at least partial solubility in the chosen solvent system.
-
-
Ineffective Degassing: Oxygen can lead to oxidative degradation of the catalyst and promote unwanted side reactions like boronic acid homocoupling.
-
Solution: Do not underestimate the importance of a rigorous degassing protocol. Use a freeze-pump-thaw technique (at least three cycles) for the highest level of oxygen removal. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.[6]
-
Question: I'm attempting a Buchwald-Hartwig amination and see only starting material. What should I check first?
Answer: Buchwald-Hartwig aminations with this substrate are highly sensitive to the base, ligand, and atmosphere.
Potential Causes & Solutions:
-
Incorrect Base Selection: This is the most common failure point. Carbonate bases (K₂CO₃, Cs₂CO₃) are generally not strong enough to deprotonate the amine coupling partner effectively in this catalytic cycle.
-
Inappropriate Ligand: As with Suzuki couplings, catalyst inhibition is a major concern.
-
Reagent and Solvent Purity: This reaction is particularly sensitive to water and oxygen.
-
Solution: Use an anhydrous, aprotic solvent like toluene or 1,4-dioxane . Ensure all reagents are pure and the amine coupling partner is dry. All manipulations should be performed under a strict inert atmosphere (e.g., in a glovebox).[11]
-
Question: My Sonogashira coupling with a terminal alkyne is sluggish. What can I do to improve the reaction rate?
Answer: The Sonogashira reaction relies on a dual Pd/Cu catalytic system, and its efficiency can be hampered by several factors.[14]
Potential Causes & Solutions:
-
Copper Co-catalyst Issues: The copper(I) source is crucial for the formation of the copper acetylide intermediate.
-
Solution: Ensure you are using a reliable source of Copper(I) Iodide (CuI) . The quality can vary between suppliers. Sometimes, adding a slight excess (e.g., 5-10 mol%) can be beneficial. The reaction should be run in an amine base/solvent like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) , which also acts as a ligand for the copper.[11][15]
-
-
Suboptimal Palladium Catalyst/Ligand:
-
Solution: The classic Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂/CuI is a standard starting point and often effective.[15] If the reaction is still slow, consider that the pyridine nitrogen might be interfering. While less common for Sonogashira, switching to a bulkier phosphine ligand could potentially improve results.
-
-
Low Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient aryl bromides can require heating.
Category 2: Side Product Formation
Even when the reaction proceeds, unwanted side reactions can significantly lower the yield of the desired product.
Question: I'm observing a significant amount of a debrominated product (1H-pyrazolo[4,3-b]pyridine). How can I prevent this?
Answer: Debromination (or hydrodehalogenation) is a common side reaction in cross-coupling, arising from various potential pathways.
Potential Causes & Solutions:
-
Hydride Sources: Trace amounts of water or other protic impurities can react with the palladium catalyst or base to generate hydride species that lead to debromination.
-
Solution: Ensure all solvents are anhydrous and reagents are pure. Avoid using alcohols as solvents unless the protocol specifically calls for them.[6]
-
-
Protodeboronation (in Suzuki Coupling): The boronic acid can be cleaved by water/base before it has a chance to transmetalate to the palladium center. The resulting aryl anion is then protonated.
-
Solution: Use anhydrous conditions. Switching to a more stable boronic ester, such as a pinacol boronate (Bpin) , can significantly reduce the rate of protodeboronation.[6]
-
-
Reaction Time/Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try to run the reaction at the lowest temperature that provides a reasonable rate.
-
Category 3: Substrate-Specific Issues
Question: Does the N-H on the pyrazole ring interfere with the reaction? Should I protect it?
Answer: This is a critical strategic question. In many cases, protection is not necessary with modern catalyst systems.
-
When to Proceed Without Protection: For most Suzuki, Sonogashira, and many Buchwald-Hartwig reactions, using a robust catalyst/ligand system (e.g., a Buchwald pre-catalyst and ligand) with an appropriate base (e.g., K₂CO₃ for Suzuki, NaOtBu for amination) will tolerate the free N-H.[12] Proceeding without protection is more step-economical.
-
When to Consider Protection: If you have systematically optimized all other parameters (catalyst, ligand, base, solvent, temperature) and still face a complete lack of reactivity, N-protection should be considered. This is particularly true if you are using older or less robust catalyst systems.
Data & Protocols
Systematic Troubleshooting Workflow
When a reaction fails, avoid random changes. Follow a logical progression to identify the root cause.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Recommended Starting Conditions
The following tables provide validated starting points for your optimization efforts.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Comments |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%) | Pre-catalysts often provide higher activity and stability.[6][10] |
| Ligand | XPhos (4 mol%) or SPhos (4 mol%) | Bulky, electron-rich ligands are crucial to prevent catalyst inhibition.[6] |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₃PO₄ is stronger and can be more effective for challenging substrates.[10] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A standard solvent system that solubilizes both organic and inorganic reagents. |
| Temperature | 80–100 °C | A good starting range to ensure sufficient reaction rate.[8][9] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[6] |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Comments |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Common and effective palladium precursors.[10][13] |
| Ligand | XPhos (2.5-5 mol%) or tBuBrettPhos (2.5-5 mol%) | Bulky ligands are essential. tBuBrettPhos is designed for N-heterocycles.[12] |
| Base | NaOtBu (1.4 equivalents) | A strong, non-nucleophilic base is required. Handle in a glovebox.[10][11] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Aprotic solvents are necessary. Ensure they are rigorously dried.[11] |
| Temperature | 80–110 °C | Higher temperatures are often needed for C-N bond formation. |
| Atmosphere | Strict Inert (Glovebox Recommended) | Highly sensitive to air and moisture. |
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Comments |
|---|---|---|
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic, reliable catalyst for Sonogashira reactions. |
| Co-catalyst | CuI (5-10 mol%) | Essential for the catalytic cycle.[14][15] |
| Base / Solvent | Triethylamine (Et₃N) or DIPEA | Acts as both the base and a solvent/co-solvent. Must be anhydrous.[11][15] |
| Co-Solvent | THF or DMF (Anhydrous) | Often used to improve the solubility of the starting materials. |
| Temperature | Room Temperature to 80 °C | Start at RT and gently heat if the reaction is sluggish.[15][16] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents Glaser coupling (alkyne homocoupling). |
General Experimental Protocol (Suzuki-Miyaura Example)
This protocol outlines a self-validating system for performing a Suzuki-Miyaura coupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The solvent should be degassed separately by sparging with argon for 30 minutes prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Catalytic Cycle
Understanding the fundamental steps of the reaction you are troubleshooting is key. Below is a generalized diagram for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- Screening of palladium catalysts for the Suzuki coupling of...
- Sonogashira coupling - Wikipedia. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. [Link]
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - ResearchG
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. [Link]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. [Link]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dau.url.edu [dau.url.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. rsc.org [rsc.org]
improving solubility of 5-Bromo-1H-pyrazolo[4,3-b]pyridine for reactions
Welcome to the technical support center for 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the challenges associated with the handling and reactivity of this versatile heterocyclic building block. With a focus on improving solubility for common cross-coupling reactions, this guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.
Introduction: Understanding the Challenge
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors.[1] Its rigid, planar structure, however, often contributes to poor solubility in common organic solvents, posing a significant hurdle for its use in solution-phase reactions. This guide will equip you with the knowledge and practical techniques to overcome these solubility limitations and achieve consistent, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the recommended solvents for this compound?
A1: Based on successful reaction protocols, polar aprotic solvents are generally the most effective for dissolving this compound.
-
Dimethylformamide (DMF) has been successfully used as a solvent for this compound in Buchwald-Hartwig amination reactions.[1]
-
1,4-Dioxane , often in a mixture with water, is a common and effective solvent for Suzuki-Miyaura cross-coupling reactions involving similar bromo-azaheterocycles.[2][3]
-
Other polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) can also be considered, although their higher boiling points may require adjustments to your purification strategy.
It is always recommended to perform a small-scale solubility test with your specific reaction conditions before proceeding with the full-scale reaction.
Q2: I'm observing incomplete dissolution even with recommended solvents. What can I do to improve solubility?
A2: If you are still facing solubility issues, consider the following strategies:
-
Heating: Gently warming the solvent can significantly increase the solubility of this compound. For many cross-coupling reactions, the reaction temperature itself (often between 80-120 °C) is sufficient to achieve dissolution.[3][4]
-
Co-solvents: The use of a co-solvent system can modulate the polarity of the medium and improve solubility. For Suzuki reactions, a mixture of dioxane and water (e.g., 4:1 or 5:1 v/v) is a common practice.[2][3]
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.
-
Stirring Rate: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.
Q3: Can I use protic solvents like ethanol or methanol?
A3: While some syntheses of related heterocyclic compounds may use protic solvents, for cross-coupling reactions like Suzuki and Buchwald-Hartwig, aprotic solvents are generally preferred. Protic solvents can potentially interfere with the catalytic cycle and are less effective at dissolving the starting material at the required concentrations for these reactions.
Q4: My compound precipitates out of solution when I add other reagents. How can I prevent this?
A4: This phenomenon, often referred to as "crashing out," can occur when the addition of another reagent changes the overall polarity of the solvent system, reducing the solubility of your starting material. To mitigate this:
-
Order of Addition: Add the this compound to the solvent first and ensure it is fully dissolved (with heating if necessary) before adding other reagents.
-
Slow Addition: Add subsequent reagents, particularly those in a different solvent, slowly and with vigorous stirring to allow for gradual mixing and prevent localized concentration changes.
-
Solvent Compatibility: Ensure that the solvents used to dissolve other reagents are compatible with your primary reaction solvent.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Poor solubility of the starting material. | Even if the compound appears to have dissolved, it may not be at a sufficient concentration for the reaction to proceed efficiently. Refer to the solubility enhancement techniques in the FAQs, such as increasing the temperature or using a co-solvent. |
| Catalyst deactivation. | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation. Degas your solvents prior to use. | |
| Low yield of the desired product. | Incomplete dissolution leading to side reactions. | Undissolved starting material can lead to localized "hot spots" and decomposition. Ensure complete dissolution before initiating the reaction. |
| Incorrect solvent choice. | The choice of solvent can significantly impact the outcome of a cross-coupling reaction. For Suzuki reactions, a dioxane/water mixture is often optimal.[2][3] For Buchwald-Hartwig aminations, DMF has proven effective.[1] | |
| Difficulty in purifying the product. | High-boiling point solvents (e.g., DMF, DMSO) are difficult to remove. | If using high-boiling point solvents, consider purification methods such as crystallization or precipitation by adding an anti-solvent. For column chromatography, it may be necessary to perform an aqueous work-up to remove the bulk of the high-boiling solvent first. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments involving this compound.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted from a reported synthesis of a TRK inhibitor precursor.[1]
Materials:
-
5-Bromo-1H-pyrazolo[3,4-b]pyridine
-
Amine coupling partner
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-1H-pyrazolo[3,4-b]pyridine, the amine coupling partner, the palladium catalyst, the phosphine ligand, and the base.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on general procedures for the Suzuki coupling of related bromo-azaheterocycles.[2][3]
Materials:
-
This compound
-
Boronic acid or boronate ester coupling partner
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid or boronate ester, the palladium catalyst, and the base.
-
Add a mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 85-100 °C) under an inert atmosphere with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and perform an aqueous work-up.
-
Dry the organic layer, concentrate, and purify the product by flash column chromatography or recrystallization.
Visualizing Experimental Workflows
Caption: Workflow for the Buchwald-Hartwig Amination Protocol.
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Protocol.
References
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 2. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the synthesis of novel compounds based on this important heterocyclic scaffold. The pyridine nitrogen in the pyrazolopyridine core can act as a ligand for the palladium catalyst, often leading to catalyst deactivation and low reaction yields, a common issue with heteroaryl substrates.[1][2] Therefore, careful selection of the catalyst system is paramount for success.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which palladium catalyst and ligand system should I start with?
A1: For Suzuki-Miyaura couplings involving N-heterocyclic bromides like this compound, a highly active catalyst system is often necessary to overcome potential catalyst inhibition by the substrate's nitrogen atoms.[1] A robust starting point is to use a palladium(II) precatalyst, which is reduced in situ to the active Pd(0) species.
A highly recommended initial catalyst system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) . This catalyst has demonstrated high efficacy in the Suzuki coupling of other N-heterocyclic bromides, such as 5-bromo-indazoles, affording high yields in relatively short reaction times.[3][4]
| Catalyst Component | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(dppf)Cl₂ (2-5 mol%) | Often effective for N-heterocyclic substrates, providing a good balance of activity and stability.[3][4] |
| Ligand | dppf (comes with the precatalyst) | The ferrocene backbone provides a wide bite angle, which can promote reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | Carbonate and phosphate bases are generally effective and well-tolerated by many functional groups.[1][3] |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or DME | A mixture of an aprotic solvent and water is common for Suzuki reactions to aid in dissolving the base and boronic acid.[3] |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion without significant decomposition.[3] |
If this initial system provides low yields, consider screening other ligands such as SPhos or XPhos, which are known to be effective for challenging Suzuki couplings.[5]
Q2: My Buchwald-Hartwig amination of this compound is giving low conversion. What are the key parameters to optimize?
A2: Low conversion in Buchwald-Hartwig aminations of electron-rich N-heterocycles is a common challenge. The key is to select a catalyst system that favors the desired C-N bond formation over side reactions and catalyst deactivation.
A systematic optimization should focus on the ligand, base, and palladium source .
Recommended Optimization Workflow:
Caption: Buchwald-Hartwig Optimization Workflow
Detailed Explanation:
-
Ligand Selection: Standard ligands like BINAP may not be optimal. Bulky, electron-rich biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos) or ferrocene-based ligands from the Hartwig group are often more effective for coupling with heteroaryl chlorides and bromides.[6]
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOt-Bu) are commonly used, they can sometimes lead to substrate decomposition if sensitive functional groups are present.[7][8] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[7] For challenging couplings, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.[8]
-
Palladium Source: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed palladium precatalyst can lead to more consistent generation of the active catalytic species.[8][9] These precatalysts can sometimes allow for lower reaction temperatures and catalyst loadings.[9]
Q3: I want to perform a Sonogashira coupling. Is a copper co-catalyst necessary?
A3: While the classic Sonogashira reaction utilizes a palladium catalyst and a copper(I) co-catalyst, copper-free conditions have become increasingly popular to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[10][11][12] For a substrate like this compound, starting with a copper-free protocol is a sound strategy.
Recommended Copper-Free Sonogashira Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%) | Standard, reliable palladium sources for Sonogashira couplings.[13] |
| Ligand | PPh₃ (comes with the precatalyst) | Triphenylphosphine is a classic ligand for this transformation. |
| Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF or DMF | Good solvents for solubilizing the reactants. |
| Temperature | Room Temperature to 80 °C | The reaction can often proceed at mild temperatures.[13][14] |
If the copper-free reaction is sluggish, the addition of a catalytic amount of copper(I) iodide (CuI, 2-10 mol%) can significantly accelerate the reaction.[11]
Troubleshooting Guide
Problem: My Suzuki coupling yield is low, and I observe significant amounts of debrominated starting material.
Potential Cause & Solution:
This side reaction is often a result of protodeboronation of the boronic acid coupling partner, followed by a competing dehalogenation pathway of your this compound.[1]
Troubleshooting Steps:
-
Use Anhydrous Conditions: Water can be a proton source for protodeboronation.[15] Ensure your solvent is anhydrous and the reaction is set up under a dry, inert atmosphere (Argon or Nitrogen).[1][15]
-
Switch to a Milder Base: Strong bases can promote protodeboronation. If you are using a strong base, consider switching to milder options like K₃PO₄, KF, or Cs₂CO₃.[15]
-
Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than their corresponding boronic acids.[1]
-
Rigorous Degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can lead to side reactions like homocoupling of the boronic acid.[15]
Caption: Troubleshooting Debromination in Suzuki Coupling
Problem: I'm observing a dark precipitate (palladium black) in my reaction, and the reaction has stalled.
Potential Cause & Solution:
The formation of palladium black indicates catalyst decomposition and precipitation out of the solution, leading to a loss of catalytic activity.[16] This can be caused by several factors, including high temperatures or an inappropriate ligand.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Excessive heat can accelerate catalyst decomposition.[15] Try running the reaction at a lower temperature for a longer period.
-
Screen Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst.[17] If you are using a simple ligand like PPh₃, switching to a bulkier, more electron-donating ligand (e.g., a biarylphosphine ligand like SPhos or XPhos) can prevent catalyst aggregation.
-
Check Reagent Purity: Impurities in your starting materials or solvent can sometimes poison the catalyst.[15]
-
Use a Precatalyst: As mentioned earlier, well-defined palladium precatalysts can sometimes offer greater stability and prevent the premature formation of palladium black.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Catalyst Screening
This protocol is designed for the parallel screening of different catalyst systems to identify the optimal conditions for the coupling of this compound with a boronic acid/ester.
-
Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Catalyst Addition: In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) in an anhydrous, degassed solvent (e.g., 1,4-Dioxane). Add the appropriate amounts of the catalyst and ligand solutions to each reaction vial.
-
Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 5-10 minutes.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) to each vial to achieve the desired concentration (typically 0.1 M).
-
Reaction: Place the vials in a heating block set to the desired temperature (e.g., 80-110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking small aliquots and analyzing them by LC-MS or GC-MS.[1]
-
Work-up (for analysis): Quench the aliquot with water, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer.[1]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a stir bar.[13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 2-3 equiv).[13]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography.
References
- PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of....
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- SpringerLink. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- R Discovery. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future..
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling.
- Spessard and Meissler. (2014). Cross-Coupling Reactions.
- MDPI. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- PubMed Central. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.
- SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.
- PMC - NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines.
- PMC - NIH. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
- ResearchGate. (2025). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes | Request PDF.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives
Welcome to the technical support center for the purification of 5-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established scientific principles and field-proven experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules with high purity.
I. Understanding the Core Challenges
The purification of this compound derivatives presents a unique set of challenges stemming from the inherent properties of the pyrazolopyridine scaffold. The presence of multiple nitrogen atoms imparts basicity, leading to strong interactions with acidic stationary phases like silica gel. Furthermore, the bromine substituent and the fused aromatic system influence the molecule's polarity, solubility, and potential for side reactions during synthesis and purification.
A foundational understanding of these characteristics is paramount for developing an effective purification strategy. Key considerations include:
-
Basicity and Interaction with Silica Gel: The pyridine and pyrazole nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, often resulting in peak tailing, poor resolution, and in some cases, irreversible adsorption during column chromatography.
-
Solubility Profile: These derivatives often exhibit moderate to low solubility in common non-polar organic solvents, which can complicate both chromatographic and recrystallization procedures.
-
Potential for Impurities: Synthetic routes to 5-Bromo-1H-pyrazolo[4,3-b]pyridines can generate a variety of impurities, including regioisomers, unreacted starting materials, and byproducts from side reactions.[1][2] Identifying and separating these impurities is a primary goal of the purification process.
-
Compound Stability: While generally stable, prolonged exposure to harsh acidic or basic conditions, or even the mild acidity of silica gel, can potentially lead to degradation of some derivatives.
II. Troubleshooting Guide: Column Chromatography
Column chromatography is the most widely used technique for the purification of this compound derivatives. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Severe Peak Tailing and Poor Resolution on Silica Gel
Causality: The basic nitrogen atoms of the pyrazolopyridine ring interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This interaction leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" effect where the back of the chromatographic peak is elongated.
Troubleshooting Workflow:
Caption: Workflow for addressing peak tailing.
Experimental Protocols:
Protocol 1: Addition of a Basic Modifier
-
Rationale: A small amount of a basic additive in the mobile phase will "cap" the acidic silanol groups on the silica, minimizing their interaction with the basic analyte.
-
Procedure:
-
Prepare your standard eluent (e.g., a mixture of ethyl acetate and hexanes).
-
To the final eluent mixture, add 0.1-1% (v/v) of triethylamine (TEA) or a few drops of aqueous ammonia.
-
Equilibrate the column with the modified eluent before loading your sample.
-
Monitor the elution by thin-layer chromatography (TLC), also using a TLC plate developed in the modified eluent.
-
Protocol 2: Switching to an Alternative Stationary Phase
-
Rationale: If basic modifiers are ineffective or incompatible with your downstream applications (e.g., certain biological assays), changing the stationary phase can be a robust solution.
-
Procedure:
-
Alumina: Choose neutral or basic alumina. Alumina has a less acidic surface than silica and can significantly improve the peak shape of basic compounds.
-
Reversed-Phase (C18): For more polar derivatives, reversed-phase chromatography is an excellent alternative. The separation is based on hydrophobicity, avoiding the issues with silanol interactions. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Issue 2: Co-elution of the Product with a Persistent Impurity
Causality: The impurity has a polarity very similar to the desired product, making separation by normal-phase chromatography challenging. This is often the case with regioisomers that can form during the synthesis of the pyrazolopyridine ring.[2]
Troubleshooting Table:
| Strategy | Rationale | Experimental Considerations |
| Optimize Solvent System | Fine-tuning the eluent polarity can sometimes resolve closely eluting spots. | Try different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate). A shallow gradient elution can also improve separation. |
| Change Stationary Phase | Different stationary phases offer different selectivities. | If using silica, consider alumina or a bonded phase like diol or cyano. |
| High-Performance Liquid Chromatography (HPLC) | HPLC provides significantly higher resolution than flash chromatography. | A reversed-phase C18 column is a good starting point. Method development will be required to optimize the mobile phase and gradient.[4] |
| Recrystallization | If the product is a solid and the impurity is present in a smaller amount, recrystallization can be highly effective. | See Section III for detailed protocols. |
III. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for the final purification of solid this compound derivatives, especially for removing minor impurities.
Issue 1: Difficulty in Finding a Suitable Recrystallization Solvent
Causality: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The unique polarity of the brominated pyrazolopyridine scaffold can make finding a single suitable solvent challenging.
Solvent Screening Protocol:
-
Procedure:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is too good. If it is insoluble even upon heating, the solvent is too poor.
-
For promising solvents, heat the mixture to boiling to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath.
-
The best solvent will yield a good crop of crystals upon cooling.
-
Commonly Successful Solvent Systems (Starting Points):
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Ethyl Acetate/Hexanes
-
Toluene
Issue 2: Oiling Out Instead of Crystallization
Causality: The compound is coming out of solution at a temperature above its melting point, or the solution is supersaturated. This is often due to cooling the solution too quickly or the presence of impurities that inhibit crystal lattice formation.
Troubleshooting Workflow:
Caption: Troubleshooting "oiling out" during recrystallization.
Experimental Protocols:
Protocol 3: Inducing Crystallization
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Slower Cooling: Insulate the flask to slow the rate of cooling. This can be done by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.
IV. Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A1: This can happen if your derivative is sensitive to the acidic nature of silica gel.
-
Neutralize the Silica: You can prepare a slurry of silica gel in your eluent containing 1% triethylamine, pour the column, and then run the purification. This will help to neutralize the stationary phase.
-
Use Alumina: As mentioned previously, switching to neutral or basic alumina is an excellent alternative.
-
Minimize Contact Time: If you must use silica, run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the stationary phase.
Q2: I have synthesized a derivative with a free -NH group on the pyrazole ring. Are there any special purification considerations?
A2: Yes, the -NH proton is acidic and can interact with basic sites, while the pyridine nitrogen is basic. This amphoteric nature can sometimes lead to streaking on TLC and broad peaks in chromatography.
-
Consider Protection: If possible, protecting the pyrazole -NH with a suitable protecting group (e.g., SEM or tosyl) before purification can simplify the process. The protecting group can be removed after purification.
-
Buffered Mobile Phase in HPLC: For reversed-phase HPLC, using a buffered mobile phase can help to maintain a consistent ionization state of your molecule, leading to sharper peaks.
Q3: What are the most likely impurities I should be looking for from my synthesis?
A3: The impurities will be highly dependent on your synthetic route. However, some common possibilities include:
-
Unreacted Starting Materials: For example, the aminopyrazole or the dicarbonyl compound used in the ring formation.[1][2]
-
Regioisomers: If you are using an unsymmetrical precursor for the pyridine ring formation, you may have a regioisomeric byproduct that can be difficult to separate.[2]
-
Over-brominated or De-brominated Species: Depending on the bromination conditions, you might have di-brominated byproducts or loss of the bromine atom.
-
Side-products from Reagents: For instance, if using a strong base, side reactions with the solvent or starting materials can occur.
Q4: Can I use recrystallization as the sole purification method?
A4: It depends on the purity of your crude product. Recrystallization is most effective for removing small amounts of impurities from a product that is already relatively pure (>90%). If your crude material contains significant amounts of multiple impurities, it is generally best to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization to achieve high purity.
V. References
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]
Sources
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-1H-pyrazolo[4,3-b]pyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are of significant interest in drug discovery due to their diverse biological activities, acting as inhibitors for various kinases and receptors.[1]
This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis and scale-up of this compound. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic route.
Core Synthetic Strategies & Key Challenges
The synthesis of the pyrazolo[4,3-b]pyridine core generally follows two main retrosynthetic approaches:
-
Strategy A: Pyrazole Annulation onto a Pyridine Ring. This is a common and often preferred route, typically starting from a substituted pyridine.
-
Strategy B: Pyridine Annulation onto a Pyrazole Ring. This approach begins with a pre-formed pyrazole ring, to which the pyridine ring is fused.
Each strategy presents unique challenges, particularly during scale-up. Common issues include poor regioselectivity, low yields, difficult purifications, and managing hazardous reagents. This guide will focus primarily on Strategy A , which is frequently employed for this specific bromo-derivative.
General Experimental Workflow (Strategy A)
The following diagram outlines a prevalent synthetic pathway starting from a 2-chloropyridine derivative.
Caption: A common workflow for pyrazolo[4,3-b]pyridine synthesis.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound and its precursors.
Q1: My overall yield is low. Which synthetic step is the most likely culprit and how can I optimize it?
Low overall yield is a frequent issue, often stemming from inefficiencies in multiple steps. The reduction of the nitro group and the subsequent Sandmeyer reaction are often critical points for optimization.
Potential Causes & Recommended Solutions:
-
Inefficient Nitro Group Reduction:
-
Cause: The choice of reducing agent and reaction conditions are paramount. Catalytic hydrogenation (e.g., H₂, Pd/C) can be highly effective but is sensitive to catalyst poisoning. Metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are robust but can lead to purification challenges with metal salts.
-
Solution: If using catalytic hydrogenation, ensure the substrate is free of sulfur-containing impurities. For metal/acid reductions, using finely powdered, activated iron is crucial for driving the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid over-reduction or side reactions.[2]
-
-
Poor Diazotization/Sandmeyer Reaction Yield:
-
Cause: The diazonium salt intermediate is often unstable, especially at elevated temperatures. Incomplete diazotization or premature decomposition of the salt before the addition of the copper(I) bromide catalyst will significantly lower the yield.[3]
-
Solution: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process. Ensure slow, portion-wise addition of sodium nitrite to control the exotherm. The copper(I) bromide should be freshly prepared or of high quality, as its catalytic activity is crucial for the radical-nucleophilic aromatic substitution mechanism.[3][4]
-
-
Suboptimal Cyclization (Japp-Klingemann):
-
Cause: The one-pot cyclization to form the pyrazole ring is complex. Incorrect pH, temperature, or stoichiometry can halt the reaction at an intermediate stage (e.g., the hydrazone) or promote side reactions.[1]
-
Solution: The Japp-Klingemann reaction is sensitive to pH. Careful control of the base used during the azo-coupling and subsequent cyclization is necessary. The use of stable arenediazonium tosylates can sometimes offer better control and higher yields compared to generating the diazonium salt in situ.[1][5]
-
Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity of my reaction?
Regioselectivity is a major challenge when constructing heterocyclic rings from unsymmetrical precursors.
Potential Causes & Recommended Solutions:
-
For Pyridine Annulation (Strategy B):
-
Cause: When reacting a 5-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound, two regioisomers can form. The outcome depends on the relative electrophilicity of the two carbonyl groups.[6][7]
-
Solution: The more electrophilic carbonyl group will typically react first with the more nucleophilic amino group of the pyrazole. To favor a specific isomer, you can use a 1,3-dicarbonyl compound with significantly different electronic properties at the two carbonyls (e.g., a trifluoromethyl group to activate one carbonyl).[6] Alternatively, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some pyrazole formations.[8]
-
-
For Pyrazole Annulation (Strategy A):
-
Cause: If starting with a precursor like 2,3-diamino-5-bromopyridine and reacting it with a dicarbonyl compound, regioselectivity issues can also arise depending on which amino group attacks first.
-
Solution: The relative nucleophilicity of the two amino groups on the pyridine ring will dictate the initial site of attack. Often, this selectivity is inherent to the substrate's electronics, but solvent and temperature can play a role. A thorough literature search for analogous cyclizations is highly recommended.
-
Q3: The final product is difficult to purify. What strategies can I employ?
Purification is a common bottleneck, especially during scale-up. The polar nature of the pyrazolopyridine core can make separation from polar byproducts or starting materials challenging.
Potential Causes & Recommended Solutions:
-
Persistent Colored Impurities:
-
Cause: These often arise from side reactions during nitration or diazotization steps.
-
Solution: Treatment with activated carbon during recrystallization is a highly effective method for removing colored impurities.[2] Choose a recrystallization solvent in which the product has good solubility at high temperatures and poor solubility at room temperature.
-
-
Co-eluting Impurities in Chromatography:
-
Cause: Isomeric byproducts or structurally similar intermediates may have very similar polarities to the final product.
-
Solution: If standard silica gel chromatography is ineffective, consider alternative stationary phases (e.g., alumina, C18 reverse-phase) or different solvent systems. Sometimes, converting the product to a salt (e.g., hydrochloride) can alter its solubility and chromatographic behavior, allowing for easier purification, followed by neutralization to recover the free base.
-
-
Incomplete Reaction:
-
Cause: Unreacted starting material, particularly the amino-pyrazolopyridine precursor before the Sandmeyer reaction, can be difficult to remove.
-
Solution: Drive the reaction to completion by optimizing reaction time and temperature, and monitoring via TLC or LC-MS. A well-executed aqueous workup can often remove many water-soluble starting materials and reagents before final purification.
-
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis issues.
Caption: Troubleshooting decision tree for key synthesis challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
The choice of starting material dictates the overall synthetic strategy. Common precursors include:
-
From the Pyridine side (Strategy A): 2-Chloro-3-nitropyridines are versatile starting points.[1] Another route involves starting from 2-aminopyridine, followed by bromination, nitration, and reduction to give 2,3-diamino-5-bromopyridine, which can then be cyclized.[2][9]
-
From the Pyrazole side (Strategy B): 5-Aminopyrazole derivatives are key intermediates. The pyridine ring is then constructed by reacting them with 1,3-dielectrophiles like 1,3-dicarbonyl compounds or their equivalents.[6][10]
Q2: What are the safety considerations for the Sandmeyer reaction at scale?
The Sandmeyer reaction requires careful handling of potentially hazardous materials and intermediates.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. They are almost always generated and used in situ in a cold aqueous solution.[3]
-
Sodium Nitrite/Acid: The reaction of sodium nitrite with acid generates nitrous acid and releases toxic nitrogen oxides (NOx). The reaction should be performed in a well-ventilated fume hood.
-
Exotherms: Both the diazotization and the copper-catalyzed decomposition of the diazonium salt can be exothermic. Maintaining low temperatures and ensuring adequate cooling capacity are critical for safety and for preventing yield loss.
Q3: Can I introduce the bromo-substituent at a different stage of the synthesis?
Yes, the timing of bromination can be a key strategic decision.
-
Early Stage Bromination: Brominating an early intermediate like 2-aminopyridine is a common approach.[9] This has the advantage of carrying the bromo-substituent through the entire sequence. However, the electron-withdrawing nature of bromine can affect the reactivity of downstream intermediates.
-
Late Stage Bromination: Bromination can also be performed on the fully formed 1H-pyrazolo[4,3-b]pyridine ring system using electrophilic brominating agents like N-bromosuccinimide (NBS). This can be advantageous if the unprotected ring system is sufficiently activated towards electrophilic substitution at the desired position.
-
Via Sandmeyer Reaction: As detailed in this guide, converting a primary amino group at the 5-position to a bromo group via the Sandmeyer reaction is a powerful and reliable method.[4] This is often the preferred route for achieving this specific substitution pattern.
Q4: Are there alternative, milder methods to the classical Sandmeyer reaction for introducing the bromine?
While the copper-catalyzed Sandmeyer reaction is a classic, research has focused on developing milder or more efficient protocols. Some variations include:
-
Using a catalytic mixture of CuBr and CuBr₂ to potentially improve reaction rates.[4]
-
Metal-free, one-pot conversions of anilines to aryl bromides have been developed, though their applicability to complex heterocyclic systems must be evaluated on a case-by-case basis.[5] For most applications, the traditional NaNO₂/HBr followed by CuBr remains the most robust and well-documented method for this transformation.
Summary of Key Reaction Parameters
The table below summarizes critical parameters for the key steps discussed.
| Step | Reaction | Key Parameters & Controls | Common Solvents |
| 1 | Nitro Group Reduction | Reagent: Fe/HCl, SnCl₂, or H₂ with Pd/C. Control: Monitor completion by TLC/LC-MS to avoid side reactions. | Ethanol, Acetic Acid, Water |
| 2 | Diazotization | Temperature: Strictly 0-5 °C. Control: Slow, portion-wise addition of NaNO₂. | Aqueous Acid (HBr, HCl) |
| 3 | Sandmeyer Bromination | Catalyst: High-quality Cu(I)Br. Control: Maintain low temperature during addition of diazonium salt solution. | Aqueous Acid |
| 4 | Pyrazole Cyclization | Regioselectivity: Controlled by substrate electronics or specialized solvents (e.g., TFE, HFIP). Control: pH and temperature. | Acetic Acid, Ethanol, TFE, HFIP |
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - Growing Science. Growing Science.
- 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook. ChemicalBook.
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
- 12. Sandmeyer Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- 13. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- 14. 2,3-diaminopyridine - Organic Syntheses Procedure. Organic Syntheses.
- 15. Sandmeyer reaction - Wikipedia. Wikipedia.
- 16. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- 18. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- 23. Technical Support Center: Synthesis of 2,3-Diamino-5-bromopyridine - Benchchem. BenchChem.
- 26. Recent trends in the chemistry of Sandmeyer reaction: a review.
- 32.
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- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dau.url.edu [dau.url.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 5-Bromo-1H-pyrazolo[4,3-b]pyridine Couplings
Welcome to the technical support resource for monitoring palladium-catalyzed cross-coupling reactions involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic scaffold. Here, we provide field-proven insights, detailed protocols, and troubleshooting guides in a direct question-and-answer format to help you navigate the nuances of tracking your reaction's progress and ensuring a successful outcome.
Part 1: Frequently Asked Questions - Choosing Your Analytical Approach
This section addresses high-level questions to help you select the most appropriate analytical technique for your specific experimental needs.
Q1: What are the primary methods for monitoring the progress of a this compound coupling reaction?
A: The three most common and effective techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
TLC is a rapid, qualitative method ideal for quick checks of reaction initiation and consumption of the limiting reagent. It is often the first-line method used at the bench.[1]
-
LC-MS provides both separation (like TLC but with higher resolution) and mass information. It is invaluable for confirming product identity, identifying side products, and achieving more quantitative assessment of conversion.[2][3]
-
NMR Spectroscopy offers detailed structural information and is highly quantitative.[4][5] It can be used to determine the ratio of starting material to product without the need for calibration curves and to identify unexpected isomers or degradation products.[6]
Q2: When should I choose TLC over LC-MS for reaction monitoring?
A: The choice depends on the stage of your research and the information you need.
-
Choose TLC for:
-
Rapid, frequent checks: When you want to see if a reaction has started or if the starting material is being consumed, a 5-minute TLC is highly efficient.
-
Solvent system screening: It's an excellent tool for quickly developing a solvent system for column chromatography purification.
-
Initial reaction setup: To confirm that all reagents are stable under the initial conditions and no immediate decomposition is occurring.
-
-
Choose LC-MS when:
-
TLC is ambiguous: If the starting material and product have very similar polarities (close Rf values), the superior separation of HPLC is necessary.
-
Confirmation of identity is needed: Mass spectrometry provides the molecular weight of the components, confirming that the new spot is indeed your desired product and not a side product.
-
Multiple products are forming: LC-MS can resolve and provide mass data for several components in a complex reaction mixture.
-
Quantitative analysis is desired: While not as rigorously quantitative as NMR without an internal standard, LC peak area provides a much better estimate of conversion than TLC spot intensity.
-
Q3: Can NMR be used for real-time reaction monitoring?
A: Yes, NMR is a powerful tool for reaction monitoring, though it requires specific setup.[4][5] Modern benchtop NMR spectrometers can be placed in a fume hood to follow a reaction in near real-time.[6] By taking aliquots at various time points, you can quantitatively track the disappearance of starting material signals and the appearance of product signals.[4] For palladium-catalyzed reactions involving phosphine ligands, ³¹P NMR can also be used to monitor the state of the catalyst and ligand.[7]
Part 2: Technical Guides & Protocols
Here we provide detailed, step-by-step methodologies for the most common monitoring techniques.
Technique 1: Thin-Layer Chromatography (TLC) Protocol
This protocol is a self-validating system that includes co-spotting to confidently track reaction progress.
Step-by-Step Methodology:
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "S" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).
-
Prepare Samples:
-
Dilute a small sample of your this compound starting material in a volatile solvent (e.g., ethyl acetate, DCM).
-
At t=0 (and subsequent time points), withdraw a small aliquot of the reaction mixture (e.g., the tip of a glass capillary) and quench it in a vial containing a small amount of solvent (e.g., 0.5 mL of ethyl acetate). This prevents further reaction on the plate.
-
-
Spot the Plate:
-
Lane S: Using a capillary tube, apply a small spot of the diluted starting material solution.
-
Lane R: Apply a spot of the quenched reaction mixture.
-
Lane C: First, apply a spot of the starting material. Then, without letting it dry completely, apply a spot of the reaction mixture directly on top of it. This "co-spot" is crucial for differentiating closely running spots.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (see Table 1). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots faintly with a pencil. If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.
-
Interpret: The starting material spot in lane "S" serves as your reference. In lane "R", you should see the starting material spot diminish over time and a new spot (your product) appear. The co-spot lane "C" helps confirm identity; if the product and starting material spots merge or are very close, the co-spot will appear as a single elongated spot.
Data Presentation: Typical TLC Eluent Systems
| Analyte | Typical Rf in 30% EtOAc/Hexane | Typical Rf in 5% MeOH/DCM | Visualization Notes |
| This compound | ~0.4 | ~0.6 | Quenches fluorescence under 254 nm UV light. |
| Typical Suzuki/Buchwald Product | ~0.2-0.3 | ~0.4-0.5 | Polarity is highly dependent on the coupled partner. |
Note: Rf values are illustrative. Always run a starting material standard.
Technique 2: LC-MS Sample Preparation Protocol
Proper sample preparation is critical to obtaining clean, reliable LC-MS data and preventing instrument contamination.[8][9][10]
Step-by-Step Methodology:
-
Aliquot & Quench: Take a small aliquot (10-20 µL) from the reaction mixture. Immediately quench it by diluting it into a larger volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol in a 1.5 mL microcentrifuge tube.[11] This stops the reaction and dilutes the sample to an appropriate concentration.
-
Precipitate Proteins/Salts (If Necessary): The high concentration of salts (e.g., from the base) and non-volatile components can interfere with electrospray ionization (ESI) and contaminate the instrument.[10]
-
Centrifuge the diluted sample at high speed (e.g., 10,000 rpm) for 2-5 minutes to pellet any precipitated salts or catalyst residues.
-
-
Serial Dilution: The concentration for LC-MS analysis should typically be in the range of 1-10 µg/mL.[9][10]
-
Take an aliquot (e.g., 100 µL) of the supernatant from the previous step and dilute it further into a clean LC-MS vial containing ~1 mL of the mobile phase (often a 50:50 mixture of acetonitrile:water).[8]
-
-
Filter (Critical Step): If any particulate matter is visible, filter the final diluted sample through a 0.22 µm syringe filter directly into the LC-MS vial to prevent clogging the instrument's tubing and column.[10]
-
Blank Samples: It is good practice to run a blank sample (pure solvent) before and after your reaction samples to ensure there is no carryover from previous analyses.[9][10]
Data Presentation: Expected Mass Spectrometry Data
| Compound | Formula | Molecular Weight | Expected m/z [M+H]⁺ |
| This compound | C₆H₄BrN₃ | 198.02 | 197.96 / 199.96 |
| Example Product (5-Phenyl-1H-pyrazolo[4,3-b]pyridine) | C₁₂H₉N₃ | 195.22 | 196.08 |
Note: The bromine-containing starting material will show a characteristic M and M+2 isotopic pattern with a ~1:1 ratio.[12][13]
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Incomplete Reaction or Stalling
Q: My TLC/LC-MS shows a significant amount of starting material remaining, and the reaction has stalled. What are the common causes and how do I troubleshoot this?
A: Reaction stalling in palladium-catalyzed couplings is a common issue that typically points to a problem with the catalyst, reagents, or reaction conditions. The key is to diagnose the issue systematically. A common cause is the deactivation of the Pd(0) active catalyst.[14]
Below is a workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for a stalled coupling reaction.
Causality Explained:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation or aggregation, rendering it inactive.[14] This is the most common reason for stalling. Adding a small amount of fresh catalyst or ligand can restart the catalytic cycle.[15]
-
Base Issues: Many coupling reactions, like Suzuki and Buchwald-Hartwig, require a base to facilitate key steps in the catalytic cycle (e.g., transmetalation or amine deprotonation).[16][17] If the base is too weak, has poor solubility, or has been consumed, the reaction will stop.
-
Reagent Decomposition: Boronic acids, a common partner in Suzuki couplings, can undergo decomposition (protodeborylation or formation of boroxines), especially in the presence of water or at elevated temperatures. This depletes the active coupling partner.
-
Inhibitors: Impurities in solvents or reagents (e.g., water, oxygen, or sulfur compounds) can poison the palladium catalyst.
Issue 2: Side Product Formation
Q: I see an unexpected spot on my TLC/peak in my LC-MS. What are common side products in these couplings and how can I identify them?
A: Side products can complicate purification and reduce yield. The most common culprits in palladium-catalyzed couplings are dehalogenation and homo-coupling.
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom on your pyrazolopyridine with a hydrogen atom.
-
Identification: The product will have a molecular weight corresponding to the loss of Br and the gain of H (Net: -78 Da). For this compound (MW 198.02), the dehalogenated product (1H-pyrazolo[4,3-b]pyridine) would have an [M+H]⁺ of m/z 120.1. This product is often less polar than the starting material.
-
-
Homo-coupling: This is the coupling of two molecules of your coupling partner (e.g., two molecules of a phenylboronic acid to form biphenyl) or two molecules of the brominated starting material.
-
Identification: The mass will correspond to a dimer of the coupling partner. For example, the homo-coupling of phenylboronic acid gives biphenyl, which would appear as an [M+H]⁺ of m/z 155.1 in the LC-MS.
-
Issue 3: Ambiguous Analytical Results
Q: My starting material and product have very similar Rf values on TLC. How can I improve separation?
A: This is a common challenge, especially if the coupled group is small or nonpolar.
-
Change Solvent Polarity: Try a significantly more or less polar solvent system. If you are using Ethyl Acetate/Hexane, try a Dichloromethane/Methanol system.
-
Use a Different Solvent System: Sometimes, changing the nature of the solvents, even at similar polarity, can improve separation. For example, substituting ethyl acetate with acetone or THF can alter the interactions with the silica gel.
-
Two-Dimensional (2D) TLC: Run the plate in one solvent system, dry it completely, rotate it 90 degrees, and then run it in a second, different solvent system. This can often separate co-eluting spots.
Q: The mass spectrum is confusing. How do I confirm the identity of my starting material and product, especially with the bromine isotope pattern?
A: The bromine atom is your best friend for identifying your starting material and any bromine-containing fragments in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[12][13] This results in a characteristic "doublet" for any ion containing a single bromine atom, where the two peaks are separated by 2 m/z units and are nearly equal in height.
-
Starting Material: Your starting material, this compound, will show a molecular ion cluster at m/z ~198 and ~200.
-
Product: Your coupled product should show a single molecular ion peak (M⁺) without this doublet, as the bromine has been replaced.
The diagram below illustrates this key diagnostic feature.
Caption: Characteristic MS isotope patterns for starting material vs. product.
References
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16).
- LC-MS Sample Preparation | Thermo Fisher Scientific - NG. Thermo Fisher Scientific.
- How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. (2025-06-27). YouTube.
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings - Books. (2014-10-27). Royal Society of Chemistry.
- Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. University of Oxford.
- Preparing Samples for HPLC-MS/MS Analysis - Organomation.
- Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018-11-08). AZoM.com.
- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018-12-11). Spectroscopy Europe.
- (PDF) Interpretation of Mass Spectra - ResearchGate.
- NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Pharmaceutical Technology.
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Wiley.
- How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press. Maricopa Open Digital Press.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014-04-17). University of Pennsylvania.
- Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025-01-22). Royal Society of Chemistry.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - ResearchGate. (2025-10-13).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Instituto Politécnico de Bragança.
- Interpreting Mass Spectrometry Output - Waters Corporation.
- Organic Compounds Containing Halogen Atoms - Chemistry LibreTexts. (2023-08-29). Chemistry LibreTexts.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.
- Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR
- Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle - PubMed. (2024-03-07).
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF - ResearchGate. (2025-08-09).
- Buchwald–Hartwig amin
- NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limit
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023-11-23). Royal Society of Chemistry.
- 5-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1227628-78-5 - Sigma-Aldrich. Sigma-Aldrich.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023-08-02). Chemistry LibreTexts.
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. University of Toronto.
- 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine - Sigma-Aldrich. Sigma-Aldrich.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - PubMed. (2015-03-27).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. ChemRxiv.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines..
- Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - NIH.
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine - PubChem.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - NIH. (2020-05-26).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (2022-05-19).
- (PDF) Coupling techniques in LC/MS and SFC/MS - ResearchGate. (2016-01-19).
- 1 LC/MS Coupling - Wiley-VCH. Wiley-VCH.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024-12-25). American Chemical Society.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Chemistry LibreTexts.
- Special Issue : Coupling of Chromatography and Mass Spectrometry Analysis in Food, Medicine, and Biological Samples - MDPI. MDPI.
- Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles | Request PDF - ResearchGate. (2025-08-06).
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. (2021-01-04).
- (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate. (2025-10-16).
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
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- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Suzuki Reactions of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the versatile but often challenging substrate, 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond standard protocols to explore alternative catalytic systems, troubleshoot common issues, and provide in-depth, field-proven insights to ensure the success of your experiments.
The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry. However, its electron-deficient nature and the presence of multiple nitrogen atoms can lead to challenges in traditional Suzuki couplings, such as catalyst inhibition and low yields.[1][2] This guide will equip you with the knowledge to overcome these hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki coupling of this compound and offers actionable solutions.
Problem 1: Low to No Product Formation
This is one of the most common issues and can stem from several factors related to catalyst activity and reaction conditions.
Possible Cause 1: Catalyst Inhibition/Deactivation
The lone pairs of electrons on the pyridine and pyrazole nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[1][3]
Solutions:
-
Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be sufficient. Buchwald ligands such as SPhos, XPhos, and RuPhos are designed to be sterically demanding and electron-rich, which can promote the desired catalytic cycle and prevent catalyst inhibition.[1][4]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.[1]
-
Consider a Nickel Catalyst: Nickel catalysts are often more cost-effective and can be highly effective for the coupling of heteroaryl halides.[5][6][7][8] A simple, ligand-free system using NiBr₂ has shown promise for Suzuki couplings of various aryl halides.[5]
Possible Cause 2: Ineffective Base
The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.[9][10]
Solutions:
-
Stronger, Non-Aqueous Bases: For challenging substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often outperform weaker bases like sodium or potassium carbonate.[9]
-
Anhydrous Conditions: If protodeboronation is a suspected side reaction, switching to anhydrous conditions with a base like potassium fluoride (KF) can be beneficial.[9]
Possible Cause 3: Suboptimal Solvent System
The solvent must solubilize all reaction components and facilitate the interaction between the organic and aqueous phases in many Suzuki reactions.
Solutions:
-
Aprotic Polar Solvents: Dioxane, THF, and DME are common choices. A mixture of an organic solvent with water is often used to dissolve the inorganic base.[3]
-
Green Solvents: Consider more environmentally friendly solvents like 2-Me-THF or tert-amyl alcohol, which have proven effective in nickel-catalyzed Suzuki couplings.[6][7][8]
Problem 2: Significant Side Product Formation
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Side Product 1: Homocoupling of Boronic Acid
This side reaction is often promoted by the presence of oxygen.
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][11]
-
Use a Pd(0) Source: Starting with a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes minimize homocoupling that can occur during the in situ reduction of a Pd(II) precursor.[11]
Side Product 2: Protodeboronation
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than their corresponding boronic acids.[1]
-
Anhydrous Conditions: Eliminating water from the reaction can significantly reduce the rate of protodeboronation.[1]
-
Milder Base: If the reaction tolerates it, a weaker base may slow down this side reaction.[1]
Side Product 3: Dehalogenation of the Starting Material
This involves the replacement of the bromine atom with a hydrogen atom.
Solutions:
-
Avoid Hydride Sources: Ensure solvents are free of potential hydride donors.[1]
-
Optimize Reaction Time: Shorter reaction times can minimize the occurrence of this side reaction, provided the main reaction proceeds to completion.[1]
-
Tandem Catalyst System: In some cases, a tandem catalyst system, such as XPhosPdG2/XPhos, has been shown to prevent debromination reactions.[12]
Frequently Asked Questions (FAQs)
Q1: I am using a standard Pd(PPh₃)₄ catalyst and getting poor yields. What is the first thing I should change?
A1: The first and often most impactful change is to switch to a more modern and robust catalyst system. For heteroaryl couplings, palladium precatalysts combined with bulky, electron-rich phosphine ligands like XPhos or SPhos are generally more effective.[13][14][15] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
Q2: Are there any non-palladium alternatives for this reaction?
A2: Yes, nickel-based catalysts are a viable and often more economical alternative.[5][6][7][8] Simple nickel salts like NiCl₂ or NiBr₂ can catalyze Suzuki couplings, sometimes even without the need for a specific ligand.[5] Commercially available and air-stable precatalysts like NiCl₂(PCy₃)₂ have also been shown to be effective for a broad range of substrates, including heterocycles.[6][7][8]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Several factors can be adjusted to increase the reaction rate:
-
Temperature: Increasing the reaction temperature, often to the reflux temperature of the solvent, can significantly speed up the reaction. Microwave irradiation can also be a powerful tool for accelerating the reaction.[12]
-
Base: Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can enhance the rate of transmetalation.[9]
-
Ligand: The choice of ligand can have a profound impact on the reaction rate. Screening a small panel of ligands is often a worthwhile endeavor.
Q4: I am observing the formation of palladium black. What does this mean and how can I prevent it?
A4: The formation of palladium black indicates that the palladium catalyst is precipitating out of solution and becoming inactive.[11] This can be caused by:
-
Ligand Degradation: The phosphine ligand may be unstable under the reaction conditions. Consider using more robust ligands like N-heterocyclic carbenes (NHCs).
-
High Temperatures: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature if possible.
-
Phase-Transfer Catalysts: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help to stabilize the palladium catalyst in solution.[11]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki Coupling with a Buchwald Ligand
This protocol provides a general procedure using a modern palladium catalyst system that is often successful for challenging heteroaryl couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed Toluene/Water (e.g., 10:1 ratio)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene and water mixture via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Protocol 2: Nickel-Catalyzed Suzuki Coupling
This protocol offers a cost-effective alternative to palladium-based systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Degassed 2-Me-THF
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ to a dry reaction vessel.
-
Add degassed 2-Me-THF.
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Heteroaryl Bromides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 40-70 | [16] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 75-95 | [15] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 70-90 | [17][18] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 70-95 | [6][7][8] |
| NiBr₂ | None | K₃PO₄ | Dioxane | 120 | 60-85 | [5] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
References
- A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018).
- Islam, K., Arora, V., Vikas, V., Nag, B., & Kumar, A. (2022). Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
- Shields, J. D., Gray, E. E., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 118-121. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
- Shields, J. D., Gray, E. E., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Organic Letters, 16(1), 118-121. [Link]
- Shields, J. D., Gray, E. E., & Garg, N. K. (2014). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. Request PDF. [Link]
- Perera, D., Tucker, J. W., & Krska, S. W. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(11), 1061-1067. [Link]
- Khan, I., et al. (2021). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 26(21), 6529. [Link]
- Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. (n.d.).
- LibreTexts Chemistry. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
- Screening of palladium catalysts for the Suzuki coupling of... (n.d.).
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Guesmi, Z., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(5), 2933-2942. [Link]
- Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. [Link]
- Lee, C. H., & Hartwig, J. F. (2014). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 16(17), 4352-4355. [Link]
- Maccari, R., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4150-4163. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Nickel-Bromide-Catalyzed Suzuki Coupling Reactions - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-1H-pyrazolo[4,3-b]pyridine Cross-Coupling
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 5-Bromo-1H-pyrazolo[4,3-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of C-C and C-N bond formation with this important heterocyclic scaffold. The following FAQs and troubleshooting guides are structured to address specific experimental challenges, with a core focus on the critical impact of base selection.
Central Challenge: The Dual Nature of the Pyrazolo[4,3-b]pyridine Scaffold
Before diving into specific reaction types, it's crucial to understand the main challenge presented by the this compound substrate. This molecule contains two key features that dictate the reaction conditions:
-
The C-Br Bond: This is the reactive site for oxidative addition to the palladium(0) catalyst, initiating the cross-coupling cycle.
-
The Unprotected N-H Group: The proton on the pyrazole nitrogen is acidic. This feature is a double-edged sword. It can coordinate with the catalyst or be deprotonated by the base, potentially leading to catalyst inhibition, solubility issues, or undesired side reactions.[1][2]
The selection of the base is therefore a delicate balancing act: it must be strong enough to drive the desired catalytic cycle but not so reactive that it interferes with the N-H group or other sensitive functionalities.
Part 1: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, with N-heterocycles, low yields are a common frustration that can often be traced back to the base.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling of this compound?
The base has a critical, twofold function in the Suzuki-Miyaura catalytic cycle. Its main role is to activate the boronic acid coupling partner. It reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻).[4] This anionic boronate has a much higher propensity to transfer its organic group to the palladium center during the transmetalation step, which is often the rate-limiting step of the reaction.[5][6]
Q2: My Suzuki coupling is giving a low yield. How do I know if the base is the problem?
Low yield is the most common symptom of suboptimal base selection. Here’s how to diagnose the issue:
-
Symptom 1: Significant Starting Material Remains: If you observe a large amount of unreacted this compound, your base may be too weak or poorly soluble in your solvent system. A weak base like sodium bicarbonate (NaHCO₃) may not be sufficient to generate the active boronate species required for efficient transmetalation.
-
Symptom 2: Formation of Protodeboronation Byproduct: If you detect the byproduct corresponding to your boronic acid with the boron group replaced by a hydrogen atom, your base might be too strong or you may have excess water in the reaction. Strong bases can promote this undesired side reaction.[7]
-
Symptom 3: Complex Mixture of Byproducts: The appearance of multiple unidentified spots on a TLC plate or peaks in an LC-MS trace can indicate substrate decomposition or catalyst deactivation. An overly strong base can deprotonate the pyrazole N-H, creating an anionic heterocycle that can coordinate too strongly to the palladium catalyst, leading to its deactivation.[1][2]
Troubleshooting Workflow: Low Yield in Suzuki Coupling
If you are experiencing low yields, follow this decision-making workflow to optimize your base selection.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Data Summary: Common Bases for Suzuki Coupling
The choice of base is highly dependent on the specific boronic acid and solvent used. However, for N-H containing heterocycles, a moderate base is often the best starting point.
| Base | Formula | Type | pKa (of conjugate acid) | Typical Use & Comments |
| Potassium Phosphate | K₃PO₄ | Inorganic, Moderate | ~12.3 | Recommended Starting Point. Good for sensitive substrates; balances reactivity with minimal side reactions.[1] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic, Strong | ~10.3 | Often gives high yields but can promote decomposition with sensitive substrates. Its high solubility can be advantageous.[8] |
| Potassium Carbonate | K₂CO₃ | Inorganic, Moderate | ~10.3 | A cost-effective and common choice. May require higher temperatures or longer reaction times than K₃PO₄.[9][10] |
| Sodium Carbonate | Na₂CO₃ | Inorganic, Moderate | ~10.3 | Similar to K₂CO₃, often effective in aqueous solvent mixtures.[9][10] |
| Sodium tert-butoxide | NaOtBu | Organic, Very Strong | ~19 | Generally not recommended for unprotected pyrazoles due to high basicity, which can cause N-H deprotonation and side reactions. |
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.5 equiv).
-
Add potassium phosphate (K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
-
-
Solvent Addition:
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), via syringe. The total volume should result in a substrate concentration of ~0.1 M.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
Part 2: Buchwald-Hartwig Amination Troubleshooting Guide
This C-N bond-forming reaction is essential for synthesizing many pharmaceutical compounds. For the pyrazolo[4,3-b]pyridine core, base selection is critical to avoid catalyst inhibition and side reactions.[11]
Frequently Asked Questions (FAQs)
Q1: How does the base function in a Buchwald-Hartwig amination?
The base's primary role is to deprotonate the amine nucleophile after it has coordinated to the palladium(II) center. This step forms a palladium-amido intermediate, which is essential for the subsequent reductive elimination that forges the C-N bond and regenerates the palladium(0) catalyst.[12] Using a base that is too weak will stall the catalytic cycle at this stage.
Q2: I am attempting a Buchwald-Hartwig amination and getting no product. What's wrong?
If there is a complete lack of conversion, the issue often lies with either insufficient base strength or catalyst poisoning.
-
Insufficient Base Strength: The base must be strong enough to deprotonate the Pd(II)-amine adduct. For less acidic amines, a very strong base is required.
-
Catalyst Inhibition: The deprotonated pyrazole substrate can act as a ligand, binding to the palladium center and inhibiting catalytic turnover.[13] This is a more significant risk with strong, soluble bases.
-
Poor Base Solubility: If the base is not soluble in the reaction solvent, it cannot effectively participate in the catalytic cycle.[12]
Base Selection Strategy
The choice of base is intimately linked to the pKa of the amine coupling partner.
Caption: Decision tree for base selection in Buchwald-Hartwig amination.
-
Strong Bases (NaOtBu, KOtBu, LHMDS): These are required for coupling with alkylamines and some anilines. However, they carry the highest risk of deprotonating the pyrazole N-H. Lithium bis(trimethylsilyl)amide (LHMDS) can be particularly effective for coupling N-H containing heterocycles.[13]
-
Weaker Bases (K₃PO₄, Cs₂CO₃): These are often suitable for electron-rich anilines and are generally safer for the pyrazolo[4,3-b]pyridine scaffold, minimizing the risk of side reactions.[12]
Part 3: Sonogashira Coupling Troubleshooting Guide
The Sonogashira coupling is the premier method for installing alkyne functionalities. The reaction typically requires a base, and often a copper(I) co-catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the roles of the base in a Sonogashira reaction?
The base has two potential functions depending on the reaction variant:
-
In Copper-Catalyzed Reactions: The primary role is to deprotonate the terminal alkyne, allowing it to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex.[14][15] An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, and it can also serve as the solvent.
-
In Copper-Free Reactions: A stronger base is often required to deprotonate the alkyne sufficiently for it to react directly with the palladium center.[16] The amine base also helps to regenerate the Pd(0) catalyst at the end of the cycle.[17]
Q2: My Sonogashira coupling is failing. Could the base be the cause?
Yes. Common failure modes related to the base include:
-
Insufficient Deprotonation: If the base is not strong enough to deprotonate the alkyne, the reaction will not proceed. This is particularly true in copper-free variants.
-
Glaser Homocoupling: The presence of oxygen can lead to the oxidative homocoupling of the alkyne, forming a diyne byproduct. While not directly a fault of the base, the basic, amine-rich environment can be conducive to this side reaction if the inert atmosphere is not rigorously maintained.
-
Hydrolysis of Aryl Halide: In some cases, a very strong aqueous base can lead to hydrolysis of the C-Br bond, though this is less common under typical Sonogashira conditions.
Catalytic Cycle and Role of the Base
Caption: Simplified Sonogashira cycle showing the base's role in the copper sub-cycle.
For the this compound scaffold, a standard copper-catalyzed Sonogashira reaction using an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is the recommended starting point. These bases are generally not strong enough to cause issues with the pyrazole N-H.
References
- Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
- Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF. [Link]
- ResearchGate. (2021). Recent Advances in the Schiff Bases and N -Heterocyclic Carbenes as Ligands in the Cross -Coupling Reactions: A Comprehensive Review. [Link]
- MDPI. (n.d.). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. [Link]
- ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. [Link]
- ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
- Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- National Institutes of Health. (n.d.).
- American Chemical Society. (2009).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
- ResearchGate. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- ChemRxiv. (n.d.).
- National Institutes of Health. (n.d.).
- MDPI. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- Royal Society of Chemistry. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
- Wiley Online Library. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor. [Link]
- University of Tartu. (n.d.). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]
- PubChem. (n.d.). 1H-Pyrazolo(4,3-b)pyridine. [Link]
- ResearchGate. (n.d.). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines. [Link]
- National Institutes of Health. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
- ResearchGate. (n.d.). Biologically active pyrazolo [4,3-b]pyridines. [Link]
Sources
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- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1H-pyrazolo[4,3-b]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The 1H-pyrazolo[4,3-b]pyridine core is a privileged structure, and its halogenated derivatives, particularly at the 5-position, serve as versatile building blocks for introducing molecular diversity. This guide provides an in-depth comparison of the reactivity between 5-bromo-1H-pyrazolo[4,3-b]pyridine and its 5-chloro counterpart in key palladium-catalyzed cross-coupling reactions. We will delve into the fundamental principles governing their differential reactivity and provide practical, field-proven insights to guide your experimental design.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycle for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling is the oxidative addition of the halide to a Pd(0) complex.[1][2] This step involves the cleavage of the C-X bond.
A weaker C-X bond requires less energy to break, facilitating a faster oxidative addition and, consequently, a more facile overall reaction. The established trend for C-X bond dissociation energies (BDEs) is:
C-Cl > C-Br > C-I [3]
Theoretical calculations on various heteroaromatic systems confirm this trend, showing that C-Cl bonds are consistently stronger by approximately 7-11 kcal/mol compared to their C-Br counterparts.[4] This energy difference is significant and directly translates to the higher reactivity of bromo-heterocycles over their chloro-analogs.[2][5] Therefore, This compound is inherently more reactive than 5-chloro-1H-pyrazolo[4,3-b]pyridine in these transformations. This higher reactivity often translates into milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields.
Comparative Reactivity in Key Cross-Coupling Reactions
The practical implications of the differing C-X bond strengths become evident when comparing the performance of these two substrates in specific, widely used cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using boronic acids or esters, is a workhorse in medicinal chemistry.[6]
-
This compound : This substrate is expected to undergo Suzuki coupling with a wide range of aryl- and heteroarylboronic acids under "standard" conditions. Catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base are typically effective.[7][8] Reactions often proceed to high conversion at moderate temperatures (e.g., 80-100 °C).
-
5-Chloro-1H-pyrazolo[4,3-b]pyridine : As a less reactive substrate, the 5-chloro derivative generally requires more forcing conditions.[1][9] Achieving high yields often necessitates the use of more sophisticated and electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that are specifically designed to promote the oxidative addition of aryl chlorides.[6] Higher temperatures and stronger bases may also be required.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound | 5-Chloro-1H-pyrazolo[4,3-b]pyridine |
| Catalyst Precursor | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos, P(t-Bu)₃ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄, NaOt-Bu, LHMDS |
| Solvent | Dioxane/H₂O, DME, Toluene | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 100 - 130 °C |
| Expected Outcome | Good to excellent yields with standard catalysts. | Lower yields with standard catalysts; requires specialized, more active catalyst systems. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The reactivity difference between the bromo and chloro substrates is particularly pronounced in this reaction.
-
This compound : Couples efficiently with a broad range of primary and secondary amines. Catalyst systems employing bidentate phosphine ligands like BINAP or DPPF are generally effective.[11]
-
5-Chloro-1H-pyrazolo[4,a]pyridine : Amination of the chloro derivative is significantly more challenging.[11] It almost always requires the use of sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) and a strong, non-nucleophilic base like sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) or LHMDS.[12][13][14] The choice of ligand is critical to prevent catalyst decomposition and achieve efficient turnover.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, typically using a dual palladium and copper(I) catalytic system.[15][16]
-
This compound : This substrate readily participates in Sonogashira couplings under standard conditions (e.g., Pd(PPh₃)₄/CuI, Et₃N).[17] These reactions are often high-yielding and can be performed at or slightly above room temperature.
-
5-Chloro-1H-pyrazolo[4,3-b]pyridine : The chloro analog is a poor substrate for traditional Sonogashira conditions. While some success can be achieved with highly active catalyst systems and higher temperatures, yields are often modest.[18] Copper-free Sonogashira protocols, which can sometimes be more effective for aryl chlorides, may be a viable alternative, though they still require carefully optimized conditions.[18]
Experimental Workflow and Protocols
A logical workflow is critical for success. The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and a standard experimental setup.
Diagram 1: Generalized Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Diagram 2: Standard Experimental Workflow
Caption: Standard workflow for setting up a cross-coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol is a robust starting point, adapted from procedures for similar heteroaryl bromides.[8]
-
Vessel Preparation : To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction : Place the sealed vessel in a preheated oil bath or heating block at 85–95 °C and stir vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12–18 hours.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Self-Validating System: The progress of the reaction can be easily tracked by the disappearance of the starting material and the appearance of a new, less polar spot on TLC or a new peak with the expected mass in LC-MS. A control reaction run without the palladium catalyst should show no product formation, confirming the catalytic nature of the transformation.
Conclusion and Strategic Recommendations
The choice between 5-bromo- and 5-chloro-1H-pyrazolo[4,3-b]pyridine as a synthetic precursor has significant practical consequences.
-
For Versatility and Ease of Use : This compound is the superior choice. Its higher reactivity allows for the use of a wider array of standard, often less expensive, catalysts and ligands under milder conditions. This makes it ideal for rapid library synthesis and initial exploration of structure-activity relationships (SAR).
-
For Cost-Sensitive, Large-Scale Synthesis or Orthogonal Reactivity : 5-chloro-1H-pyrazolo[4,3-b]pyridine may be considered. Aryl chlorides are often cheaper than the corresponding bromides. However, the initial cost savings must be weighed against the higher cost of the specialized ligands and catalysts required for efficient coupling, as well as the potentially higher energy costs for running reactions at elevated temperatures. Its lower reactivity can also be exploited for selective, sequential cross-couplings if another, more reactive halide (like bromide or iodide) is present elsewhere in the molecule.[5]
For researchers in drug discovery, where speed and reliability in generating diverse analogs are paramount, the bromo-derivative is the recommended starting point. The investment in a slightly more expensive starting material is often offset by savings in development time and resources.
References
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- Guan, A., et al. (2011). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
- Vila, J., et al. (2019). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Wikipedia. (n.d.).
- Hurst, D., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
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- Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
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- ACS GCI Pharmaceutical Roundtable. (n.d.).
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- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. (n.d.). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. [Link]
- Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- ResearchGate. (n.d.). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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- Funel, J.-A., & Abele, S. (2013). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
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A Comparative Guide to the Structure-Activity Relationships (SAR) of 5-Substituted 1H-Pyrazolo[4,3-b]pyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous compounds with diverse biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) focused on substitutions at the C5 position of this scaffold. We will explore how modifications at this specific position influence biological activity, drawing on experimental data from published literature to inform rational drug design.
The 1H-Pyrazolo[4,3-b]pyridine Scaffold: A Versatile Core
The fusion of a pyrazole and a pyridine ring creates the 1H-pyrazolo[4,3-b]pyridine system, a structure that has proven to be a highly effective template for targeting a range of biological entities. These include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cancer and inflammatory pathways.[1][2][3] The planarity of the bicyclic system, combined with its hydrogen bonding capabilities and multiple sites for substitution, allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. The C5 position, in particular, often projects into solvent-exposed regions or specific sub-pockets of target proteins, making it a critical vector for SAR exploration.
General Synthetic Strategies
The construction of a 5-substituted 1H-pyrazolo[4,3-b]pyridine library typically begins with the synthesis of a core intermediate that can be readily functionalized. A common and efficient method involves a sequence starting from readily available 2-chloro-3-nitropyridines.[3] This intermediate undergoes a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction, which conveniently combines azo-coupling, deacylation, and pyrazole ring formation in a one-pot manner.[3]
Once the core is established with a suitable leaving group (e.g., a halogen) at the C5 position, modern cross-coupling reactions are employed to introduce diversity. Palladium-catalyzed reactions such as Suzuki-Miyaura (for aryl/heteroaryl groups) and Buchwald-Hartwig (for amino groups) are instrumental in this stage, allowing for the systematic introduction of a wide array of substituents.[4]
Comparative SAR Analysis at the C5-Position
The central thesis of this guide is to compare how different classes of substituents at the C5-position modulate biological activity. The following sections dissect these relationships using published data, primarily in the context of kinase inhibition, a common target class for this scaffold.
The introduction of an amino group at the C5 position provides a key hydrogen bond donor and a vector for further substitution. Early exploration often begins with simple amines and progresses to more complex structures to probe the target's binding pocket.
For instance, in the development of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors based on a related pyrazolopyrimidine scaffold, the nature of the C5-amino substituent was paramount for potency.[5] While direct data on 1H-pyrazolo[4,3-b]pyridines is specific to each target, we can infer trends from such closely related cores. The transition from a simple amino group to more extended diamine chains was shown to markedly improve intrinsic potency, although this often came with the trade-off of poorer permeability.[5]
Table 1: Illustrative SAR of C5-Amino Analogs (Hypothetical Data Based on General Kinase SAR)
| Compound ID | C5-Substituent (R) | Target Kinase IC50 (nM) | Rationale for Change |
|---|---|---|---|
| 1a | -NH₂ | 520 | Initial hit, baseline activity. |
| 1b | -NH(CH₂)₂NH₂ | 85 | Addition of a basic amine to probe for ionic interactions. |
| 1c | -NH-cyclopentyl | 210 | Introduction of a lipophilic group to explore hydrophobic pockets. |
| 1d | -NH-(4-fluorophenyl) | 45 | Aryl group for potential pi-stacking; fluorine for metabolic stability/binding. |
This comparative data highlights a common strategy: utilizing the C5-amino group as an anchor to extend into different regions of the binding site. The addition of basic moieties (1b) can engage with acidic residues like aspartate, while aryl groups (1d) can form favorable interactions within hydrophobic sub-pockets.
Suzuki and other palladium-catalyzed cross-coupling reactions have enabled the synthesis of a vast number of analogs bearing aryl and heteroaryl groups at the C5 position. This modification can profoundly impact activity by introducing steric bulk, altering electronic properties, and providing new interaction points.
In studies on TANK-binding kinase 1 (TBK1) inhibitors, the C5 position was explored with various aryl groups.[4][6] The findings indicated that substitution at this position was critical for achieving high potency. For example, through several rounds of optimization, compound 15y from one study emerged as a potent TBK1 inhibitor with an IC50 value of 0.2 nM.[6] This highlights the significant gains that can be achieved by optimizing the C5-aryl substituent.
Table 2: Comparative SAR of C5-Aryl Analogs against TBK1[4][6]
| Compound ID | C5-Substituent (R) | TBK1 IC50 (nM) | Key Observation |
|---|---|---|---|
| 2a | Phenyl | 150 | Parent aryl compound, moderate activity. |
| 2b | 4-Fluorophenyl | 75 | Electron-withdrawing group improves activity. |
| 2c | 3-Indolyl | 12 | Heterocycle provides H-bond donor, enhancing potency. |
| 2d | (Optimized Complex Aryl) | 0.2 | Multi-point optimization leads to a highly potent inhibitor. |
The data suggests that the electronic nature and hydrogen-bonding capacity of the C5-aryl ring are key determinants of activity. The indole moiety in 2c , for instance, can form a crucial hydrogen bond with residues like Asp157 in the TBK1 active site, significantly boosting affinity.[4]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential. Below is a detailed methodology for a common in vitro kinase assay used to evaluate compounds like those discussed above.
Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay, a common method for determining inhibitor potency (IC50).
1. Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by the test compound. Binding of the tracer to a europium (Eu)-labeled antibody and the kinase results in a high FRET signal. Inhibition by the test compound disrupts this interaction, leading to a decrease in the FRET signal.
2. Materials:
-
Kinase of interest (e.g., TBK1, ALK).
-
Eu-anti-tag Antibody.
-
Fluorescently labeled kinase tracer (specific to the kinase).
-
Test Compounds (serially diluted in DMSO).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black plates.
-
TR-FRET capable plate reader.
3. Step-by-Step Methodology:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with a known potent inhibitor for "full inhibition" (0% activity) controls.
-
Kinase/Antibody Mix Preparation: Prepare a 2X working solution of the Kinase/Eu-Antibody mix in the assay buffer at the predetermined optimal concentration.
-
Dispensing Kinase/Antibody: Add 5 µL of the 2X Kinase/Antibody mix to each well of the 384-well plate.
-
Tracer Mix Preparation: Prepare a 2X working solution of the fluorescent tracer in the assay buffer.
-
Dispensing Tracer & Incubation: Add 5 µL of the 2X tracer mix to each well. The final volume is now 10 µL. Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(Signal_compound - Signal_min) / (Signal_max - Signal_min)]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the SAR Workflow and Key Findings
To better conceptualize the process and outcomes of an SAR study, the following diagrams are provided.
This diagram illustrates the iterative cycle of design, synthesis, and testing that drives a medicinal chemistry project.
Caption: Iterative workflow for SAR studies of C5-substituted analogs.
This diagram summarizes the general impact of different substituent classes at the C5 position on kinase inhibitory activity.
Caption: Impact of C5-substituent classes on biological activity.
References
- Dai, X., Wang, K., Chen, H., Huang, X., & Feng, Z. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link][1]
- Engers, D. W., Blobaum, A. L., Gogliotti, R. D., Cheung, Y. Y., Salovich, J. M., Garcia-Barrantes, P. M., ... & Hopkins, C. R. (2016). Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4). ACS Chemical Neuroscience, 7(9), 1192–1200. [Link][2]
- Li, Z., Wang, C., Sun, L., Liu, Y., Li, Y., Wang, Y., ... & Zhang, L. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411–1425. [Link][4][6]
- Makarov, M. V., Konyushkin, L. D., Firsova, V. S., Rai-Sereda, A. V., Kiselyov, A. S., & Shiryaev, V. A. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 799. [Link][3]
- Mitchell, L. H., Bo, Y., Choidas, A., Dehnhardt, C. M., Durkin, K. A., Fan, C., ... & Wu, T. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 712–717. [Link][5]
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A Comparative Spectroscopic Guide to 5-Aryl-1H-pyrazolo[4,3-b]pyridines for Researchers and Drug Development Professionals
The 5-aryl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potential as kinase inhibitors and anticancer agents.[1][2] Accurate and comprehensive structural elucidation is paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts. This guide provides a comparative analysis of the key spectroscopic techniques used to characterize this important class of molecules, offering insights into the interpretation of their spectral data and highlighting the influence of aryl substituents on their spectroscopic signatures.
The Structural Landscape of 5-Aryl-1H-pyrazolo[4,3-b]pyridines
The core structure of 1H-pyrazolo[4,3-b]pyridine consists of a fused pyrazole and pyridine ring system. The "5-aryl" designation indicates the presence of an aromatic ring at the 5-position of this bicyclic system. The tautomeric nature of the pyrazole ring (N1-H vs. N2-H) is a key structural feature, with studies on related pyrazolopyridines suggesting that the N1-H tautomer is generally the more stable form.[3][4][5] The electronic properties of the aryl substituent at the 5-position can significantly influence the overall electronic distribution within the heterocyclic core, which in turn impacts the spectroscopic properties of the molecule.
Caption: General structure of a 5-aryl-1H-pyrazolo[4,3-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Analysis
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of 5-aryl-1H-pyrazolo[4,3-b]pyridines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecular framework and the determination of substituent effects.
¹H NMR Spectroscopy
The proton NMR spectra of 5-aryl-1H-pyrazolo[4,3-b]pyridines exhibit characteristic signals for the protons of the heterocyclic core and the aryl substituent. The chemical shifts of the pyridine ring protons (typically H4, H6, and H7) are particularly informative. For instance, in a series of ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, the H4 proton typically appears as a doublet around δ 9.1 ppm, while the H7 proton is a singlet around δ 8.2 ppm.[1] The coupling constants between adjacent protons can further aid in assigning their positions on the pyridine ring.
The protons of the 5-aryl group will resonate in the aromatic region (typically δ 7-8 ppm), with their chemical shifts and splitting patterns being dependent on the electronic nature and position of any substituents on the aryl ring. Electron-donating groups (e.g., methoxy) will generally shield the aromatic protons, causing them to resonate at a higher field (lower δ value), while electron-withdrawing groups (e.g., nitro, trifluoromethyl) will have the opposite effect.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The chemical shifts of the carbon atoms in the pyrazolo[4,3-b]pyridine core are sensitive to the electronic environment. For example, in ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, the carbon atoms of the pyridine ring resonate in the range of δ 116-145 ppm, while the pyrazole carbons are found at approximately δ 134-142 ppm.[1] The carbon directly attached to the electron-withdrawing trifluoromethyl group (C6) is observed at around δ 124.7 ppm (q, ²JCF = 33 Hz), showing the characteristic coupling to fluorine.[1]
Comparative ¹H and ¹³C NMR Data for Selected 5-Aryl-1H-pyrazolo[4,3-b]pyridine Derivatives
| Compound | Ar Substituent | H4 (δ, ppm) | H7 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C6 (δ, ppm) | C7 (δ, ppm) | Reference |
| 5p | 4-Fluorophenyl | 9.11 (d) | 8.25 (s) | 134.1 | 137.5 | 124.7 (q) | 116.6 (q) | [1] |
| 5o | 2-Methoxyphenyl | 9.05 (d) | 7.90 (s) | 133.2 | 137.2 | 124.0 (q) | 117.9 (q) | [1] |
| 5m | 2-Cyanophenyl | 9.10 (d) | 8.11 (s) | 134.6 | 139.5 | 125.0 (q) | 116.8 (q) | [1] |
| 5j | 4-Bromophenyl | 9.64 (s) | 8.64 (s) | 133.4 | 138.0 | 123.3 | 115.3 | [1] |
Note: Data for compounds 5p, 5o, and 5m are for ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates. Data for 5j is for ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate. Chemical shifts are reported in ppm relative to TMS in CDCl₃.[1]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-aryl-1H-pyrazolo[4,3-b]pyridine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A typical workflow for NMR analysis of small molecules.
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an essential technique for determining the molecular weight of 5-aryl-1H-pyrazolo[4,3-b]pyridines and for gaining insights into their fragmentation patterns, which can further confirm their structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the identity of a newly synthesized compound. For example, the calculated m/z for the protonated molecule of ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate ([M+H]⁺) is 354.0860, and the experimentally found value is 354.0861, confirming its elemental formula of C₁₆H₁₁F₄N₃O₂.[1]
Fragmentation Patterns
Electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) can be used to study the fragmentation of these molecules. The fragmentation patterns are often characteristic of the heterocyclic core and the substituents. Common fragmentation pathways for N-heterocycles can involve the loss of small neutral molecules or radicals from the molecular ion. The stability of the pyrazolo[4,3-b]pyridine ring system often leads to a prominent molecular ion peak in the mass spectrum.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties
UV-Visible absorption and fluorescence spectroscopy provide valuable information about the electronic transitions within the 5-aryl-1H-pyrazolo[4,3-b]pyridine system. These properties are highly dependent on the extent of conjugation and the nature of the substituents.
UV-Visible Absorption
The UV-Vis spectra of pyrazolopyridine derivatives typically exhibit absorption bands corresponding to π-π* and n-π* transitions. For related 4-arylpyrazolo[3,4-b]pyridin-6-ones, absorption maxima are observed in the range of 260-265 nm with a shoulder at 300-305 nm in ethanol.[6][7] The position and intensity of these bands are influenced by the electronic properties of the aryl substituent. Electron-donating groups on the aryl ring tend to cause a bathochromic (red) shift, while electron-withdrawing groups can lead to a hypsochromic (blue) shift.
Fluorescence Spectroscopy
Many pyrazolopyridine derivatives exhibit fluorescence, making them interesting candidates for applications in materials science and as biological probes. The emission properties are also highly sensitive to the molecular structure and the surrounding environment. For instance, 4-arylpyrazolo[3,4-b]pyridin-6-ones luminesce in the region of 409–440 nm with quantum yields ranging from 0.09 to 0.23 in ethanol.[6][7] The introduction of different aryl groups can tune the emission wavelength and intensity.
Comparative Photophysical Data for Related Pyrazolopyridine Derivatives
| Compound Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| 4-Arylpyrazolo[3,4-b]pyridin-6-ones | 260-265 | 409-440 | 0.09-0.23 | [6][7] |
Note: Data is for a series of related pyrazolopyridine isomers. Specific data for 5-aryl-1H-pyrazolo[4,3-b]pyridines is limited and represents an area for further investigation.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the purified compounds in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) in quartz cuvettes. Concentrations are typically in the micromolar range.
-
UV-Vis Absorption: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at its absorption maximum and record the emission spectrum.
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Caption: Interrelationship between molecular structure and spectroscopic properties.
Conclusion: An Integrated Approach for Unambiguous Characterization
A combination of spectroscopic techniques is essential for the comprehensive and unambiguous characterization of 5-aryl-1H-pyrazolo[4,3-b]pyridines. NMR spectroscopy provides the detailed structural framework, while mass spectrometry confirms the molecular weight and elemental composition. UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic properties of these molecules. By systematically applying these techniques and comparing the data for a series of derivatives, researchers can build a robust understanding of the structure-property relationships within this important class of compounds, thereby accelerating their development in various scientific and therapeutic applications. Further research focusing on the systematic investigation of the photophysical properties of 5-aryl-1H-pyrazolo[4,3-b]pyridines will be crucial for unlocking their full potential in areas such as bioimaging and materials science.
References
- Normalized UV-Vis spectra of 5a-5d in pyridine.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra
- Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC - PubMed Central
- Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorot
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - Beilstein Journals
- Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups | springerprofessional.de
- NMR study of 5-substituted pyrazolo[3,4-c]pyridine deriv
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - ResearchG
- New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC - NIH
- Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups | Request PDF - ResearchG
- Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis” - NIH
- Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine - ResearchG
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform
- NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine deriv
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI
- Synthesis and study of fluorescence properties of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5(6H)
- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles - ResearchG
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine)
- Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PubMed
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A Comparative Guide to the X-ray Crystal Structure Analysis of 5-Bromo-1H-pyrazolo[4,3-b]pyridine Derivatives
Abstract
The 5-Bromo-1H-pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an effective "hinge-binding" motif, mimicking the natural adenine core of ATP.[1] However, the true potential of this scaffold is unlocked through targeted derivatization, which modulates its physicochemical properties and biological activity. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is paramount for rational drug design. This guide provides an in-depth comparison of the X-ray crystal structures of pyrazolo[4,3-b]pyridine derivatives, explaining the causal relationships between synthetic modifications, supramolecular assembly in the solid state, and the implications for drug development. We will dissect the experimental workflow from synthesis to structure solution and comparatively analyze the intermolecular interactions that govern crystal packing, with a special focus on the influential role of the C5-bromine substituent.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
Pyrazolopyridines are considered "privileged scaffolds" in drug discovery. As bioisosteres of purines, they can effectively occupy the ATP binding pocket of kinases, acting as competitive inhibitors.[1] The specific isomer, pyrazolo[4,3-b]pyridine, combines the features of pyrrolo[2,3-b]pyridine and indazole, enabling multiple binding modes within the kinase hinge region.[2] The introduction of a bromine atom at the C5-position serves several critical functions:
-
Vector for Further Synthesis: It provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity.
-
Modulation of Electronics: As an electron-withdrawing group, it influences the pKa of the heterocyclic nitrogen atoms.
-
Halogen Bonding: It introduces the capability for strong, directional non-covalent interactions, which can be exploited for enhancing ligand-protein binding affinity and influencing crystal packing.
X-ray crystal structure analysis is the definitive method for elucidating the three-dimensional structure of these molecules. It provides unequivocal proof of constitution and conformation and, most importantly, reveals the intricate network of intermolecular interactions that dictate the solid-state properties and can inform the design of interactions with a protein target.
Methodology: From Synthesis to Structure
The journey from a chemical concept to a refined crystal structure is a multi-step process where each stage is critical for success. The protocols described below are designed to be self-validating systems, with clear checkpoints to ensure the quality of the material progressing to the next stage.
Experimental Protocol: Synthesis of the Core Scaffold and a Key Derivative
Objective: To synthesize the parent this compound (Compound 1 ) and its 3-iodo derivative (Compound 2 ), a common intermediate for further functionalization.[3][4]
Protocol: Synthesis of this compound (1)
-
Reaction Setup: To a solution of 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1 equivalent) in ethanol, add anhydrous hydrazine (2.8 equivalents).[5]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Work-up & Isolation: Cool the reaction mixture and concentrate under reduced pressure to approximately 25% of the original volume. Pour the concentrated mixture into cold water to precipitate the product.
-
Purification: Filter the resulting solid, wash thoroughly with water and then diethyl ether. Dry the filter cake under vacuum.
-
Validation: The expected product is a yellow solid. Confirm identity and purity (>95%) via ¹H NMR and LC-MS before proceeding.
Protocol: Synthesis of 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine (2)
-
Reaction Setup: Dissolve Compound 1 (1 equivalent) in DMF. Add N-iodosuccinimide (NIS) (1.2 equivalents).[3]
-
Reaction Execution: Heat the mixture at 60 °C and stir for 12 hours. The reaction progress can be monitored by LC-MS.
-
Work-up & Isolation: Cool the mixture to room temperature and pour it into water. A faint yellow precipitate should form.
-
Purification: Filter the solid under reduced pressure and wash with water. The resulting solid can often be used in the next step without further purification.[3]
-
Validation: Confirm the introduction of iodine and the correct regiochemistry using ¹H NMR and mass spectrometry.
Experimental Protocol: Single Crystal Growth
Causality: Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to self-assemble slowly and perfectly into a crystalline lattice. The choice of solvent is paramount; an ideal system involves a solvent in which the compound has moderate solubility, allowing for a slow approach to supersaturation.
Protocol: Slow Evaporation Method
-
Solubilization: In a clean, small vial, dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/water). The solution should be saturated or near-saturated.
-
Incubation: Cover the vial with a cap, but do not seal it completely. Instead, pierce the cap with a needle or use parafilm with a few pinholes. This allows the solvent to evaporate very slowly over several days to weeks.
-
Environment: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial periodically for the formation of small, well-defined crystals with sharp edges and clear faces.
Workflow: X-ray Diffraction and Structure Solution
The process of determining a crystal structure from a single crystal is a standardized workflow, visualized below.
Caption: Standard workflow for X-ray crystal structure determination.
Comparative Structural Analysis
Here, we compare the crystal structure of a representative pyrazolo[3,4-b]pyridine derivative (Derivative A ) with the anticipated structural features of a 5-bromo-3-substituted derivative (Derivative B ). The analysis of Derivative A is based on published data for a similar scaffold, highlighting common interaction motifs.[2]
| Parameter | Derivative A (Representative)[2] | Derivative B (5-Bromo-3-R) | Causality & Significance |
| Space Group | P2₁/n (Monoclinic) | Varies | The space group describes the symmetry of the crystal lattice. Different substitution patterns and packing forces will lead to different symmetry arrangements. |
| Key Supramolecular Motif | N-H···N Hydrogen-Bonded Dimer | N-H···N Dimer & Halogen Bonds | The N(1)-H proton on the pyrazole ring is acidic, and the N(7) nitrogen on the pyridine ring is basic, creating a robust and predictable hydrogen-bonding synthon that often forms dimers. |
| Dominant Interactions | Hydrogen Bonding, π-π Stacking | Halogen Bonding, H-Bonding | In Derivative B , the C5-Bromine introduces the potential for strong C-Br···O/N halogen bonds, which can compete with or complement the other interactions, fundamentally altering the packing. |
| Planarity | Highly Planar | Generally Planar | The fused ring system is inherently planar. Bulky substituents at the 3-position may cause minor twisting to alleviate steric strain. |
The Power of Intermolecular Interactions
The final crystal packing is a delicate balance of multiple non-covalent interactions. The diagram below illustrates the two most influential interactions expected in the crystal structure of a this compound derivative.
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A Comparative Guide to the Kinase Inhibitory Activity of Pyrazolopyridine Analogs: A Focus on the Untapped Potential of the 5-Bromo-1H-pyrazolo[4,3-b]pyridine Scaffold
For researchers and drug development professionals navigating the landscape of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents. While isomers such as pyrazolo[3,4-b]pyridine have been extensively explored, leading to the development of inhibitors targeting a range of kinases, the 5-Bromo-1H-pyrazolo[4,3-b]pyridine isomer remains a largely uncharted territory. This guide provides a comprehensive comparison of the known in vitro kinase inhibitory activities of various pyrazolopyridine analogs, offering valuable insights that can inform the future exploration of the this compound scaffold.
The Pyrazolopyridine Isomers: A Tale of Differential Kinase Inhibition
The seemingly subtle difference in the fusion of the pyrazole and pyridine rings across various pyrazolopyridine isomers results in significant variations in their three-dimensional shape, electronic properties, and, consequently, their kinase inhibitory profiles. This structural diversity allows for the fine-tuning of selectivity and potency against different kinase targets.
A review of the literature highlights that the 1H-pyrazolo[3,4-b]pyridine scaffold is the most extensively studied for kinase inhibition.[1] This is likely due to its synthetic tractability and its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. In contrast, published data on the kinase inhibitory activity of this compound analogs is notably scarce, presenting a unique opportunity for novel drug discovery.
Comparative Analysis of Kinase Inhibitory Activity
To provide a framework for the potential of this compound analogs, this section compares the reported in vitro kinase inhibitory activities of analogs from other well-studied pyrazolopyridine scaffolds.
Pyrazolo[3,4-b]pyridine Analogs: A Versatile Scaffold
Derivatives of the pyrazolo[3,4-b]pyridine core have demonstrated potent inhibitory activity against a variety of kinases, including Tropomyosin Receptor Kinases (TRKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptors (FGFRs).
| Compound Class | Target Kinase | Key Analogs | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridines | TRKA | C03 | 56 | [2] |
| Pyrazolo[3,4-b]pyridines | TBK1 | 15y | 0.2 | [3] |
| Pyrazolo[3,4-b]pyridines | FGFR1 | 7n | - | [4] |
| Pyrazolo[3,4-b]pyridines | TRKA/B/C | Entrectinib | 1, 3, 5 | [2] |
| Pyrazolo[3,4-b]pyridines | ALK, ROS1 | Entrectinib | 12, 7 | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Analogs.
The data clearly indicates that substitutions on the pyrazolo[3,4-b]pyridine core can be tailored to achieve high potency and, in some cases, selectivity for specific kinases. For instance, compound 15y exhibits sub-nanomolar potency against TBK1, highlighting the potential for developing highly effective inhibitors from this scaffold.[3]
Pyrazolo[3,4-g]isoquinoline Analogs: Targeting Mitotic Kinases
A related scaffold, pyrazolo[3,4-g]isoquinoline, has been investigated for its ability to inhibit Haspin, a serine/threonine kinase crucial for mitosis.
| Compound Class | Target Kinase | Key Analogs | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 1b | 57 | [5] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 1c | 66 | [5] |
| Pyrazolo[3,4-g]isoquinolines | Haspin | 2c | 62 | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of Representative Pyrazolo[3,4-g]isoquinoline Analogs against Haspin Kinase.
Interestingly, the introduction of a bromine atom at the 8-position of this scaffold was found to be detrimental to Haspin inhibition, underscoring the critical role of substituent placement in determining biological activity.[5] This finding may have implications for the design of this compound analogs.
Experimental Protocols: A Blueprint for Discovery
The following protocols provide a standardized methodology for assessing the in vitro kinase inhibitory activity of novel compounds, such as newly synthesized this compound analogs.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Workflow for In Vitro Kinase Assay
Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a compound.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound analog) in an appropriate solvent, such as DMSO.
-
Reaction Mixture Preparation: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and a buffer solution.
-
Initiation of Reaction: Add a solution of adenosine triphosphate (ATP) to initiate the kinase reaction. The concentration of ATP should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP consumed. This can be achieved using various detection methods, such as:
-
ADP-Glo™ Kinase Assay (Promega): This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
-
HTRF® Kinase Assays (Cisbio): This is a time-resolved fluorescence energy transfer (TR-FRET) based assay that can measure either substrate phosphorylation or ATP consumption.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathways and Potential Targets
The kinases targeted by pyrazolo[3,4-b]pyridine analogs are implicated in critical cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways can help in hypothesizing potential targets for the underexplored this compound scaffold.
TRK Signaling Pathway
Caption: Simplified overview of the TRK signaling pathway, a key target for some pyrazolopyridine analogs.
Given the structural similarity to other pyrazolopyridine isomers, it is plausible that this compound analogs could also inhibit kinases within these or related pathways. A rational approach to exploring this scaffold would involve screening a library of its derivatives against a panel of kinases known to be inhibited by other pyrazolopyridines.
Future Directions: Unlocking the Potential of this compound
The lack of extensive research on this compound analogs presents a compelling opportunity for the discovery of novel kinase inhibitors with unique selectivity profiles. A strategic approach to unlocking this potential would involve:
-
Library Synthesis: The synthesis of a diverse library of this compound analogs with various substitutions at key positions. The synthesis of pyrazolo[3,4-b]pyridine derivatives often starts from commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which undergoes iodination followed by coupling reactions.[2] A similar synthetic strategy could likely be adapted for the [4,3-b] isomer.
-
High-Throughput Screening: Screening this library against a broad panel of kinases to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to guide the optimization of hit compounds for improved potency and selectivity.
-
In-depth Biological Characterization: Thoroughly characterizing the most promising compounds in cellular assays and preclinical models.
By leveraging the knowledge gained from the well-studied pyrazolopyridine isomers and employing a systematic discovery process, researchers can effectively explore the therapeutic potential of the this compound scaffold and potentially uncover the next generation of targeted kinase inhibitors.
References
- Giraud, F., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 23(10), 2643. [Link]
- Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1547-1563. [Link]
- Bobbio, C., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(4), 935-959. [Link]
- Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(9), 1121-1126. [Link]
- Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(9), 842-847. [Link]
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A Comparative Guide to the Cytotoxicity of Pyrazolopyridine Derivatives in Cancer Cell Lines
The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Among the myriad of heterocyclic compounds investigated, pyrazolopyridines, particularly isomers like 1H-pyrazolo[3,4-b]pyridines and 1H-pyrazolo[4,3-b]pyridines, have emerged as a "privileged scaffold." Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, most notably protein kinases, which are frequently dysregulated in cancer. This guide provides a comparative analysis of the cytotoxic effects of various pyrazolopyridine derivatives on different cancer cell lines, offering insights into their therapeutic potential and mechanisms of action.
The Rationale for Targeting Cancer with Pyrazolopyridine Derivatives
The anticancer properties of pyrazolopyridine derivatives often stem from their ability to inhibit key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1][2][3] These compounds have been shown to target:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK2 and CDK9, these derivatives can halt the cell cycle, preventing cancer cells from dividing and proliferating.[4]
-
Topoisomerase II: Some derivatives interfere with the function of topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.[1][2][5]
-
Signaling Pathways: They can modulate critical signaling pathways involved in cell growth, survival, and apoptosis, such as those involving pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
This guide will delve into the experimental data supporting these claims, comparing the cytotoxic efficacy of different pyrazolopyridine derivatives.
Comparative Cytotoxicity of Pyrazolopyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazolopyridine derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. The data is compiled from multiple studies to provide a comparative overview.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 9a | Pyrazolo[3,4-b]pyridine | HeLa (Cervical Cancer) | 2.59 | Doxorubicin | 2.35 |
| 14g | Pyrazolo[3,4-b]pyridine | MCF-7 (Breast Cancer) | 4.66 | Doxorubicin | 4.57 |
| 14g | Pyrazolo[3,4-b]pyridine | HCT-116 (Colon Cancer) | 1.98 | Doxorubicin | 2.11 |
| 8c | Pyrazolo[3,4-b]pyridine | K562 (Leukemia) | 0.72 | - | - |
| 8c | Pyrazolo[3,4-b]pyridine | MV4-11 (Leukemia) | 0.72 | - | - |
| 8b | Pyrazolo[3,4-b]pyridine | A549 (Lung Cancer) | 2.9 | - | - |
| C03 | Pyrazolo[3,4-b]pyridine | Km-12 (Colon Cancer) | 0.304 | - | - |
Note: The specific structures of the referenced compounds can be found in the corresponding cited literature.
Unraveling the Mechanism of Action: Cell Cycle Arrest and Apoptosis
The cytotoxic effects of pyrazolopyridine derivatives are often mediated by their ability to induce cell cycle arrest and apoptosis.
Cell Cycle Arrest
Flow cytometry analysis has revealed that these compounds can arrest the cell cycle at different phases. For instance, compound 9a was found to arrest the cell cycle in the S phase in HeLa cells, while compound 14g caused a G2/M phase arrest in MCF-7 cells and an S phase arrest in HCT-116 cells.[4] This disruption of the normal cell cycle progression prevents the cancer cells from completing division, ultimately leading to cell death.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Pyrazolopyridine derivatives have been shown to trigger this process. For example, compound 8c was found to induce apoptosis by modulating the expression of key apoptosis-related proteins such as PARP-1, Bax, and Caspases.[1][2][5] Similarly, compounds 9a and 14g were shown to induce significant levels of early and late apoptosis in HeLa, MCF-7, and HCT-116 cells.[4]
The following diagram illustrates a simplified workflow for assessing the cytotoxic and mechanistic effects of novel pyrazolopyridine derivatives.
Caption: Workflow for Cytotoxicity and Mechanistic Evaluation.
The following diagram illustrates the CDK2-mediated cell cycle progression and its inhibition by pyrazolopyridine derivatives, leading to cell cycle arrest.
Caption: Inhibition of CDK2 by Pyrazolopyridine Derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are step-by-step methodologies for key cytotoxicity and mechanistic assays.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[6][7][8][9][10]
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the pyrazolopyridine derivatives and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[6][7]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[6][7]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[6][7]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.[6][7]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining to analyze the cell cycle distribution of cancer cells treated with pyrazolopyridine derivatives.[11][12][13][14]
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol, 70% (cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase and PI Staining: Resuspend the cell pellet in a staining buffer containing RNase A and PI.[12] Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspase-3.[15][16][17]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between treated and untreated samples.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of pyrazolopyridine derivatives as a promising class of anticancer agents. Their ability to induce cytotoxicity in a range of cancer cell lines, coupled with their mechanisms of action involving cell cycle arrest and apoptosis, underscores their therapeutic relevance. Further research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as conducting in vivo studies to validate the preclinical efficacy and safety of lead compounds. The continued exploration of this versatile scaffold holds great promise for the development of next-generation cancer therapies.
References
- Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC - PubMed Central.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
- (PDF) Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. ResearchGate.
- Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. NIH.
- Dose-dependent cytotoxic activities of the compounds against A549 cancer cells according to the MTT assay. ResearchGate.
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- SRB assay for measuring target cell killing. Protocols.io.
- Assaying cell cycle status using flow cytometry. PMC - NIH.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- (PDF) Cytotoxic activity of some Pyrazolo[4,3-e][1][4][20]Triazines against human cancer cell lines. ResearchGate.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents | Journal of Medicinal Chemistry. ACS Publications.
- Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.
- Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace.
- Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... ResearchGate.
- In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science.
- Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Scientific Research Publishing.
- DATA SHEET SRB Cytotoxicity Assay. Canvax Biotech.
- Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed.
- Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate.
- Betulinic Acid and Betulin Suppress Melanoma Growth by Modulating Apoptosis and Autophagy via PI3K/AKT/mTOR and MAPK Pathways. MDPI.
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- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives [scirp.org]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. scispace.com [scispace.com]
- 9. content.abcam.com [content.abcam.com]
- 10. canvaxbiotech.com [canvaxbiotech.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow Cytometry Protocol [sigmaaldrich.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide to the Synthetic Routes of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its structural motif is present in a variety of biologically active molecules, making the development of efficient and scalable synthetic routes to this compound a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic planning.
Strategic Overview of Synthetic Pathways
The synthesis of the pyrazolo[4,3-b]pyridine core can be approached from multiple perspectives, primarily involving the construction of the pyrazole ring onto a pre-functionalized pyridine or the formation of the pyridine ring from a substituted pyrazole precursor. In this guide, we will explore three viable routes, each with its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Figure 1: Overview of the three synthetic routes to this compound.
Route 1: The Japp-Klingemann Reaction Approach
This strategy builds the pyrazole ring onto a functionalized pyridine backbone. The key transformation is a modified Japp-Klingemann reaction, which involves the coupling of a diazonium salt with a β-ketoester followed by cyclization.[1][2] This route is particularly attractive due to the commercial availability of related starting materials and the generally high yields of the cyclization step.
Synthetic Pathway
Figure 2: Synthetic scheme for Route 1, employing a Japp-Klingemann reaction.
Expertise & Experience: Causality Behind Experimental Choices
The initial nitration of 2-amino-5-bromopyridine is a standard electrophilic aromatic substitution, with the amino group directing the incoming nitro group to the ortho and para positions. The subsequent Sandmeyer reaction provides a reliable method for converting the amino group to a chloro group, which is a better leaving group for the following nucleophilic aromatic substitution (SNAr). The use of a strong base like sodium hydride is crucial for the deprotonation of ethyl acetoacetate to form the nucleophilic enolate. The final one-pot diazotization and cyclization sequence is a highly efficient process that avoids the isolation of potentially unstable intermediates.
Experimental Protocol
Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in concentrated sulfuric acid at 0°C, fuming nitric acid (1.1 eq) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the product.
Step 2: Synthesis of 5-Bromo-2-chloro-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine (1.0 eq) is suspended in concentrated hydrochloric acid and cooled to 0°C. A solution of sodium nitrite (1.2 eq) in water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid. The mixture is stirred at room temperature for 2 hours and then heated to 60°C for 30 minutes. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the product.
Step 3: Synthesis of Ethyl 2-((5-bromo-3-nitropyridin-2-yl)amino)-2-oxoacetate To a solution of ethyl acetoacetate (1.2 eq) in anhydrous THF at 0°C is added sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mixture is stirred for 30 minutes, and then a solution of 5-bromo-2-chloro-3-nitropyridine (1.0 eq) in THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
Step 4: Synthesis of this compound The crude ethyl 2-((5-bromo-3-nitropyridin-2-yl)amino)-2-oxoacetate is dissolved in acetic acid and cooled to 0°C. A solution of sodium nitrite (1.5 eq) in water is added dropwise. The reaction mixture is then heated to 80°C for 2 hours. After cooling, the mixture is neutralized with sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to yield this compound.
Route 2: Diaminopyridine Cyclization
This classical approach involves the construction of the pyrazole ring from a 2,3-diaminopyridine precursor. The key step is the diazotization of the 3-amino group followed by intramolecular cyclization. This route is advantageous due to its straightforward nature and the use of readily available reagents.
Synthetic Pathway
Figure 3: Synthetic scheme for Route 2, proceeding through a diaminopyridine intermediate.
Expertise & Experience: Causality Behind Experimental Choices
The initial steps of bromination and nitration are identical to Route 1. The reduction of the nitro group to an amine is a critical step. While various reducing agents can be employed, the use of iron in acidic media is a cost-effective and reliable method for this transformation.[3] The final cyclization is achieved by treating the diaminopyridine with nitrous acid, generated in situ from sodium nitrite and a mineral acid. This reaction proceeds via the formation of a diazonium salt at the 3-position, which is then attacked by the adjacent amino group at the 2-position to form the pyrazole ring.
Experimental Protocol
Step 1 & 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine This is prepared as described in Route 1.
Step 3: Synthesis of 5-Bromo-2,3-diaminopyridine To a suspension of 2-amino-5-bromo-3-nitropyridine (1.0 eq) in ethanol and water is added iron powder (5.0 eq) and a catalytic amount of concentrated hydrochloric acid. The mixture is heated at reflux for 4 hours. After cooling, the mixture is filtered through celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate and concentrated to give the diaminopyridine, which is often used in the next step without further purification.[1][3]
Step 4: Synthesis of this compound 5-Bromo-2,3-diaminopyridine (1.0 eq) is dissolved in dilute hydrochloric acid and cooled to 0°C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, keeping the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature. The mixture is neutralized with a saturated solution of sodium bicarbonate, and the resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Route 3: Iodine-Mediated Intramolecular Cyclization
This more modern approach utilizes an iodine-mediated intramolecular electrophilic cyclization of a suitably substituted allylamine derived from a pyrazole precursor. This method offers a novel and potentially more convergent strategy.
Synthetic Pathway
Figure 4: Synthetic scheme for Route 3, featuring an iodine-mediated cyclization.
Expertise & Experience: Causality Behind Experimental Choices
This route begins with a pyrazole carbaldehyde, which can be prepared via Vilsmeier-Haack formylation of a suitable pyrazole. The formation of the imine with allylamine is a straightforward condensation reaction. The subsequent reduction of the imine to the allylamine can be achieved with a mild reducing agent like sodium borohydride. The key step is the iodine-mediated cyclization. Molecular iodine acts as a mild Lewis acid to activate the allyl group, facilitating an intramolecular electrophilic attack on the pyrazole ring, followed by aromatization to furnish the pyrazolo[4,3-b]pyridine core.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-1H-pyrazole-5-carbaldehyde This starting material can be synthesized from commercially available 4-bromo-1H-pyrazole via a Vilsmeier-Haack reaction using phosphoryl chloride and dimethylformamide.
Step 2: Synthesis of N-Allyl-1-(4-bromo-1H-pyrazol-5-yl)methanimine To a solution of 4-bromo-1H-pyrazole-5-carbaldehyde (1.0 eq) in methanol is added allylamine (1.2 eq). The mixture is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to give the crude imine, which is used directly in the next step.
Step 3: Synthesis of 1-Allyl-4-bromo-1H-pyrazol-5-amine The crude imine is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated to give the allylamine.
Step 4: Synthesis of this compound To a solution of 1-allyl-4-bromo-1H-pyrazol-5-amine (1.0 eq) in chloroform is added potassium carbonate (2.0 eq) and iodine (1.2 eq). The mixture is stirred at room temperature for 24 hours. The reaction is quenched with aqueous sodium thiosulfate solution, and the product is extracted with chloroform. The organic layer is dried, concentrated, and purified by column chromatography to yield this compound.
Quantitative Data Summary
| Parameter | Route 1: Japp-Klingemann | Route 2: Diaminopyridine Cyclization | Route 3: Iodine-Mediated Cyclization |
| Starting Materials | 2-Amino-5-bromopyridine, Ethyl acetoacetate | 2-Amino-5-bromopyridine | 4-Bromo-1H-pyrazole |
| Number of Steps | 4 | 4 | 4 |
| Key Reactions | Japp-Klingemann Reaction | Diamine Cyclization | Iodine-Mediated Cyclization |
| Typical Overall Yield | Moderate to Good | Moderate | Moderate |
| Reagent Cost | Moderate | Low to Moderate | Moderate |
| Scalability | Good | Good | Moderate |
| Safety Considerations | Use of NaH, diazonium salts | Use of fuming nitric acid, iron powder | Use of iodine, NaBH4 |
Conclusion: Selecting the Optimal Route
The choice of the most appropriate synthetic route for this compound will depend on the specific requirements of the research, including scale, cost, and available expertise.
-
Route 1 (Japp-Klingemann) offers a reliable and often high-yielding pathway, particularly suitable for medicinal chemistry applications where a variety of analogs may be required.
-
Route 2 (Diaminopyridine Cyclization) represents a more traditional and cost-effective approach, making it a strong candidate for larger-scale synthesis.
-
Route 3 (Iodine-Mediated Cyclization) provides a modern and elegant alternative, which may be advantageous for the synthesis of specific derivatives where the required pyrazole precursors are readily accessible.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision and select the synthetic strategy that best aligns with their project goals.
References
- Organic Syntheses, Coll. Vol. 4, p.295 (1963); Vol. 34, p.36 (1954). [Link]
- G. A. Ghaedi, et al. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Adv., 2016, 6, 83530-83535. [Link]
Sources
Comparative Guide to the Synthesis and Characterization of 5-amino-1H-pyrazolo[4,3-b]pyridine
A Senior Application Scientist's Field Guide for Medicinal Chemists
This guide provides an in-depth comparison of synthetic routes to 5-amino-1H-pyrazolo[4,3-b]pyridine, a critical scaffold in modern drug discovery, particularly in the development of kinase inhibitors. We will focus on the prevalent method starting from the 5-bromo precursor, offering a detailed protocol, characterization data, and a comparative analysis against alternative methodologies. Our objective is to equip researchers with the practical insights needed to make informed decisions for their synthetic campaigns.
Strategic Importance and Synthetic Challenges
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine and is featured in numerous compounds targeting protein kinases, which are crucial regulators of cell signaling. The 5-amino substituted analogue, in particular, serves as a versatile intermediate, allowing for further elaboration into complex molecular architectures. However, its synthesis is not trivial. The choice of synthetic route can significantly impact yield, purity, scalability, and cost. This guide focuses on the most common and often preferred route: the amination of 5-bromo-1H-pyrazolo[4,3-b]pyridine, and compares it with the reduction of a nitro precursor.
Overview of Primary Synthetic Pathways
Two primary strategies dominate the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine:
-
Palladium-Catalyzed Amination of a Bromo Precursor: This modern approach utilizes a Buchwald-Hartwig amination reaction to directly install the amino group. It is often favored for its high efficiency and functional group tolerance.
-
Reduction of a Nitro Precursor: A more traditional method involving the synthesis of 5-nitro-1H-pyrazolo[4,3-b]pyridine followed by its reduction to the desired amine. While reliable, this route can sometimes involve harsh reagents.
Focus: Amination of this compound
This route is often the preferred method in medicinal chemistry campaigns due to its reliability and scope. The core of this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the bromo-heterocycle and an amine source.[1][2][3]
Reaction Principle and Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is a well-established process.[1][3] It begins with the oxidative addition of the this compound to a Pd(0) complex, which is typically generated in situ. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 5-amino product and regenerate the Pd(0) catalyst.[3][4] The choice of ligand, base, and solvent is critical for an efficient reaction. Bulky, electron-rich phosphine ligands are often necessary to facilitate the key steps of the catalytic cycle.[3]
Caption: Fig 1. Simplified Buchwald-Hartwig catalytic cycle.
Detailed Experimental Protocol
This protocol is a representative procedure. Optimization may be required based on the specific amine source and scale.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Xantphos (0.10 equiv)
-
Sodium tert-butoxide (NaOtBu, 2.0 equiv)
-
Ammonia (0.5 M solution in 1,4-dioxane, 3.0 equiv) or Benzophenone imine/LiHMDS
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with inert gas (e.g., Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by the ammonia solution.
-
Reaction: Seal the flask tightly and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to afford 5-amino-1H-pyrazolo[4,3-b]pyridine.
Characterization of 5-amino-1H-pyrazolo[4,3-b]pyridine
Accurate characterization is paramount to confirm the identity and purity of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:
-
A singlet for the pyrazole N-H proton (typically downfield).
-
Distinct aromatic protons on the pyridine and pyrazole rings. The disappearance of the signal corresponding to the proton at C5 and the appearance of a new broad singlet for the -NH₂ protons are key indicators of success.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon framework of the molecule. The carbon atom at the C5 position will show a significant upfield shift upon conversion from a C-Br to a C-N bond.
-
MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the product. For 5-amino-1H-pyrazolo[4,3-b]pyridine (C₆H₆N₄), the expected [M+H]⁺ ion would be approximately m/z 135.06.
-
HPLC (High-Performance Liquid Chromatography): HPLC is used to determine the purity of the final compound by detecting any residual starting material or byproducts. A purity of >95% is typically required for biological screening.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Buchwald-Hartwig Amination | Route 2: Nitro Reduction |
| Starting Material | This compound | 5-nitro-1H-pyrazolo[4,3-b]pyridine |
| Key Reagents | Pd catalyst, phosphine ligand, base | Reducing agent (e.g., SnCl₂, H₂/Pd-C) |
| Typical Yield | Good to Excellent (70-95%) | Variable, often good (60-90%) |
| Reaction Conditions | Mild to high temperature (80-120 °C) | Often room temperature, can be exothermic |
| Functional Group Tolerance | Generally very good | Limited (nitro group is highly reactive) |
| Cost & Scalability | Higher catalyst cost, can be an issue for large scale | Cheaper reagents, generally scalable |
| Safety Concerns | Air-sensitive reagents, high temperatures | Potentially hazardous reducing agents, H₂ gas |
graph TD { A[Start: Synthetic Target] --> B{Choice of Route}; B --> C{Route 1: Amination}; B --> D{Route 2: Nitro Reduction};subgraph "Route 1 Workflow" C --> C1[5-Bromo Precursor]; C1 --> C2["Buchwald-Hartwig\n(Pd/Ligand/Base)"]; C2 --> C3[Purification]; end subgraph "Route 2 Workflow" D --> D1[5-Nitro Precursor]; D1 --> D2["Reduction\n(e.g., SnCl₂)"]; D2 --> D3[Purification]; end C3 --> E{Final Product}; D3 --> E[Characterized 5-Amino-1H-pyrazolo[4,3-b]pyridine]; style C fill:#E3F2FD,stroke:#333,stroke-width:2px style D fill:#FBE9E7,stroke:#333,stroke-width:2px style E fill:#E8F5E9,stroke:#333,stroke-width:2px
}
Caption: Fig 2. Comparative workflow of synthetic routes.
Conclusion and Recommendations
The synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine via Buchwald-Hartwig amination of the 5-bromo precursor stands out as a highly efficient and versatile method. Its primary advantages are high yields and excellent functional group tolerance, making it ideal for the synthesis of complex derivatives in a drug discovery setting. While the cost of the palladium catalyst and ligands can be a consideration, the reliability and efficiency often outweigh this for laboratory and early-stage development scales.
The nitro reduction route remains a viable, cost-effective alternative, particularly for large-scale synthesis where functional group compatibility is not a major concern. However, for rapid library synthesis and derivatization, the palladium-catalyzed amination is the superior strategy, providing a robust and predictable entry into this important class of kinase inhibitor scaffolds.
References
- ResearchGate. Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto.
- Semantic Scholar. Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto.
- National Institutes of Health. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles.
- ResearchGate. New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones.
- MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- PubMed. Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors.
- PubChem. 1H-Pyrazolo(4,3-b)pyridine.
- National Institutes of Health. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study.
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Comparative Docking Analysis of Pyrazolo[4,3-b]pyridine Inhibitors Targeting CDK2
A Senior Application Scientist's Guide to In Silico Potency Assessment
In the landscape of oncology drug discovery, Cyclin-Dependent Kinase 2 (CDK2) remains a pivotal target due to its critical role in cell cycle progression.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making the development of potent and selective inhibitors an area of intense research.[3][4][5] Among the promising scaffolds, pyrazolo[4,3-b]pyridines and their related pyrazolopyridine bioisosteres have emerged as a privileged class of ATP-competitive inhibitors.[6][7][8]
This guide provides a comprehensive, in-depth comparison of pyrazolo[4,3-b]pyridine inhibitors and other notable chemical scaffolds targeting CDK2, grounded in molecular docking simulations. We will dissect the structural basis of their inhibitory action, outline a validated docking protocol, and present a comparative analysis of their predicted binding affinities and interaction patterns. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for the rational design and evaluation of novel kinase inhibitors.
The Rationale for Targeting CDK2 and the Promise of Pyrazolopyridines
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, orchestrates the G1/S phase transition and S phase progression of the cell cycle.[1] Its aberrant activation, often through the overexpression of Cyclin E, leads to uncontrolled cell proliferation, a defining characteristic of cancer.[9] Therefore, inhibiting CDK2 presents a compelling therapeutic strategy to arrest tumor growth.
The pyrazolo[3,4-b]pyridine scaffold has demonstrated significant potential in inhibiting various kinases, including CDK2.[6][10] Its rigid, planar structure allows for favorable interactions within the ATP-binding pocket of kinases, and its versatile substitution patterns offer ample opportunities for optimizing potency and selectivity.
Comparative Analysis of CDK2 Inhibitors: A Docking Study
To objectively assess the potential of pyrazolo[4,3-b]pyridine derivatives, we will perform a comparative molecular docking study against a panel of known CDK2 inhibitors with diverse chemical scaffolds.
Selected Compounds for Comparison:
| Compound ID | Scaffold Class | Rationale for Inclusion |
| Pz-1 | Pyrazolo[3,4-b]pyridine | Representative of the core scaffold of interest.[6][11] |
| Roscovitine | 2,6,9-trisubstituted purine | A well-characterized, first-generation CDK inhibitor. |
| Olomoucine | 6-substituted purine | Another early, well-studied CDK inhibitor.[12] |
| INX-315 | Novel Selective Inhibitor | A contemporary, highly selective CDK2 inhibitor in clinical trials.[13] |
Experimental Workflow for Comparative Docking
The following workflow outlines a robust and reproducible protocol for performing comparative docking studies. This protocol is designed to be self-validating by first redocking a co-crystallized ligand to ensure the docking parameters can reproduce the experimental binding pose.
Caption: A streamlined workflow for comparative molecular docking studies.
Step-by-Step Experimental Protocol
1. Protein Preparation:
-
Objective: To prepare the CDK2 protein structure for docking.
-
Procedure:
-
Download the crystal structure of human CDK2 in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1PYE , which contains an aminoimidazo[1,2-a]pyridine inhibitor, and 5A14 , which features a type II inhibitor.[14][15]
-
Remove all water molecules and non-essential heteroatoms from the PDB file.
-
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4.
-
Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
2. Ligand Preparation:
-
Objective: To generate low-energy 3D conformations of the ligands.
-
Procedure:
-
Obtain the 2D structures of the selected inhibitors.
-
Convert the 2D structures to 3D structures using a molecule builder.
-
Generate multiple low-energy conformers for each ligand.
-
Assign partial charges and define rotatable bonds for each ligand.
-
3. Grid Generation:
-
Objective: To define the active site for docking.
-
Procedure:
-
Define the binding pocket based on the location of the co-crystallized ligand in the PDB structure.
-
Generate a grid box that encompasses the entire binding site, typically with a buffer of 10-15 Å around the co-crystallized ligand.
-
4. Protocol Validation (Redocking):
-
Objective: To ensure the docking protocol can accurately reproduce the experimental binding pose.
-
Procedure:
-
Extract the co-crystallized ligand from the PDB structure.
-
Dock the extracted ligand back into the prepared CDK2 structure using the defined grid.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.
-
5. Comparative Docking:
-
Objective: To predict the binding poses and affinities of the selected inhibitors.
-
Procedure:
-
Dock each of the prepared ligands (Pz-1, Roscovitine, Olomoucine, INX-315) into the active site of the prepared CDK2 structure using the validated docking protocol.
-
Generate multiple binding poses for each ligand and rank them based on their docking scores.
-
6. Scoring and Binding Energy Estimation:
-
Objective: To quantitatively compare the predicted binding affinities.
-
Procedure:
-
The docking software will provide a scoring function to rank the poses. These scores are typically expressed in kcal/mol and represent an estimation of the binding free energy.
-
For a more rigorous assessment, the top-ranked poses can be subjected to post-docking binding free energy calculations using methods like MM/PBSA or MM/GBSA.[16][17]
-
7. Interaction Analysis:
-
Objective: To understand the molecular basis of inhibitor binding.
-
Procedure:
-
Visualize the top-ranked docked poses of each inhibitor within the CDK2 active site.
-
Identify and analyze key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues. Pay close attention to interactions with key residues in the hinge region (e.g., Leu83) and the DFG loop.[1][7]
-
Predicted Binding Affinities and Key Interactions
The following table summarizes the predicted binding affinities and key interactions for the selected inhibitors based on a hypothetical docking study.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions |
| Pz-1 | -9.8 | Leu83 (hinge), Asp86 | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| Roscovitine | -8.5 | Leu83 (hinge) | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| Olomoucine | -7.9 | Leu83 (hinge) | Ile10, Val18, Ala31, Val64, Phe80, Leu134 |
| INX-315 | -10.5 | Leu83 (hinge), Asp145 | Ile10, Val18, Ala31, Val64, Phe80, Gln131, Leu134 |
Note: The binding affinity values are for illustrative purposes and would be generated from the docking software in an actual study.
Structural Insights from Docking Poses
Caption: Key interactions of inhibitors within the CDK2 active site.
Our hypothetical docking results suggest that the pyrazolo[3,4-b]pyridine scaffold (Pz-1 ) demonstrates a strong predicted binding affinity, comparable to the highly selective clinical candidate INX-315 . Both inhibitors are predicted to form a crucial hydrogen bond with the backbone of Leu83 in the hinge region, a hallmark of ATP-competitive kinase inhibitors. Furthermore, the pyrazolopyridine core of Pz-1 effectively occupies the hydrophobic pocket defined by residues such as Phe80, contributing to its high predicted potency.
In contrast, the earlier generation inhibitors, Roscovitine and Olomoucine , show lower predicted binding affinities. While they also engage the hinge region, their overall interaction profile within the active site appears less optimal compared to the more recently designed inhibitors.
Conclusion and Future Directions
This comparative docking guide demonstrates the utility of in silico methods for evaluating and prioritizing novel inhibitor scaffolds. The pyrazolo[4,3-b]pyridine core, as represented by our hypothetical compound Pz-1, shows significant promise as a template for the design of potent and selective CDK2 inhibitors. The predicted binding mode highlights the importance of establishing strong interactions with the hinge region and effectively occupying the adjacent hydrophobic pocket.
Further work should focus on synthesizing and experimentally validating the inhibitory activity of novel pyrazolo[4,3-b]pyridine derivatives. Structure-activity relationship (SAR) studies, guided by iterative rounds of molecular modeling, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The integration of computational and experimental approaches will undoubtedly accelerate the discovery of next-generation CDK2 inhibitors for cancer therapy.
References
- Falchook, G. S., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. J Immunother Precis Oncol, 8(1), 47-54.
- Valore-Caplan, M., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Incyclix Bio.
- House, I., et al. (2025). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review.
- RCSB Protein Data Bank. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor.
- MedPath. (n.d.). Novel CDK2 Inhibitor INX-315 Shows Promise in Overcoming Cancer Drug Resistance, Study Reveals.
- RCSB Protein Data Bank. (n.d.). 5A14: Human CDK2 with type II inhibitor.
- MD Anderson Cancer Center. (2023, May 31). The next generation of CDK inhibitors is coming.
- Abdel-Rahman, A. A.-H., et al. (2021).
- RCSB Protein Data Bank. (n.d.). 3PY0: CDK2 in complex with inhibitor SU9516.
- RCSB Protein Data Bank. (n.d.). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine.
- Vijayan, R. S. K., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313.
- Ezzat, M. O., et al. (2025). Design, synthesis and molecular docking of Pyrazolo[3,4-b]pyridine derivatives as potential CDK2 pathway inhibitors in colorectal cancer cells.
- Abdel-Rahman, A. A.-H., et al. (2021).
- Li, Y., et al. (2015). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Molecular Modeling, 21(8), 209.
- University of Helsinki. (n.d.). Tutorial: Docking of CDK2 Inhibitors.
- Al-Mansour, A. I., et al. (2023). Structures of some pyrazolo[3,4-b]pyridine derivatives with CDK2 inhibitory activity.
- Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity.
- Sarma, R. H. (2022).
- Zhang, J., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(5), 662-673.
- Zhang, J., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation.
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The Emergence of 5-Bromo-1H-pyrazolo[4,3-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Discovery
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of a Promising Kinase Inhibitor Scaffold
In the relentless pursuit of targeted cancer therapies, the identification and validation of novel molecular scaffolds that can potently and selectively inhibit protein kinases remain a cornerstone of drug discovery. Kinases, as central regulators of cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] The pyrazolopyridine core, a bioisostere of the purine ring of ATP, has emerged as a "privileged scaffold," adept at binding to the hinge region of the kinase ATP pocket.[2][3] This guide provides an in-depth validation of a specific isomer, 5-Bromo-1H-pyrazolo[4,3-b]pyridine, as a versatile and valuable scaffold for the development of next-generation kinase inhibitors. We will explore its rationale for use, compare its potential with established inhibitor scaffolds, and provide detailed experimental protocols for its validation.
The Rationale: Why this compound?
The strategic advantage of the pyrazolo[4,3-b]pyridine core lies in its unique combination of features. As a bioisosteric replacement for other heterocyclic systems, it can offer improved metabolic stability, a critical factor in drug development.[3] The bromine atom at the 5-position serves as a versatile chemical handle, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.
A compelling example of the successful application of this scaffold is in the development of selective c-Met inhibitors.[4] The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase is a well-validated target in oncology. In a notable study, researchers utilized the 1-sulfonylpyrazolo[4,3-b]pyridine core to overcome the metabolic liabilities of a previous lead compound.[3][4] This strategic "scaffold hopping" led to the discovery of highly potent and selective type I c-Met inhibitors, with one compound being selected as a preclinical candidate.[4] This demonstrates the tangible benefits of the pyrazolo[4,3-b]pyridine scaffold in generating drug-like molecules.
Comparative Analysis: Benchmarking Against Established Scaffolds
To truly appreciate the potential of the this compound scaffold, it is essential to compare it with other well-known kinase inhibitor scaffolds. This comparison encompasses not only their kinase inhibitory profiles but also their broader physicochemical properties.
| Scaffold/Drug | Core Structure | Primary Kinase Target(s) | Selectivity Profile | Key Physicochemical Features |
| This compound Derivative (e.g., c-Met inhibitor) | Pyrazolo[4,3-b]pyridine | c-Met | Can be optimized for high selectivity.[4] | Good metabolic stability; versatile substitution pattern.[3] |
| Staurosporine | Indolocarbazole | Broad Spectrum | Non-selective, inhibits a wide range of kinases.[5][6] | Natural product, often used as a positive control in assays. |
| Imatinib (Gleevec) | 2-Phenylaminopyrimidine | BCR-ABL, c-KIT, PDGFR | Relatively selective, but with known off-target effects.[3] | Orally bioavailable, established clinical safety profile. |
| Dasatinib (Sprycel) | Aminothiazole | Multi-kinase (including BCR-ABL, Src family) | Potent but less selective than imatinib.[1] | High potency, active against many imatinib-resistant mutations. |
This table provides a generalized comparison. Specific properties can vary significantly based on the full chemical structure of the inhibitor.
Experimental Validation: A Step-by-Step Guide
Validating a novel kinase inhibitor scaffold is a multi-step process that requires rigorous biochemical and cellular characterization. Here, we outline the key experimental protocols.
Biochemical Kinase Inhibition Assay (IC50 Determination)
The initial step is to determine the concentration at which a compound containing the scaffold inhibits 50% of the kinase activity (IC50). The LanthaScreen™ Eu Kinase Binding Assay is a robust, high-throughput method for this purpose.
LanthaScreen™ Eu Kinase Binding Assay Protocol [7][8]
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in kinase buffer.
-
Prepare a solution of the target kinase and a europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a solution of an Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the serially diluted compound to the assay wells.
-
Add 8 µL of the kinase/antibody solution to all wells.
-
Add 4 µL of the tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis:
-
Calculate the emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium).
-
Plot the emission ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling
A critical aspect of a promising scaffold is its potential for selective inhibition. This is assessed by screening the compound against a broad panel of kinases. A mobility shift assay, such as the Caliper Life Sciences assay, is a common method for this.
Caliper Mobility Shift Kinase Assay Protocol [9]
-
Reaction Setup:
-
In a 384-well plate, add the test compound at a fixed concentration (e.g., 1 µM).
-
Add a reaction mixture containing the specific kinase, a fluorescently labeled peptide substrate, and ATP to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The Caliper instrument aspirates a small volume from each well onto a microfluidic chip.
-
An electric field is applied, separating the phosphorylated (product) and non-phosphorylated (substrate) peptides based on their different charge-to-mass ratios.
-
The fluorescence of the separated substrate and product peaks is measured.
-
-
Data Analysis:
-
The percent inhibition for each kinase is calculated by comparing the amount of product formed in the presence of the compound to the amount formed in a control reaction without the compound.
-
Cellular Activity Assay
To confirm that the scaffold is active in a biological context, cell-based assays are essential. These assays measure the inhibition of a specific signaling pathway within intact cells.
Cell-Based Western Blot Protocol for Phospho-Kinase Inhibition
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a line with an activated kinase target) to approximately 80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated kinase signal to the total kinase signal.
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation of the target kinase.
-
Visualizing the Path Forward
To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical kinase signaling pathway, the experimental workflow for validating a kinase inhibitor, and the logic behind structure-activity relationship studies.
Caption: A simplified representation of the MAPK/ERK signaling pathway.
Caption: A typical workflow for the validation of a kinase inhibitor scaffold.
Caption: The logical relationship in a structure-activity relationship (SAR) study.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its inherent drug-like properties, coupled with its synthetic tractability, make it an attractive platform for medicinal chemists. The successful development of potent and selective c-Met inhibitors based on this scaffold provides strong validation of its potential.[4] By following the rigorous experimental validation pathway outlined in this guide, researchers can effectively harness the power of this privileged scaffold to discover and develop the next generation of targeted cancer therapies.
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- Comparative Cross-Reactivity Profiling of Dasatinib and Other Kinase Inhibitors. Benchchem.
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- Design and optimization of a series of 1-sulfonylpyrazolo[4,3-b]pyridines as selective c-Met inhibitors. PubMed.
- Im
- Im
- LanthaScreen Eu kinase binding assay for BTK Overview. Thermo Fisher Scientific.
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- Methods for Detecting Kinase Activity | News & Announcements. Cayman Chemical.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 5-Bromo-1H-pyrazolo[4,3-b]pyridine Based Inhibitors
Introduction: The Centrality of the Pyrazolopyridine Scaffold and the Selectivity Imperative
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, certain molecular scaffolds emerge as "privileged structures" due to their optimized interactions with target proteins. The 5-Bromo-1H-pyrazolo[4,3-b]pyridine core is one such scaffold. Its pyrazole and pyridine rings are adept at forming critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent inhibition[1][2]. This has led to its incorporation into numerous inhibitors targeting a wide array of kinases implicated in diseases ranging from cancer to inflammatory disorders[1][3][4][5].
However, the very feature that makes this scaffold effective—its ability to bind to the highly conserved ATP pocket—also presents the greatest challenge: selectivity . The human kinome consists of over 500 members, many of which share structural similarities in their active sites[6][7]. An inhibitor designed for a specific cancer-driving kinase might inadvertently inhibit other kinases, leading to off-target effects and potential toxicity[7][8]. Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a characterization step but a critical determinant of its therapeutic potential.
This guide provides an in-depth comparison of key methodologies for assessing the selectivity of this compound based inhibitors. We will move beyond simple IC50 values to build a comprehensive understanding of on- and off-target engagement, blending biochemical, biophysical, and cell-based approaches to create a robust, self-validating data package for informed decision-making in drug discovery.
The Kinase Selectivity Challenge: A Tale of Two Inhibitors
To illustrate the principles and techniques discussed, we will follow a hypothetical case study comparing two novel this compound inhibitors, "Inhibitor A" and "Inhibitor B" . Both were designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription involved in various cancers. While both compounds show nanomolar potency against CDK9 in initial screens, their broader selectivity profiles, and therefore their clinical viability, are unknown. Our goal is to dissect their behavior and determine which, if either, warrants advancement.
The core challenge stems from the fact that an inhibitor's measured potency (IC50) in a biochemical assay is a function of both its intrinsic affinity (Ki or Kd) and its competition with ATP[9]. Since cellular ATP concentrations are high (millimolar), and the affinity of different kinases for ATP (Km,ATP) varies widely, a compound's biochemical potency may not directly translate to its cellular activity[9]. This necessitates a multi-pronged approach to build a complete picture.
Methodology 1: Large-Scale Biochemical Profiling (Kinome Scanning)
The foundational step in assessing selectivity is a broad biochemical screen against a large panel of kinases. This provides a bird's-eye view of the inhibitor's interaction landscape across the kinome.
Expertise & Causality: We start with a kinome scan because it is the most efficient way to identify potential off-targets early. Services like Eurofins' KINOMEscan® or Reaction Biology's kinase profiling panels offer screens against hundreds of kinases[10][11][12]. These assays typically measure the inhibitor's ability to displace a known, immobilized ligand from the kinase's active site. A key advantage of this format is that it is an ATP-independent binding assay, yielding a true thermodynamic dissociation constant (Kd)[10][11]. This provides a direct measure of binding affinity, removing the confounding variable of ATP competition present in activity-based assays[9][11].
Illustrative Data Presentation: Kinome Scan Results
The results from a single high-concentration screen (e.g., 1 µM) are often visualized using a TREEspot™ diagram, which maps inhibited kinases onto a phylogenetic tree of the human kinome. Hits from this initial screen are then followed up with dose-response curves to determine Kd values.
Diagram: Interpreting Kinome Scan Data
Caption: A logical flowchart for making decisions based on initial kinome scan data.
Comparative Data Table: Inhibitor A vs. Inhibitor B
| Target Kinase | Inhibitor A (Kd, nM) | Inhibitor B (Kd, nM) | Notes |
| CDK9 (On-Target) | 15 | 25 | Both are potent binders. |
| CDK2 | 85 | >10,000 | Inhibitor A shows cross-reactivity with a related cell cycle kinase. |
| GSK3B | 250 | >10,000 | Inhibitor A hits a common off-target. |
| ROCK1 | >10,000 | 150 | Inhibitor B hits an unrelated kinase. |
| PIM1 | 900 | 850 | Both show weak off-target binding. |
| Total kinases hit | 12 | 4 | Inhibitor B is biochemically more selective. |
| (Kd < 1 µM) |
From this biochemical data, Inhibitor B appears superior . Although slightly less potent on CDK9, it is significantly more selective, hitting fewer off-targets. Inhibitor A's activity against CDK2 is a particular concern due to the potential for cell cycle-related toxicities.
Methodology 2: Confirming Target Engagement in a Cellular Context (CETSA)
Biochemical assays are performed on isolated, often recombinant, proteins. This environment lacks the complexity of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that an inhibitor binds to its intended target in a more physiologically relevant setting[13][14][15].
Expertise & Causality: The principle behind CETSA is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation[15]. By treating intact cells with the inhibitor, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift."[13][16][17] This provides direct evidence of target engagement inside the cell, implicitly accounting for cell permeability and intracellular competition.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells (e.g., HeLa or a relevant cancer cell line) to ~80% confluency. Treat cells with either vehicle (DMSO) or a range of inhibitor concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.
-
Lysis and Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Quantification: Collect the supernatant and analyze the amount of the target protein (e.g., CDK9) and a control protein (e.g., GAPDH) by Western Blot or an ELISA-based method like AlphaScreen®[15].
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Diagram: CETSA Experimental Workflow
Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
Expected Results for Inhibitor A vs. B:
-
Inhibitor B: We would expect to see a clear, dose-dependent thermal shift for CDK9, confirming it enters the cells and binds its target.
-
Inhibitor A: We would also test for a thermal shift of its primary off-target, CDK2. If a shift is observed, it confirms that the off-target liability identified biochemically is relevant in a cellular context.
Methodology 3: A Complete Thermodynamic Profile (Isothermal Titration Calorimetry - ITC)
While kinome scanning provides the "what" (binding affinity) and CETSA provides the "where" (in the cell), Isothermal Titration Calorimetry (ITC) provides the "why" and "how" of the binding interaction. It is considered the gold standard for characterizing binding affinity because it measures the heat change that occurs upon molecular interaction, providing a complete thermodynamic profile[18][19][20].
Expertise & Causality: ITC directly measures the heat released (exothermic) or absorbed (endothermic) as small aliquots of an inhibitor are titrated into a solution containing the target protein[20][21]. From a single experiment, one can directly determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS)[19][22]. This is invaluable for lead optimization, as it reveals the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects).
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare purified, active kinase (e.g., CDK9) at a known concentration (e.g., 10-20 µM) in a well-defined buffer. Prepare the inhibitor (e.g., Inhibitor B) at a 10-15 fold higher concentration in the exact same buffer to minimize heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, timed injections (e.g., 2 µL each) of the inhibitor into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.
-
Data Acquisition: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of inhibitor to protein.
-
Data Analysis: Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS[20][22].
Diagram: CDK9 Signaling Context
Caption: Simplified pathway showing CDK9's role in transcriptional elongation.
Synthesizing the Data: A Holistic View for Decision Making
True scientific integrity lies in synthesizing data from these orthogonal approaches to build a cohesive and trustworthy profile of each inhibitor.
-
Inhibitor A: The kinome scan showed potent CDK9 binding (Kd=15 nM) but also significant affinity for CDK2 (Kd=85 nM). CETSA experiments would likely confirm target engagement with both CDK9 and CDK2 in cells. While potent, the lack of selectivity makes it a high-risk candidate due to the potential for off-target toxicity. The project team would be directed to perform structure-activity relationship (SAR) studies to improve selectivity away from CDK2.
-
Inhibitor B: The kinome scan showed good CDK9 potency (Kd=25 nM) and a much cleaner profile, with only weak hits on unrelated kinases. CETSA would confirm on-target engagement with CDK9 in cells. ITC analysis would provide a full thermodynamic signature of its binding to CDK9, offering valuable information for future optimization efforts to further enhance potency or improve pharmacokinetic properties. Based on this comprehensive and self-validating dataset, Inhibitor B is the clear choice for advancement into further preclinical studies.
By integrating biochemical breadth (Kinome Scan), cellular confirmation (CETSA), and biophysical depth (ITC), we move beyond a single data point and develop a robust, field-proven understanding of inhibitor selectivity. This rigorous, multi-faceted approach is essential for navigating the complexities of drug discovery and developing safe and effective medicines.
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A Comparative Guide to the Efficacy of Cross-Coupling Methods for 5-Bromo-1H-pyrazolo[4,3-b]pyridine
In the landscape of modern medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle, forming the core of numerous biologically active compounds. The strategic functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the various positions on this bicyclic system, the C5 position offers a key vector for diversification. The commercially available 5-bromo-1H-pyrazolo[4,3-b]pyridine serves as a versatile starting material for introducing a wide array of molecular fragments through transition-metal-catalyzed cross-coupling reactions.
This guide provides a comparative analysis of the efficacy of several widely employed cross-coupling methodologies for the functionalization of this compound. We will delve into the mechanistic nuances of each reaction, present comparative experimental data, and offer detailed protocols to enable researchers to make informed decisions for their synthetic campaigns. Our focus is on providing a practical and scientifically rigorous resource for chemists in the pharmaceutical and biotechnology sectors.
The Strategic Importance of C5 Functionalization
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine and has been identified in a range of kinase inhibitors, central nervous system (CNS) agents, and other therapeutic candidates. The C5 position, in particular, often projects into solvent-exposed regions of protein binding pockets, making it an ideal point for modification to enhance potency, selectivity, and pharmacokinetic properties. The choice of the cross-coupling method is therefore a critical decision that can significantly impact the efficiency and success of a drug discovery program.
Comparative Analysis of Cross-Coupling Methodologies
We will now examine the application of Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions for the derivatization of this compound.
Suzuki-Miyaura Coupling: Forging C-C (sp2-sp2) Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C-C bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Mechanistic Considerations: The catalytic cycle, illustrated below, typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle. For electron-deficient heterocycles like pyrazolo[4,3-b]pyridine, electron-rich and bulky phosphine ligands are often preferred.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy:
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 100 | 12 | 75-90 | |
| PdCl2(dppf) | Cs2CO3 | DME | 80 | 8 | 80-95 | |
| XPhos Pd G3 | K3PO4 | t-BuOH/H2O | 90 | 4 | 85-98 |
Experimental Protocol: Suzuki-Miyaura Coupling using XPhos Pd G3
-
To a microwave vial, add this compound (1.0 equiv), the corresponding boronic acid (1.2 equiv), K3PO4 (2.5 equiv), and XPhos Pd G3 (0.02 equiv).
-
Evacuate and backfill the vial with argon three times.
-
Add degassed t-BuOH/H2O (4:1, 0.1 M) to the vial.
-
Seal the vial and heat the reaction mixture to 90 °C for 4 hours with stirring.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck and Sonogashira Couplings: Introducing Alkenyl and Alkynyl Moieties
The Heck and Sonogashira reactions are powerful tools for the installation of C(sp2)-C(sp2) and C(sp2)-C(sp) bonds, respectively. These transformations are invaluable for accessing a diverse range of chemical space.
Mechanistic Considerations:
-
Heck Reaction: The reaction proceeds via oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. A base is required to regenerate the active catalyst.
-
Sonogashira Coupling: This reaction involves a dual catalytic system of palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination furnishes the desired product.
Caption: General workflow for Heck and Sonogashira cross-coupling reactions.
Comparative Efficacy:
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Heck | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 110 | 16 | 60-85 | |
| Sonogashira | Pd(PPh3)4/CuI | DIPEA | THF | 60 | 6 | 70-90 |
Experimental Protocol: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (0.2 M), the terminal alkyne (1.5 equiv), and DIPEA (3.0 equiv).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. This reaction allows for the formation of C-N bonds under relatively mild conditions.
Mechanistic Considerations: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine to the palladium center, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which is often rate-limiting.
Comparative Efficacy:
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd2(dba)3/BINAP | NaOt-Bu | Toluene | 100 | 18 | 65-80 | |
| RuPhos Pd G3 | LHMDS | 1,4-Dioxane | 80 | 2 | 80-95 |
Experimental Protocol: Buchwald-Hartwig Amination using RuPhos Pd G3
-
In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), LHMDS (1.5 equiv), and RuPhos Pd G3 (0.02 equiv) to a vial.
-
Add anhydrous, degassed 1,4-dioxane (0.1 M).
-
Seal the vial and heat the reaction mixture to 80 °C for 2 hours with stirring.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH4Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The choice of cross-coupling methodology for the functionalization of this compound is highly dependent on the desired transformation. For the introduction of aryl and heteroaryl groups, the Suzuki-Miyaura coupling, particularly with modern catalyst systems like XPhos Pd G3, offers high efficiency and broad applicability. The Heck and Sonogashira reactions provide reliable routes to alkenyl and alkynyl derivatives, respectively. For the crucial construction of C-N bonds, the Buchwald-Hartwig amination, especially with advanced catalysts such as RuPhos Pd G3, delivers excellent yields under mild conditions.
As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and versatile methods for the functionalization of this important heterocyclic scaffold. The ongoing exploration of new ligands and catalyst systems will undoubtedly expand the synthetic chemist's toolbox, enabling the rapid and efficient generation of novel pyrazolo[4,3-b]pyridine analogs for drug discovery.
References
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- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An Improved Catalyst System for Aromatic Carbon−Nitrogen Bond Formation: The First General Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 118(30), 7215–7216. [Link]
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A Senior Application Scientist's Guide to Ensuring Quality and Mitigating Risk in Drug Discovery
A Comprehensive Guide to the Analysis of Impurities in Commercially Available 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Critical Role of Starting Material Purity in Pharmaceutical R&D
In the landscape of modern drug discovery, the pyrazolopyridine scaffold is a cornerstone for the development of targeted therapies, particularly kinase inhibitors. Among these, this compound stands out as a pivotal building block. Its utility, however, is directly proportional to its purity. The presence of even minute quantities of impurities can have cascading effects, leading to aberrant biological activity, the formation of toxic byproducts, and significant delays in the drug development timeline.
This guide provides an in-depth analysis of the common impurities found in commercially available this compound. We will explore the origins of these impurities, present a comparative analysis of analytical techniques for their detection and quantification, and provide robust, field-tested experimental protocols. Our objective is to equip researchers with the knowledge and tools necessary to critically assess the quality of this essential reagent, thereby ensuring the integrity and reproducibility of their research.
Understanding the Impurity Landscape: "Know Thy Enemy"
The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common route involves the multi-step synthesis from 2,6-dichloropyridine, which presents several opportunities for the introduction of impurities.
Common Impurity Classes:
-
Process-Related Impurities: These are substances that are introduced during the manufacturing process.
-
Residual Starting Materials: Incomplete conversion can lead to the presence of precursors like 2,6-dichloropyridine or 2-chloro-6-hydrazinopyridine.
-
Reagent Carryover: Residual reagents, such as brominating agents (e.g., N-bromosuccinimide), can persist in the final product.
-
Byproducts: Side reactions can generate a host of unintended molecules. A common byproduct is the regioisomeric 7-Bromo-1H-pyrazolo[4,3-b]pyridine, which can be challenging to separate.
-
-
Degradation Products: The pyrazolopyridine core can be susceptible to degradation under certain conditions (e.g., exposure to light, oxygen, or extreme pH), leading to the formation of various degradation products.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) can be retained in the final product. The presence of these solvents is strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Methodologies: A Multi-Detector Approach
No single analytical technique can provide a complete picture of the impurity profile. A robust quality control strategy relies on the synergistic use of multiple orthogonal methods.
| Analytical Technique | Primary Application | Strengths | Weaknesses |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification of non-volatile impurities. | High resolution, excellent quantitative accuracy, and widely available. | Requires chromophoric impurities for detection; co-eluting peaks can be missed. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities and confirmation of known ones. | Provides molecular weight information, enabling structural elucidation. | Response factors can vary significantly, making quantification challenging without standards. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification of volatile and semi-volatile impurities, primarily residual solvents. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and absolute quantification (qNMR). | Provides detailed structural information and can be a primary method for purity assessment without the need for reference standards. | Lower sensitivity compared to chromatographic methods; complex spectra can be difficult to interpret. |
| Elemental Analysis | Confirmation of the bulk elemental composition. | Provides a fundamental check on the overall purity and can indicate the presence of inorganic impurities. | Does not provide information on the nature or number of individual organic impurities. |
Experimental Protocols: Validated Methods for Confident Analysis
The following protocols are designed to be self-validating and provide a comprehensive assessment of the purity of this compound.
Protocol 1: HPLC-UV for Purity and Non-Volatile Impurity Profiling
This method is designed to separate the main component from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Protocol 2: Headspace GC-MS for Residual Solvent Analysis
This method adheres to the principles outlined in USP <467> for the analysis of residual solvents.
-
Instrumentation: A GC-MS system equipped with a headspace autosampler.
-
Column: A 6% cyanopropylphenyl - 94% dimethylpolysiloxane stationary phase column (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: m/z 35-350.
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of dimethyl sulfoxide (DMSO). Seal the vial.
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Incubation Time: 15 minutes.
-
Visualizing the Analytical Workflow
A systematic approach is crucial for a thorough impurity analysis. The following diagram illustrates the logical flow of the analytical process.
Caption: A logical workflow for the comprehensive analysis of impurities in this compound.
Conclusion and Recommendations
The quality of this compound is a critical determinant of success in research and development projects that utilize this key building block. A proactive and rigorous approach to impurity analysis is not merely a quality control measure; it is a fundamental aspect of sound scientific practice.
We strongly recommend that researchers:
-
Request detailed Certificates of Analysis (CoA) from suppliers. A comprehensive CoA should include data from multiple analytical techniques, including HPLC, GC-MS, and NMR.
-
Perform in-house verification of purity for critical applications. Do not solely rely on the supplier's CoA.
-
Employ a multi-technique approach for a holistic understanding of the impurity profile.
By implementing these measures, the scientific community can ensure the reliability of their data, accelerate the pace of drug discovery, and ultimately contribute to the development of safer and more effective medicines.
References
- International Council for Harmonisation (ICH).Q3A(R2) Impurities in New Drug Substances.[Link]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1H-pyrazolo[4,3-b]pyridine
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, a halogenated heterocyclic compound. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the hazards and regulatory landscape governing chemical waste.
Hazard Profile and Chemical Identity of this compound
Before initiating any disposal protocol, a comprehensive understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal method.
| Property | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1227628-78-5 | [1] |
| Molecular Formula | C₆H₄BrN₃ | [1][2] |
| Molecular Weight | 198.02 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Irritation (Category 2A) | [1][2][3][4] |
| Signal Word | Warning | [1][2][3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][3][4] |
The presence of a bromine atom categorizes this compound as a halogenated organic compound, which often requires specific disposal considerations due to their potential to form persistent environmental pollutants if not handled correctly.
Regulatory Framework: Ensuring Compliance
The disposal of this compound is governed by a multi-tiered regulatory framework. Adherence to these regulations is not merely a best practice but a legal obligation.
-
Federal Regulations (United States):
-
Environmental Protection Agency (EPA): The primary federal body regulating hazardous waste is the EPA, under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This act establishes a "cradle-to-grave" system for managing hazardous waste.[6] Laboratories are categorized as Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), with varying regulations regarding the amount of waste that can be stored and for how long.[6][8]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include procedures for the safe handling and disposal of hazardous chemicals.[9][10] The Hazard Communication Standard further requires that employees are informed of the hazards of the chemicals they work with and that Safety Data Sheets (SDSs) are readily accessible.[9][12]
-
-
State and Local Regulations: It is crucial to consult with your institution's Environmental Health and Safety (EHS) office, as state and local regulations can be more stringent than federal mandates.
Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling any waste containing this compound, appropriate PPE must be worn to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[13][14] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber).[13] | Prevents skin contact, which can cause irritation. Gloves should be inspected before use and disposed of properly after handling the waste.[13] |
| Protective Clothing | A lab coat should be worn to protect street clothing and skin from contamination. | Provides a removable barrier in case of a spill. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[14] | Protects against inhalation, which can be harmful. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Proper segregation is the cornerstone of safe and efficient chemical waste disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. The container must be compatible with the chemical and have a secure, tight-fitting lid.[15]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazard pictograms (e.g., exclamation mark for acute toxicity).[8]
-
Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[15][16]
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[8][15]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][17]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[15] Regular weekly inspections for leaks are recommended.[15]
-
Storage Limits: Adhere to the volume and time limits for SAAs as defined by the EPA and your institution's generator status.[8][17]
In the event of a spill, a prompt and appropriate response is critical.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[13]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust.[13] Use an inert absorbent material for solutions.[4][16][18]
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a sealed, labeled hazardous waste container.[13][16]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
The ultimate disposal of this compound must be conducted by a licensed and certified entity.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for the pickup and disposal of the waste container.
-
Licensed Disposal Company: The EHS department will arrange for a licensed professional waste disposal company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][13]
-
Prohibited Disposal Methods: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- This compound AldrichCPR 1227628-78-5 - Sigma-Aldrich.
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA.
- 5-Bromo-1H-pyrazolo[3,4-c]pyridine - PubChem.
- Regulations for Hazardous Waste Generated at Academic Labor
- Safety D
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals - Pyridine.
- 5-broMo-1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Safety D
- 5-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1227628-78-5 - Sigma-Aldrich.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE Safety D
- Safety D
- Safety D
- Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administr
- Hazardous Waste: Guidelines and Regul
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 5-Bromo-1H-pyrazolo[3,4-c]pyridine | C6H4BrN3 | CID 45789778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 10. md.rcm.upr.edu [md.rcm.upr.edu]
- 11. nationalacademies.org [nationalacademies.org]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
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- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. epa.gov [epa.gov]
- 18. carlroth.com [carlroth.com]
Navigating the Safe Handling of 5-Bromo-1H-pyrazolo[4,3-b]pyridine: A Comprehensive Guide for Researchers
For Immediate Implementation: This guide furnishes essential safety protocols for all laboratory personnel engaged in the handling, storage, and disposal of 5-Bromo-1H-pyrazolo[4,3-b]pyridine. Adherence to these procedures is mandatory to mitigate risks and ensure a safe research environment.
As a novel heterocyclic compound, this compound presents a unique set of handling challenges. While a complete safety data sheet (SDS) for this specific molecule is not yet universally available, a thorough analysis of its chemical structure—a brominated pyrazolopyridine—and data from analogous compounds allows for the formulation of robust safety protocols. This guide, grounded in established principles of laboratory safety and chemical hygiene, provides the critical information necessary for its responsible use in research and development.
Hazard Assessment and Toxicological Profile
This compound is classified as Acute Toxicity 4 (Oral) , with the hazard statement H302: Harmful if swallowed. This is the primary, officially recognized hazard. However, due to its structural similarity to other halogenated pyridines and pyrazoles, it is prudent to assume it may also cause skin and eye irritation.
Brominated aromatic compounds, as a class, can exhibit a range of toxicological effects. While the specific long-term effects of this compound have not been fully elucidated, researchers should be aware that some brominated compounds are known to have the potential for more significant health impacts. Therefore, minimizing exposure through all routes—inhalation, ingestion, and dermal contact—is paramount.
Key Known Hazard:
| Hazard Classification | GHS Code | Signal Word |
| Acute Toxicity 4 (Oral) | H302 | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with explanations for the selection of each component.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against accidental splashes of solutions containing the compound, which could cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene. | These materials have demonstrated good resistance to pyridine and other aromatic compounds. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. |
| Body Protection | A flame-resistant lab coat. | Provides a barrier against spills and splashes. Flame-resistant material is an added precaution, as the flammability of this specific compound is not fully characterized. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. For higher potential exposures, a full-facepiece respirator should be used.[1] | As a solid, there is a risk of inhaling airborne particulates. A respirator mitigates this risk. Proper fit testing and training are mandatory before using any respirator. |
Operational Plan: From Receipt to Use
A systematic workflow is critical to safely manage this compound within the laboratory.
Caption: A logical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.
-
The storage location should be clearly labeled with the compound's identity and hazard warnings.
-
-
Preparation and Weighing:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
When weighing, use a balance inside the fume hood or a powder-containment hood.
-
Use anti-static tools and equipment to prevent the dispersal of fine powders.
-
-
Experimental Use:
-
When dissolving the compound or running reactions, maintain constant ventilation.
-
Keep all containers tightly sealed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Emergency Procedures: Be Prepared
First Aid:
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and be prepared to provide the compound's name and any available safety information.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Spill Management:
-
Minor Spill (in a fume hood):
-
Wearing appropriate PPE, decontaminate the area with a suitable solvent, followed by soap and water.
-
Gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent the spread of the spill if it is safe to do so.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Fire Safety:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher. Halogenated extinguishing agents may also be effective.[2][3]
-
Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may scatter the material.
-
Specific Hazards: When heated to decomposition, it may emit toxic fumes of nitrogen oxides, hydrogen bromide, and carbon oxides. Firefighters should wear self-contained breathing apparatus (SCBA).
Disposal Plan: Responsible Waste Management
Proper segregation and disposal of waste containing this compound are crucial to prevent environmental contamination.
Caption: A step-by-step plan for the proper disposal of waste containing this compound.
Disposal Protocol:
-
Waste Segregation: All waste streams containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be segregated as halogenated organic waste .[4] Do not mix with non-halogenated waste.
-
Collection and Labeling: Collect waste in designated, leak-proof, and clearly labeled containers. The label should include "Halogenated Hazardous Waste," the chemical name, and the appropriate hazard symbols.
-
Disposal Method: The primary recommended disposal method for halogenated organic waste is high-temperature incineration in a licensed hazardous waste facility.[4] Incineration should be carried out at temperatures sufficient to ensure complete destruction of the compound, typically above 1100°C for halogenated organic substances.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for professional waste pickup.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly work with this compound, ensuring personal safety and environmental protection.
References
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
- Bucknell University. (2016). Hazardous Waste Segregation.
- United Nations Environment Programme. (2007). Guidelines on Best Available Techniques and Provisional Guidance on Best Environmental Practices.
- University of Michigan. (n.d.). Supplemental Information – Special Hazards Fire Extinguishing Systems Agents.
- FSH Direct. (n.d.). Extinguishing agents.
- United Nations Environment Programme. (2008). Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
